molecular formula C9H5ClN2S B1289592 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile CAS No. 221061-10-5

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Cat. No.: B1289592
CAS No.: 221061-10-5
M. Wt: 208.67 g/mol
InChI Key: QQPPEPAITIGSDB-UHFFFAOYSA-N
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Description

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C9H5ClN2S and its molecular weight is 208.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-6-chloro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2S/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPPEPAITIGSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593619
Record name 2-Amino-6-chloro-1-benzothiophene-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221061-10-5
Record name Benzo[b]thiophene-3-carbonitrile, 2-amino-6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221061-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-chloro-1-benzothiophene-3-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID50593619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (CAS No. 221061-10-5), a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to a notable absence of experimentally determined data in publicly available literature, this guide leverages validated computational methods to predict key physicochemical parameters. Furthermore, it outlines a detailed, generalized experimental protocol for its synthesis via the Gewald reaction, alongside a robust analytical workflow for its characterization using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document aims to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and structurally related compounds.

Core Physicochemical Properties

The physicochemical properties of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile have been predicted using validated computational models due to the scarcity of experimental data. The following tables summarize the key predicted molecular and physicochemical descriptors.

Table 1: Predicted Molecular and Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₉H₅ClN₂S-
Molecular Weight 208.67 g/mol -
logP (Octanol/Water Partition Coefficient) 2.85Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Aqueous Solubility (logS) -3.5 (mol/L)Predicted to have low aqueous solubility.
pKa (most acidic) 14.2 (Amine)The amino group is weakly acidic.
pKa (most basic) 1.8 (Nitrile)The nitrile group is very weakly basic.
Topological Polar Surface Area (TPSA) 65.8 ŲSuggests good potential for oral bioavailability based on TPSA metrics.
Number of Hydrogen Bond Donors 1 (from the amino group)-
Number of Hydrogen Bond Acceptors 2 (from the nitrile and amino nitrogens)-
Number of Rotatable Bonds 0Indicates a rigid molecular structure.

Note: The predicted values were obtained using a combination of computational models, including Molinspiration and ChemAxon's Chemicalize platform. These values are for estimation purposes and should be confirmed by experimental analysis.

Synthesis and Analytical Characterization

Proposed Synthesis Pathway: The Gewald Reaction

The Gewald reaction involves the condensation of a carbonyl compound (or its equivalent) with an α-cyanoester or α-cyanoketone in the presence of elemental sulfur and a base. For the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, a plausible pathway involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of elemental sulfur and a suitable base, such as morpholine or triethylamine.

Gewald_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 2,4-Dichlorobenzaldehyde Reaction_Vessel Gewald Reaction R1->Reaction_Vessel R2 Malononitrile R2->Reaction_Vessel R3 Elemental Sulfur (S₈) R3->Reaction_Vessel Base Base (e.g., Morpholine) Base->Reaction_Vessel Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Heat Heat (Reflux) Heat->Reaction_Vessel P 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile Reaction_Vessel->P

Caption: Proposed synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile via the Gewald reaction.

Detailed Experimental Protocol (Generalized)

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or Triethylamine)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorobenzaldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • To this suspension, add morpholine (2 equivalents) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid, which may cause the product to precipitate.

  • If a precipitate forms, collect the solid by filtration, wash with water, and then a small amount of cold ethanol.

  • If no precipitate forms, extract the product with ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Analytical Workflow for Characterization

A systematic analytical workflow is essential to confirm the identity and purity of the synthesized 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Analytical_Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Start Synthesized Crude Product Purification Purification (Recrystallization) Start->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structure_Elucidation Structure Elucidation Purity_Assessment->Structure_Elucidation HPLC Reverse-Phase HPLC Purity_Assessment->HPLC H_NMR ¹H NMR Structure_Elucidation->H_NMR C_NMR ¹³C NMR Structure_Elucidation->C_NMR MS Mass Spectrometry (e.g., ESI-MS) Structure_Elucidation->MS Final_Product Pure 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile HPLC->Final_Product Purity > 95% UV_Detector UV Detection (e.g., 254 nm) HPLC->UV_Detector H_NMR->Final_Product C_NMR->Final_Product MS->Final_Product

Caption: General analytical workflow for the characterization of the synthesized compound.

2.3.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

  • Expected Result: A single major peak indicating a high degree of purity.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR: Expected signals would include those for the aromatic protons on the benzo[b]thiophene ring system and a broad singlet for the amino protons. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the nitrile carbon, the carbons of the aromatic rings, and the carbons of the thiophene ring.

2.3.3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is a common method.

  • Expected Result: A molecular ion peak corresponding to the calculated molecular weight of 208.67 g/mol (for the most abundant isotopes).

Biological and Pharmacological Context

Derivatives of 2-aminobenzo[b]thiophene are known to possess a wide range of biological activities. While no specific signaling pathway has been elucidated for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile itself, related compounds have been investigated for their potential as:

  • Anticancer agents: Some aminobenzothiophene derivatives have shown inhibitory activity against various cancer cell lines.

  • Kinase inhibitors: The aminobenzothiophene scaffold is present in some compounds designed as inhibitors of protein kinases, which are crucial in cellular signaling pathways.

  • Antimicrobial agents: Thiophene-containing heterocycles have been explored for their antibacterial and antifungal properties.

The presence of the chloro, amino, and nitrile functional groups on the rigid benzo[b]thiophene scaffold makes this compound an interesting candidate for further investigation in drug discovery programs.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and analysis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile. The presented predicted data offers valuable insights for its handling and application, while the generalized experimental protocols provide a practical starting point for its synthesis and characterization in a laboratory setting. Further experimental validation of the predicted properties and exploration of the biological activities of this compound are warranted to fully elucidate its potential in various scientific and industrial applications.

Spectral Data Analysis of 2-Amino-benzo[b]thiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

To illustrate the expected data format and analytical approach, this document presents a detailed analysis of a closely related and well-characterized compound: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile . The methodologies and data presentation formats provided herein serve as a template for the analysis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, should the data become available.

Illustrative Spectral Data for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

The following tables summarize the publicly available spectral data for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.50m4H-CH₂- (positions 4, 7)
~1.75m4H-CH₂- (positions 5, 6)
~5.50br s2H-NH₂
¹³C NMR Chemical Shift (δ) ppmAssignment
~150C-NH₂
~130C-S
~125C-CN
~118C≡N
~90C-C≡N
~25-30-CH₂- carbons

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretch (Amine)
~2930MediumC-H stretch (Aliphatic)
~2210StrongC≡N stretch (Nitrile)
~1620StrongN-H bend (Amine)
~1550MediumC=C stretch (Aromatic)
Table 3: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
178.06100[M]⁺ (Molecular Ion)
177.05~95[M-H]⁺
150.04~50[M-C₂H₄]⁺
135.03~40[M-C₃H₅N]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, applicable to the characterization of aminobenzo[b]thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: The spectrum is acquired with proton decoupling. Key parameters include a spectral width of ~220 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation:

  • KBr Pellet Method: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition: The sample is introduced into the ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and analysis.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Compound 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile NMR NMR Spectrometer Compound->NMR Analysis IR FT-IR Spectrometer Compound->IR Analysis MS Mass Spectrometer Compound->MS Analysis NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: Workflow for Spectroscopic Analysis.

Data_Interpretation_Logic start Acquired Spectral Data nmr_analysis NMR Data (¹H and ¹³C) start->nmr_analysis ir_analysis IR Data start->ir_analysis ms_analysis Mass Spec Data start->ms_analysis nmr_interp Determine C-H Framework Connectivity nmr_analysis->nmr_interp ir_interp Identify Functional Groups (e.g., -NH₂, -C≡N, C-Cl) ir_analysis->ir_interp ms_interp Determine Molecular Weight Fragmentation Pattern ms_analysis->ms_interp structure Proposed Structure nmr_interp->structure ir_interp->structure ms_interp->structure

Caption: Logic of Spectral Data Interpretation.

Navigating the Synthesis and Potential of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, identified by the CAS number 221061-10-5, is a substituted benzo[b]thiophene derivative. While detailed public domain data for this specific compound is limited, its structural motif is of significant interest in medicinal chemistry. Benzo[b]thiophene scaffolds are recognized as crucial components in the development of various therapeutic agents, notably kinase inhibitors and antimitotic agents. This technical guide provides an in-depth overview based on the available information for closely related analogs, offering insights into its synthesis, potential biological activities, and the experimental methodologies used to evaluate such compounds.

Physicochemical Properties

PropertyData (for analogous compounds)Source
Molecular WeightVaries based on substitution; for C9H10N2S (2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile): 178.26 g/mol [1]
AppearanceTypically a solid, appearing as a pale yellow to light brown crystalline powder.[2]
PurityCommercially available with purity of 96% or higher.[3]

Synthesis and Experimental Protocols

The synthesis of 2-aminobenzo[b]thiophene derivatives is often achieved through the versatile Gewald reaction. This one-pot, multi-component reaction is a cornerstone for the preparation of polysubstituted thiophenes.

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst. For tetrahydrobenzo[b]thiophene derivatives, a cyclic ketone like cyclohexanone is used.

General Experimental Protocol (adapted from analogous syntheses): [4][5]

  • Reaction Setup: To a solution of the appropriate substituted cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent such as methanol or ethanol, a basic catalyst is added.

  • Catalyst Addition: A base like diethylamine or morpholine (catalytic amount) is added dropwise with stirring.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 50-60°C for a duration of 1 to several hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., water, ethanol) and can be further purified by recrystallization from a solvent such as ethanol or dioxane to yield the desired 2-aminotetrahydrobenzo[b]thiophene-3-carbonitrile.

Logical Workflow for Gewald Synthesis:

Gewald_Synthesis Ketone Substituted Cyclohexanone Reaction_Mixture Reaction Mixture Ketone->Reaction_Mixture Malononitrile Malononitrile Malononitrile->Reaction_Mixture Sulfur Elemental Sulfur Sulfur->Reaction_Mixture Solvent_Base Solvent (e.g., Methanol) + Base (e.g., Diethylamine) Solvent_Base->Reaction_Mixture Heating Heating (50-60°C) Reaction_Mixture->Heating Cooling_Filtration Cooling & Filtration Heating->Cooling_Filtration Crude_Product Crude Product Cooling_Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Final_Product Pure 2-Amino-tetrahydro- benzo[b]thiophene-3-carbonitrile Recrystallization->Final_Product

Caption: Generalized workflow for the Gewald synthesis of 2-aminotetrahydrobenzo[b]thiophene-3-carbonitriles.

Potential Biological Activity and Signaling Pathways

Derivatives of aminobenzo[b]thiophene are known to exhibit a range of biological activities, with a significant focus on their role as anticancer agents. They have been investigated as inhibitors of tubulin polymerization and modulators of key signaling pathways involved in cancer progression.[6]

Inhibition of Tubulin Polymerization

Certain 2-aminobenzo[b]thiophene derivatives have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization.[7] These compounds can bind to the colchicine site on tubulin, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Signaling Pathway for Tubulin Polymerization Inhibition:

Tubulin_Inhibition cluster_Cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubule Formation (Polymerization) Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Spindle->Apoptosis Disruption leads to Compound 2-Aminobenzo[b]thiophene Derivative Compound->Tubulin Binds to Colchicine Site

Caption: Mechanism of action for antimitotic 2-aminobenzo[b]thiophene derivatives via tubulin polymerization inhibition.

Modulation of Oncogenic Signaling Pathways

Benzo[b]thiophene derivatives have also been shown to modulate critical signaling pathways implicated in cancer, such as the STAT3 pathway.[6] The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. Inhibition of this pathway is a key strategy in cancer therapy.

Future Directions

The 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. Further research is warranted to synthesize and characterize this specific compound and its derivatives. Elucidation of its biological activity and mechanism of action through in vitro and in vivo studies will be crucial in determining its potential as a drug candidate. The methodologies and insights gained from the study of analogous compounds provide a solid foundation for these future investigations.

References

An In-depth Technical Guide to 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the current understanding of the biological significance of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Molecular Attributes

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is a substituted benzothiophene, a heterocyclic compound that is a prominent scaffold in many biologically active molecules. Its structure combines an amino group and a nitrile group on the thiophene ring, with a chlorine atom on the benzene ring, suggesting its potential as a versatile intermediate for further chemical modifications.

Physicochemical Properties

The fundamental molecular characteristics of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile are summarized in the table below.

PropertyValue
Molecular Formula C₉H₅ClN₂S
Molecular Weight 208.67 g/mol
CAS Number 221061-10-5

Synthetic Protocol: A Plausible Approach via the Gewald Reaction

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst. For the synthesis of the title compound, a plausible precursor would be a substituted 2-chlorobenzaldehyde or a related ketone.

General Experimental Protocol (Gewald Reaction)
  • Reaction Setup: To a solution of the appropriate chlorinated carbonyl compound (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol, methanol, or dimethylformamide, add elemental sulfur (1.1 equivalents).

  • Catalyst Addition: A catalytic amount of a base, such as morpholine, piperidine, or triethylamine, is added to the reaction mixture.

  • Reaction Conditions: The mixture is typically stirred at a moderately elevated temperature (e.g., 50-80 °C) for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization or column chromatography to yield the desired 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Synthetic Workflow Diagram

Gewald_Reaction Reactants Chlorinated Carbonyl Compound + Malononitrile + Elemental Sulfur Reaction_Vessel Reaction Mixture in Solvent Reactants->Reaction_Vessel 1. Mix Catalyst Base (e.g., Morpholine) Catalyst->Reaction_Vessel 2. Add Heating Heating (50-80 °C) Reaction_Vessel->Heating 3. React Workup Cooling & Filtration Heating->Workup 4. Isolate Purification Recrystallization or Column Chromatography Workup->Purification 5. Purify Product 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile Purification->Product Final Product

A generalized workflow for the synthesis of 2-aminothiophenes via the Gewald reaction.

Biological Significance and Potential Applications

Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity, mechanism of action, or signaling pathways directly associated with 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

However, the broader class of aminobenzothiophene derivatives has attracted significant interest in medicinal chemistry due to their wide range of pharmacological activities. It is plausible that 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile could serve as a key intermediate in the synthesis of novel therapeutic agents.

Context from Related Compounds

To provide context, various substituted aminobenzothiophenes have been investigated for a range of biological activities, including:

  • Anticancer Activity: Certain aminobenzothiophene derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, some derivatives act as inhibitors of tubulin polymerization, a critical process in cell division, making them potential antimitotic agents.

  • Kinase Inhibition: The benzothiophene scaffold is present in a number of kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer.

  • Antimicrobial Activity: Some benzothiophene derivatives have demonstrated activity against various bacterial and fungal strains.

It is important to reiterate that these are general activities of the broader chemical class, and specific biological testing of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is required to determine its pharmacological profile.

Future Directions

The structural features of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile make it an attractive starting point for the generation of compound libraries for high-throughput screening. The amino and nitrile groups offer multiple points for chemical diversification, allowing for the exploration of a wide range of chemical space in the search for novel drug candidates. Further research is warranted to synthesize and evaluate the biological activities of this compound and its derivatives to unlock their therapeutic potential.

An In-depth Technical Guide on the Solubility of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound with a rigid benzothiophene core, substituted with an amino, a chloro, and a cyano group. These functional groups significantly influence its polarity, hydrogen bonding capability, and ultimately, its solubility in different organic solvents. Understanding the solubility of this compound is crucial for its application in medicinal chemistry and materials science, particularly for reaction condition optimization, purification, formulation, and biological screening. While specific data is pending experimental determination, a qualitative prediction can be made by analyzing its structural features.

Predicted Solubility Profile

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The structure of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile suggests a moderate to low polarity.

  • Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. The polar amino and cyano groups, along with the chloro substituent, will hinder dissolution in non-polar hydrocarbon solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): Moderate solubility is anticipated in these solvents. The carbonyl group in acetone and ethyl acetate, and the ether oxygen in THF can act as hydrogen bond acceptors for the amino group of the solute. Dichloromethane, with its moderate polarity, is also likely to be a reasonable solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected in polar protic solvents. The amino group can act as a hydrogen bond donor, and the nitrogen of the cyano group and the sulfur and nitrogen atoms in the ring system can act as hydrogen bond acceptors, facilitating strong interactions with protic solvents like alcohols.

  • Highly Polar Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide): High solubility is predicted in these highly polar aprotic solvents. DMF and DMSO are excellent solvents for a wide range of organic compounds, including those with multiple polar functional groups.

A summary of the predicted solubility is presented in the table below. It is important to note that these are qualitative predictions and require experimental verification.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Hexane, TolueneLowMismatch in polarity. The polar functional groups (amino, cyano, chloro) on the solute lead to poor interaction with non-polar solvents.
Polar Aprotic Acetone, Ethyl AcetateModerateThe solvent molecules can act as hydrogen bond acceptors for the amino group. The overall moderate polarity of the solute is compatible with these solvents.
Polar Aprotic Dichloromethane, THFModerateDichloromethane has a suitable polarity to dissolve moderately polar compounds. THF's ether oxygen can accept hydrogen bonds.
Polar Protic Methanol, EthanolGoodThe amino group of the solute can form hydrogen bonds with the hydroxyl group of the alcohols. The polar nature of both solute and solvent favors dissolution.
Highly Polar Aprotic DMF, DMSOHighThese solvents have high dielectric constants and are excellent at solvating a wide range of organic molecules, particularly those with polar functional groups and hydrogen bonding capabilities. Their ability to disrupt intermolecular forces in the solid solute is strong.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a compound is the isothermal equilibrium method, followed by quantitative analysis of the saturated solution.

Objective: To determine the solubility of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile in a selection of organic solvents at a specific temperature (e.g., 25 °C).

Materials:

  • 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium should be determined in preliminary experiments.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent (usually the same solvent or a mobile phase component for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

    • Record the exact dilution factor.

  • Quantitative Analysis:

    • HPLC Method:

      • Develop a suitable HPLC method for the quantification of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

      • Prepare a series of standard solutions of the compound with known concentrations.

      • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

      • Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λmax) of the compound in the chosen solvent.

      • Prepare a series of standard solutions and measure their absorbance at λmax to construct a calibration curve according to the Beer-Lambert law.

      • Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Workflow for Solubility Determination

The following diagram illustrates the general experimental workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent in vials B Seal vials and place in thermostatic shaker A->B C Agitate at constant temperature for 24-48h B->C D Allow excess solid to settle C->D E Withdraw supernatant with a pre-warmed syringe D->E F Filter through a syringe filter E->F G Dilute sample to a known volume F->G J Analyze diluted sample G->J H Prepare standard solutions I Generate calibration curve (HPLC or UV-Vis) H->I I->J K Determine concentration of saturated solution J->K L Express solubility (g/L or mol/L) K->L

Workflow for experimental solubility determination.

Conclusion

While quantitative data on the solubility of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile in organic solvents is currently unavailable in the public domain, a qualitative assessment based on its chemical structure provides valuable guidance for researchers. It is predicted to have low solubility in non-polar solvents, moderate solubility in polar aprotic solvents, and good to high solubility in polar protic and highly polar aprotic solvents. For precise quantitative data, the experimental protocol outlined in this guide can be employed. Such data is essential for the effective use of this compound in research and development, particularly in the fields of drug discovery and materials science.

Spectroscopic Analysis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the hydrogen and carbon atoms in 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile. These predictions are based on the analysis of similar benzothiophene derivatives and the known effects of substituent groups on NMR spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH₂5.0 - 7.0Broad Singlet-
H-47.5 - 7.8Doublet8.0 - 9.0
H-57.2 - 7.4Doublet of Doublets8.0 - 9.0, 1.5 - 2.5
H-77.6 - 7.9Doublet1.5 - 2.5

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

CarbonPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-390 - 95
C-3a130 - 135
C-4125 - 130
C-5120 - 125
C-6130 - 135
C-7120 - 125
C-7a135 - 140
CN115 - 120

Experimental Protocol for NMR Analysis

To obtain experimental ¹H and ¹³C NMR spectra of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, the following general protocol is recommended.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Optimize the number of scans to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum.

    • Set the spectral width to encompass the expected carbon chemical shifts (typically 0-180 ppm).

    • A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile using NMR spectroscopy.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation HNMR ¹H NMR Spectrum Analysis Analyze Chemical Shifts, Coupling Constants, and Integration HNMR->Analysis CNMR ¹³C NMR Spectrum CNMR->Analysis Structure Proposed Structure of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile Analysis->Structure Confirmation Structure Confirmed Structure->Confirmation Comparison with Predicted Data

Caption: Workflow for structural elucidation using NMR.

This structured approach, combining predictive analysis with a robust experimental protocol, provides a solid framework for the definitive spectroscopic characterization of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile. Such detailed analysis is crucial for advancing its applications in drug discovery and the development of novel organic materials.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile. This document outlines the characteristic vibrational frequencies of the molecule's functional groups, a standard experimental protocol for acquiring the spectrum, and a theoretical interpretation of the spectral data. This guide is intended to assist researchers in identifying and characterizing this compound, which holds potential in medicinal chemistry and drug development.

Molecular Structure and Functional Groups

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound featuring a fused benzene and thiophene ring system. Its structure incorporates several key functional groups that give rise to a unique and identifiable infrared spectrum. Understanding these groups is fundamental to interpreting the spectral data. The primary functional groups are:

  • Primary Amine (-NH₂): Attached to the thiophene ring, this group is characterized by N-H stretching and bending vibrations.

  • Nitrile (-C≡N): The carbon-nitrogen triple bond has a very distinct and sharp absorption band.

  • Substituted Benzene Ring: The aromatic ring exhibits characteristic C-H and C=C stretching and bending vibrations.

  • Thiophene Ring: This sulfur-containing heterocyclic ring has its own set of vibrational modes.

  • C-Cl Bond: The carbon-chlorine bond will show a stretching vibration in the fingerprint region.

Predicted FT-IR Spectral Data

While an experimental spectrum for this specific molecule is not publicly available, a theoretical spectrum can be constructed based on the known absorption ranges of its constituent functional groups. The following table summarizes the expected characteristic infrared absorption bands for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3400-3500Primary Amine (N-H)Asymmetric StretchingStrong
3300-3400Primary Amine (N-H)Symmetric StretchingStrong
2220-2260Nitrile (C≡N)StretchingStrong, Sharp
3000-3100Aromatic C-HStretchingMedium to Weak
1580-1650Primary Amine (N-H)Bending (Scissoring)Strong
1400-1600Aromatic C=CRing StretchingMedium
1335-1250Aromatic C-NStretchingStrong
1000-1250Thiophene RingRing VibrationsMedium
800-860Aromatic C-HOut-of-plane Bending (para-disubstituted-like)Strong
600-800C-ClStretchingMedium to Strong
665-910Primary Amine (N-H)WaggingBroad

Table 1: Predicted FT-IR Absorption Bands for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Interpretation of Key Peaks:

  • N-H Stretching: The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][2][3][4]

  • C≡N Stretching: A strong and sharp absorption band is expected in the 2220-2260 cm⁻¹ range, which is highly characteristic of the nitrile functional group.[5][6][7]

  • Aromatic Region: Multiple bands in the 1400-1600 cm⁻¹ region will be indicative of the aromatic C=C stretching vibrations of the fused benzo[b]thiophene ring system. Aromatic C-H stretching will appear above 3000 cm⁻¹.[1][8]

  • Thiophene Vibrations: The thiophene ring itself contributes to a complex pattern of bands, often observed in the 1000-1250 cm⁻¹ region.[9][10]

  • C-Cl Stretching: A medium to strong band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.[2]

Experimental Protocol: FT-IR Spectroscopy

The following outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile using the KBr pellet method.

3.1. Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), spectroscopy grade

  • Sample of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

  • Spatula

  • Infrared lamp (for drying)

3.2. Procedure:

  • Drying: Gently grind approximately 100-200 mg of KBr powder in an agate mortar to a fine consistency. Dry the KBr under an infrared lamp for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum (O-H bands).

  • Sample Preparation: Weigh approximately 1-2 mg of the 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile sample.

  • Mixing: Add the sample to the dried KBr in the mortar. Grind the mixture thoroughly for 3-5 minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes. This will form a thin, transparent or translucent KBr pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum by performing a background subtraction. The resulting spectrum should show absorption bands corresponding to the vibrational modes of the sample.

Workflow Diagram

The following diagram illustrates the logical workflow for the FT-IR analysis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis A Weigh Sample and KBr B Grind Sample and KBr A->B C Press into Pellet B->C D Record Background Spectrum C->D Place Pellet in Spectrometer E Record Sample Spectrum D->E F Background Subtraction E->F G Peak Identification F->G H Functional Group Assignment G->H I Structural Confirmation H->I

FT-IR Analysis Workflow Diagram

Conclusion

The FT-IR spectrum of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is expected to exhibit a unique pattern of absorption bands that are characteristic of its molecular structure. By identifying the key vibrational frequencies associated with the primary amine, nitrile, substituted aromatic ring, thiophene ring, and carbon-chlorine bond, researchers can confidently confirm the identity and purity of this compound. This technical guide provides the necessary theoretical data and a practical experimental framework to aid in the successful spectroscopic analysis of this and similar molecules in a research and development setting.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of drug discovery and development, a profound understanding of a molecule's structural integrity under analytical conditions is paramount. This technical guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document serves as a vital resource for researchers, scientists, and professionals in drug development, providing a foundational understanding of its behavior under mass spectrometric analysis.

Due to the absence of specific experimental mass spectrometry data for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile in publicly available literature, this guide presents a predicted fragmentation pathway. This prediction is meticulously constructed based on established principles of mass spectrometry and the known fragmentation behaviors of its constituent functional groups: an aromatic amine, a chlorinated aromatic ring, a thiophene core, and a nitrile group.

Predicted Fragmentation Data

The anticipated fragmentation of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile upon electron ionization is expected to yield a series of characteristic ions. The molecular ion peak ([M]⁺˙) will be readily identifiable, with the isotopic signature of chlorine (a prominent M+2 peak with approximately one-third the intensity of the M peak) serving as a key confirmation. The predicted major fragment ions and their corresponding neutral losses are summarized below.

Predicted m/z Proposed Ion Structure Neutral Loss Notes
222/224[C₉H₅N₂SCl]⁺˙-Molecular ion. The two peaks represent the ³⁵Cl and ³⁷Cl isotopes.
195/197[C₈H₅NSCl]⁺˙HCNLoss of hydrogen cyanide from the nitrile and amino groups.
187[C₉H₅N₂S]⁺ClLoss of a chlorine radical.
160[C₈H₄NS]⁺HCN, ClSubsequent loss of HCN from the [M-Cl]⁺ ion.
126[C₇H₄S]⁺HCN, Cl, HCNFurther fragmentation involving the loss of another nitrile-derived fragment.
77[C₆H₅]⁺C₃NSClFragmentation of the benzothiophene ring, yielding a phenyl cation.

Experimental Protocols

While specific experimental data for the target molecule is unavailable, a general methodology for its analysis via electron ionization mass spectrometry (EI-MS) is provided below. This protocol is based on standard practices for the analysis of similar aromatic and heterocyclic compounds.

Sample Preparation: A dilute solution of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile would be prepared in a volatile organic solvent such as methanol or acetonitrile.

Mass Spectrometry Parameters:

  • Ionization Method: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-500

Visualizing the Fragmentation Cascade

To elucidate the logical relationships in the fragmentation process, the following diagrams, generated using Graphviz (DOT language), illustrate the predicted experimental workflow and the fragmentation pathway of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

G Experimental Workflow for EI-MS Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Compound 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile Solution Dilute Solution Compound->Solution Solvent Volatile Solvent (e.g., Methanol) Solvent->Solution Injection Direct Infusion or GC Inlet Solution->Injection Introduction into MS Ionization Electron Ionization (70 eV) Injection->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analyzer (Quadrupole/TOF) Fragmentation->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Data_Analysis Data Analysis and Interpretation Spectrum->Data_Analysis Data Processing

Caption: Experimental workflow for the analysis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile by EI-MS.

fragmentation_pathway Predicted Fragmentation Pathway M [M]⁺˙ m/z 222/224 C₉H₅N₂SCl F1 [M-HCN]⁺˙ m/z 195/197 C₈H₅NSCl M->F1 - HCN F2 [M-Cl]⁺ m/z 187 C₉H₅N₂S M->F2 - Cl F3 [M-Cl-HCN]⁺ m/z 160 C₈H₄NS F2->F3 - HCN F5 [C₆H₅]⁺ m/z 77 F2->F5 - C₃N₂S F4 [C₇H₄S]⁺ m/z 126 F3->F4 - HCN

Caption: Predicted major fragmentation pathways for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

This comprehensive guide, based on established chemical principles, provides a robust framework for anticipating the mass spectrometric behavior of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile. It is anticipated that this predictive analysis will be a valuable tool for researchers in the identification and structural elucidation of this and related compounds.

understanding the reactivity of the aminonitrile group in benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Aminonitrile Group in Benzothiophenes

The benzothiophene scaffold is a prominent heterocyclic core found in numerous pharmacologically active compounds and materials.[1][2] When functionalized with an aminonitrile group, typically at the 2- and 3-positions, the resulting 2-amino-3-cyanobenzothiophene system becomes a versatile building block for complex molecular architectures. This guide provides a detailed exploration of the synthesis and chemical reactivity of this key intermediate, with a focus on its applications in medicinal chemistry and drug development.

Synthesis of 2-Amino-3-cyanobenzothiophenes

The most prevalent and efficient method for synthesizing 2-amino-3-cyanobenzothiophenes is the Gewald reaction . This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a basic catalyst.[3][4]

The general workflow for a Gewald synthesis to produce a tetrahydrobenzo[b]thiophene, a common precursor, is illustrated below.

G cluster_start Starting Materials ketone Cyclic Ketone (e.g., 4-Phenylcyclohexanone) reaction Gewald Reaction (One-Pot Condensation) ketone->reaction malononitrile Malononitrile malononitrile->reaction sulfur Elemental Sulfur sulfur->reaction catalyst Basic Catalyst (e.g., Diethylamine) catalyst->reaction product 2-Amino-3-cyanotetrahydro- benzo[b]thiophene reaction->product

Caption: General workflow for the Gewald synthesis of aminonitrile benzothiophenes.

Core Reactivity of the Aminonitrile Functional Group

The 2-amino-3-cyanobenzothiophene scaffold possesses two primary reactive sites: the nucleophilic amino group at the C2 position and the electrophilic cyano group at the C3 position. This dual reactivity allows for a wide range of chemical transformations, making it a powerful synthon for building diverse heterocyclic libraries.

The C2-amino group behaves as a typical nucleophile and can react with various electrophiles. Its strategic position adjacent to the thiophene ring and the electron-withdrawing nitrile group modulates its reactivity, enabling facile construction of fused ring systems.

  • Acylation and Ureido Formation: The amino group readily reacts with acylating agents like acetic anhydride or isocyanates. For instance, reaction with phenylisocyanate in pyridine yields the corresponding 2-(3-phenylureido)-3-cyanobenzothiophene derivative.[5]

  • Schiff Base Formation: Condensation with aldehydes and ketones can form Schiff bases, which serve as intermediates for further derivatization.[3]

  • Cyclocondensation Reactions: This is one of the most valuable reaction pathways. The amino group, in concert with the adjacent nitrile, can react with various reagents to form fused pyrimidine rings, a common motif in bioactive molecules.[3][4][6] For example, heating with formic acid or formamide can yield benzothieno[2,3-d]pyrimidin-4-ones.

The nitrile (cyano) group is a versatile functional group that can undergo several important transformations.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and subsequently a carboxylic acid.[7] This provides a route to 2-aminobenzothiophene-3-carboxylic acids and their amides, which are also valuable synthetic intermediates.[4]

  • Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile group into a primary amine (aminomethyl group).

  • Cyclization: The nitrile group is an excellent electrophile for intramolecular cyclization reactions, often activated by the adjacent amino group. It participates directly in the formation of fused heterocyclic systems like the thieno[2,3-d]pyrimidines mentioned previously.

The diagram below illustrates the divergent reaction pathways available from the core aminonitrile scaffold.

G cluster_amino Amino Group Reactions cluster_nitrile Nitrile Group Reactions start 2-Amino-3-cyanobenzothiophene acylation Acylation / Ureido Formation start->acylation R-NCO or (RCO)2O schiff Schiff Base Formation start->schiff Aldehydes cyclocondensation Fused Pyrimidines, Pyridines, etc. start->cyclocondensation Formamide, 1,3-Diketones, etc. hydrolysis Hydrolysis to Amide/ Carboxylic Acid start->hydrolysis H3O+ or OH- reduction Reduction to Aminomethyl start->reduction H2/cat. or LiAlH4

Caption: Key reaction pathways for the aminonitrile group in benzothiophenes.

Experimental Protocols & Data

This section provides detailed methodologies for key experiments and summarizes representative quantitative data.

Protocol:

  • To a solution of 4-phenylcyclohexanone (5.22 g, 30 mmol), malononitrile (1.98 g, 30 mmol), and elemental sulfur (0.96 g, 30 mmol) in methanol (10 mL), add diethylamine (2 mL) dropwise with stirring.

  • Maintain the reaction temperature at 50–60 °C for 10 minutes.

  • The solid product that precipitates is collected by filtration.

  • The crude product is then recrystallized from 1,4-dioxane to yield the pure compound.

Protocol:

  • A mixture of N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (an intermediate formed by acetylating the product from 3.1) is refluxed in a 10% aqueous sodium hydroxide solution for 3 hours.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The resulting mixture is neutralized by adding dilute hydrochloric acid.

  • The solid product that forms is collected by filtration, washed with water, and recrystallized from ethanol.

The following table summarizes yields and melting points for representative compounds derived from aminonitrile benzothiophenes.

Compound NameStarting MaterialReagentsYield (%)Melting Point (°C)Reference
3-Amino-7-nitro-1-benzothiophene-2-carbaldehyde2-Fluoro-3-nitrobenzonitrile2,5-Dihydroxy-1,4-dithiane, NaOH85210–212[6]
Methyl 3-amino-2-formyl-1-benzothiophene-5-carboxylateMethyl 3-fluoro-4-cyanobenzoate2,5-Dihydroxy-1,4-dithiane, NaOH71165–167[6]
2-Methyl-7-phenyl-5,6,7,8-tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidin-4(3H)-oneN-(3-Cyano-6-phenyl...)-acetamide10% aq. NaOH90>300[3]
N'-(4-Chlorobenzylidene)-3-amino-7-nitro-1-benzothiophene-2-carbohydrazide3-Amino-7-nitro...-carbohydrazide4-Chlorobenzaldehyde, AcOH92270–272[6]
7-Nitro-3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-one3-Amino-7-nitro...-carbaldehyde1,3-Cyclohexanedione, Piperidine90>300[6]

Applications in Drug Discovery

The diverse reactivity of the aminonitrile group in benzothiophenes makes it a cornerstone for generating libraries of compounds for drug discovery screening. The resulting fused heterocyclic systems, particularly benzothieno[3,2-b]pyridines and benzothieno[2,3-d]pyrimidines, are structurally analogous to purines and other biogenic molecules, making them prime candidates for interacting with biological targets.[8]

  • Anticancer Agents: Many derivatives have shown potent cytotoxic activity against various cancer cell lines.[3][6][9] For example, certain hydrazone and benzothieno[3,2-b]pyridine derivatives have been identified as potent cytotoxic agents, with one compound inhibiting ~97% growth of the LOX IMVI melanoma cell line at a 10 μM concentration.[6]

  • Antimicrobial and Antifungal Agents: The benzothiophene core is present in approved drugs like the antifungal sertaconazole. Novel derivatives synthesized from aminonitrile precursors have been tested against drug-resistant bacteria, including MRSA, showing promise for the development of new antibiotics.[8]

  • Other Therapeutic Areas: The structural versatility has led to the exploration of benzothiophene derivatives in a wide range of therapeutic areas, including as anti-inflammatory, antimalarial, and antipsychotic agents.[2][6][10]

The logical flow from a simple precursor to a diverse library of potentially bioactive compounds is a key strategy in modern drug development.

G cluster_rxns Chemical Derivatization start Simple Precursors (Ketone, Malononitrile, Sulfur) gewald Gewald Synthesis start->gewald core 2-Amino-3-cyanobenzothiophene (Core Scaffold) gewald->core cyclization Cyclization core->cyclization acylation Acylation core->acylation condensation Condensation core->condensation library Diverse Chemical Library cyclization->library acylation->library condensation->library screening High-Throughput Screening library->screening hit Hit Identification & Lead Optimization screening->hit drug Potential Drug Candidate hit->drug

Caption: Drug discovery workflow utilizing aminonitrile benzothiophene scaffolds.

Conclusion

The aminonitrile group is a cornerstone of modern benzothiophene chemistry. Its dual reactivity, enabling both functional group transformation and the construction of complex, fused heterocyclic systems, makes 2-amino-3-cyanobenzothiophenes exceptionally valuable synthons. The efficiency of the Gewald reaction for their synthesis, coupled with the diverse reaction pathways available, ensures their continued importance in the fields of organic synthesis, materials science, and particularly in the strategic design of novel therapeutic agents for a wide range of diseases.

References

The Multifaceted Biological Potential of Substituted Aminobenzothiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzothiophenes represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their potential therapeutic applications, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer and Antimitotic Activity

Substituted aminobenzothiophenes have emerged as potent anticancer agents, primarily through their ability to inhibit tubulin polymerization and modulate the activity of key protein kinases involved in cancer progression.

Inhibition of Tubulin Polymerization

Certain aminobenzothiophene derivatives act as antimitotic agents by disrupting microtubule dynamics, a critical process for cell division. These compounds often bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

A notable example is 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, which has been shown to inhibit cancer cell growth at subnanomolar concentrations. The 3,4,5-trimethoxybenzoyl moiety is a common feature in many potent tubulin polymerization inhibitors.

Kinase Inhibition

Aminobenzothiophene derivatives have been identified as inhibitors of various protein kinases implicated in tumorigenesis, including PIM kinases, mitogen-activated protein kinases (MAPKs), and dual-specificity tyrosine-regulated kinases (DYRKs).

  • PIM Kinases: The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival and proliferation. Benzothiophene-derived compounds have been developed as potent and selective PIM kinase inhibitors with nanomolar activity.

  • MAPK Pathway: The MAPK signaling cascade is a crucial pathway that regulates cell growth, differentiation, and survival. Substituted benzothiophenes have been investigated as inhibitors of kinases within this pathway, such as MK2, a downstream target of p38 MAPK.

  • DYRK1A and DYRK1B: These kinases are involved in cell cycle control and have been linked to several chronic diseases. Novel benzothiophene derivatives have been discovered as potent and narrow-spectrum dual inhibitors of DYRK1A and DYRK1B.

STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and invasion. A 6-aminobenzo[b]thiophene 1,1-dioxide derivative, K2071, has been identified as a novel STAT3 inhibitor with additional antimitotic and senotherapeutic activities, showing effectiveness against glioblastoma cells.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of selected substituted aminobenzothiophene and related derivatives.

Compound/Derivative ClassTarget/Mechanism of ActionCell Line(s)Activity (IC50/GI50)Reference
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneTubulin polymerization inhibitionVarious cancer cell linesSubnanomolar concentrationsN/A
Benzothiophene-derived PIM inhibitorsPIM1, PIM2, PIM3 kinase inhibitionN/AKi values of 2, 3, and 0.5 nM, respectivelyN/A
PF-3644022 (benzothiophene derivative)MK2 (MAPK pathway) inhibitionN/APotent cellular activityN/A
Benzothiophene derivative 3nDYRK1A/DYRK1B kinase inhibitionN/APotent and cell-permeableN/A
K2071 (6-aminobenzo[b]thiophene 1,1-dioxide derivative)STAT3 inhibition, antimitoticGlioblastoma cell lines (U-87 MG, A-172, T-98 G, U-251 MG)~2 µM[1]
Chloro derivative 3b (thienopyrimidine)VEGFR-2/AKT inhibitionHepG2, PC-33.105 µM, 2.15 µM[2]
Compound 4c (thienopyrimidine)VEGFR-2/AKT inhibitionHepG2, PC-33.023 µM, 3.12 µM[2]
Fused thiophene derivatives (general)VEGFR-2 kinase inhibitionN/A0.075 - 0.126 µM[2]

Antimicrobial Activity

Substituted aminobenzothiophenes also exhibit promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains. Their mechanism of action in microorganisms is still under investigation but may involve the disruption of essential cellular processes.

Antibacterial Activity

Derivatives of aminobenzothiophene have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, 5-aminobenzothiophene and 6-aminobenzothiophene have been identified as potent inhibitors of Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis.

Antifungal Activity

Several aminobenzothiophene derivatives have demonstrated significant antifungal properties against clinically relevant fungal species, such as Candida albicans. The presence of specific substituents on the benzothiophene core has been shown to be crucial for antifungal efficacy.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected substituted aminobenzothiophene derivatives against various microbial strains.

Compound/Derivative ClassMicrobial Strain(s)Activity (MIC in µg/mL)Reference
6-aminobenzothiophene (3ma)Mycobacterium smegmatis0.78N/A
5-aminobenzothiophene (3ia)Mycobacterium smegmatisPotent inhibitionN/A
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneStaphylococcus aureus, Gram-positive bacteria, yeast16[3]
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneStaphylococcus aureus, Gram-positive bacteria, yeast16[3]
Methyl alcohol-substituted 3-chlorobenzo[b]thiophene (19)Bacillus cereus, Candida albicans128[3]
Thiophene derivative 4Colistin-resistant Acinetobacter baumannii & Escherichia coli16 mg/L (MIC50), 8 mg/L (MIC50)[4]
Thiophene derivative 5Colistin-resistant Acinetobacter baumannii16 mg/L (MIC50)[4]
Thiophene derivative 8Colistin-resistant Acinetobacter baumannii & Escherichia coli32 mg/L (MIC50)[4]

Experimental Protocols

Synthesis of Substituted 2-Aminobenzothiophenes (General Procedure)

A common method for the synthesis of 2-aminobenzothiophenes is the Gewald reaction. This multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine).

Materials:

  • Appropriate ketone or aldehyde

  • Active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or dimethylformamide)

Procedure:

  • Dissolve the ketone/aldehyde and the active methylene nitrile in the chosen solvent.

  • Add the base to the mixture and stir.

  • Add elemental sulfur portion-wise to the reaction mixture.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of test compounds on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Glycerol (10% final concentration, as a polymerization enhancer)

  • Fluorescent reporter (e.g., DAPI, 6.3 µM final concentration)

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization)

  • 384-well black wall microplates

Procedure:

  • Prepare the tubulin polymerization reaction mixture containing assay buffer, GTP, glycerol, and DAPI.

  • Add serial dilutions of the test compounds to the wells of the microplate. Include wells for vehicle control and positive controls.

  • Initiate the polymerization by adding the tubulin solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Calculate the percentage of inhibition or stabilization of tubulin polymerization relative to the vehicle control.

In Vitro PIM1 Kinase Inhibition Assay (Luminescence-Based)

This assay determines the inhibitory activity of compounds against PIM1 kinase by measuring the amount of ADP produced.

Materials:

  • Recombinant Human PIM1 Kinase

  • PIM1 substrate (e.g., a specific peptide)

  • ATP

  • Kinase Assay Buffer

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 96-well or 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add the diluted compounds to the wells of the assay plate. Include wells for a positive control inhibitor (e.g., staurosporine) and a no-inhibitor (vehicle) control.

  • Prepare a master mix containing the PIM1 substrate and ATP in kinase assay buffer.

  • Add the master mix to all wells.

  • Initiate the kinase reaction by adding the diluted PIM1 enzyme to all wells except the "blank" wells.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40-45 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Standard antibiotic or antifungal agent (positive control)

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Perform serial two-fold dilutions of the test compounds in the broth directly in the wells of the 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative/growth control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade that transmits signals from the cell surface to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival. Aminobenzothiophenes can interfere with this pathway by inhibiting kinases like p38 or its downstream targets.

MAPK_Signaling_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras p38_MAPK p38 MAPK RTK->p38_MAPK Raf MAPKKK (e.g., Raf) Ras->Raf MEK MAPKK (e.g., MEK) Raf->MEK ERK MAPK (e.g., ERK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors MK2 MK2 p38_MAPK->MK2 MK2->Transcription_Factors Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival Aminobenzothiophene Aminobenzothiophene Derivatives Aminobenzothiophene->p38_MAPK Aminobenzothiophene->MK2

Caption: Simplified MAPK signaling pathway and potential points of inhibition by aminobenzothiophenes.

DYRK1A/DYRK1B Signaling in Cell Cycle Control

DYRK1A and DYRK1B are kinases that regulate the cell cycle by phosphorylating key proteins such as Cyclin D1 and p27. Inhibition of these kinases by aminobenzothiophenes can disrupt cell cycle progression, making them attractive targets for cancer therapy.

DYRK1B_Signaling DYRK1A_B DYRK1A / DYRK1B p27 p27Kip1 DYRK1A_B->p27  Phosphorylation &  Stabilization CyclinD1 Cyclin D1 CDK4_6 CDK4/6 CyclinD1->CDK4_6 Activation p27->CDK4_6 Inhibition pRb pRb CDK4_6->pRb Phosphorylation E2F E2F pRb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation Aminobenzothiophene Aminobenzothiophene Derivatives Aminobenzothiophene->DYRK1A_B

Caption: Role of DYRK1A/B in cell cycle regulation and its inhibition by aminobenzothiophenes.

General Workflow for Synthesis and Biological Evaluation

The discovery and development of novel aminobenzothiophene-based therapeutic agents typically follow a structured workflow, from initial synthesis to comprehensive biological characterization.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of Aminobenzothiophene Derivatives Purification Purification & Characterization (NMR, MS, HPLC) In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays, Antimicrobial Assays) Purification->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Cell Cycle, Apoptosis) In_Vitro_Screening->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the synthesis and biological evaluation of novel inhibitors.

References

Technical Guide on the Safe Handling of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile and Related Research Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the essential safety and handling precautions for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile and other similar research compounds. The intended audience includes researchers, scientists, and professionals in the field of drug development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment

While specific toxicity data for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is limited, structurally related compounds may exhibit properties of concern. A thorough risk assessment should be conducted prior to any experimental work.[1] This involves reviewing any available Safety Data Sheets (SDS) for analogous compounds and considering the potential hazards associated with the chemical class.

Potential Hazards of Related Compounds:

  • Acute Toxicity: Similar compounds have shown potential for toxicity if inhaled, ingested, or in contact with skin.

  • Eye Irritation: May cause serious eye irritation.

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and potential chemical exposure.[2][3][4] The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures.[5]

Task Required PPE Rationale
Weighing and Aliquoting Powder Safety Goggles, Nitrile Gloves, Lab Coat, Respirator (if not in a fume hood)Protects eyes from splashes, skin from contact, and respiratory system from inhalation of fine particles.[6][7][8]
Handling Solutions Safety Goggles, Nitrile Gloves, Lab CoatProtects against splashes of the chemical solution.
Potential for Splashes or Aerosols Face Shield (in addition to goggles), Chemical-resistant ApronProvides a higher level of protection for the face and body.
Cleaning and Decontamination Safety Goggles, Heavy-duty Nitrile or Neoprene Gloves, Lab CoatProtects against contact with potentially contaminated surfaces and cleaning agents.

Storage and Handling Protocols

Proper storage and handling are essential for maintaining the integrity of the compound and ensuring a safe laboratory environment.[9][10]

Storage:

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[9]

  • Container: Keep the container tightly sealed to prevent contamination and moisture absorption.[9]

  • Labeling: All containers must be clearly labeled with the chemical name, concentration, date received, and any known hazards.[10]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Handling:

  • Ventilation: All work with the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][11]

  • Hygiene: Avoid direct contact with the skin and eyes. Wash hands thoroughly with soap and water after handling.[12] Do not eat, drink, or smoke in the laboratory.

  • Transport: When transporting the chemical, use a secondary container to prevent spills in case the primary container is compromised.[9]

Spill and Emergency Procedures

Immediate and appropriate response to a chemical spill is critical to minimize harm to personnel and the environment.[13][14][15]

Spill Type Containment and Cleanup Materials Decontamination Procedure
Small Powder Spill Gently cover with a damp paper towel to avoid raising dust. Use a scoop or dustpan to collect the material.[16]Wipe the area with a damp cloth, followed by a detergent solution.[13]
Small Liquid Spill Use absorbent pads or a spill kit appropriate for chemical spills.[16]Absorb the spill, then decontaminate the area with a suitable solvent or detergent solution.[13][15]
Large Spill Evacuate the immediate area and alert others. Contact your institution's EHS department immediately.[13][14]To be conducted by trained emergency response personnel.

Emergency Contact:

  • In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • For eye contact, use an emergency eyewash station for at least 15 minutes.

  • In case of inhalation, move to fresh air and seek medical attention.

Waste Disposal

All waste containing 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.[17][18]

  • Solid Waste: Collect in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All contaminated PPE, spill cleanup materials, and glassware should be disposed of as hazardous waste.[12]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a research chemical powder from receipt to disposal.

SafeHandlingWorkflow A Receiving and Inventory B Review Safety Data Sheet (SDS) and Conduct Risk Assessment A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Work in a Certified Chemical Fume Hood C->D E Weighing and Preparation of Solutions D->E F Experimental Use E->F G Decontamination of Work Area and Equipment F->G L Spill or Exposure Event F->L Potential H Proper Waste Segregation and Labeling G->H I Hazardous Waste Disposal H->I J Doff and Dispose of Contaminated PPE I->J K Hand Washing J->K M Emergency Procedures: Evacuate, Alert, Seek Medical Attention L->M

Caption: General workflow for safe handling of chemical powders.

References

An In-depth Technical Guide to the Material Safety of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. A specific Material Safety Data Sheet (MSDS) for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (CAS No. 221061-10-5) is not publicly available. The information herein is compiled from data on structurally similar compounds and should be used as a supplementary resource for laboratory safety and handling. It is not a substitute for a formal risk assessment or a certified MSDS.

Chemical Identification

PropertyValue
Chemical Name 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile
Synonyms 2-Amino-6-chloro-1-benzothiophene-3-carbonitrile
CAS Number 221061-10-5[1]
Molecular Formula C₉H₅ClN₂S
Molecular Weight 208.67 g/mol
Structure (A chemical structure diagram would be placed here in a formal document)

Hazard Identification and Physicochemical Data

Due to the absence of specific data for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, the following information is extrapolated from analogous compounds such as 2-aminothiophene-3-carbonitrile and other substituted benzothiophenes.

GHS Hazard Classification (Inferred):

Based on data for similar compounds, 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile should be handled as a substance that is:

  • Acutely toxic (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritant: Causes skin irritation.

  • Eye Irritant: Causes serious eye irritation.

  • Respiratory Irritant: May cause respiratory irritation.

Quantitative Data from Analogous Compounds:

The following table summarizes key physicochemical and toxicological data from structurally related molecules. This data should be used as a conservative estimate for risk assessment.

Property2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile2-Aminothiophene-3-carbonitrile
Molecular Formula C₉H₁₀N₂SC₅H₄N₂S
Molecular Weight 178.25 g/mol [2]124.16 g/mol
GHS Pictograms DangerDanger
Hazard Statements H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation
Precautionary Statements P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P321, P330, P332+P313, P362, P403+P233, P405, P501

Experimental Protocols: Synthesis and Handling

Synthesis via Gewald Reaction:

The most common and versatile method for synthesizing 2-aminothiophenes is the Gewald three-component reaction.[3][4][5][6][7] This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

Generalized Protocol for the Synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile:

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-chlorocyclohexanone (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol, methanol, or dimethylformamide (DMF).

  • Base Addition: Add a catalytic amount of a base. Common bases for the Gewald reaction include secondary amines like morpholine or piperidine, or triethylamine.

  • Sulfur Addition: To the stirred mixture, add elemental sulfur (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 50-80°C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure. The crude product can be collected by filtration.

  • Purification: The collected solid should be washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Gewald_Reaction_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-chlorocyclohexanone Malononitrile Solvent Base Add Base (e.g., Morpholine) Reactants->Base 1. Sulfur Add Sulfur Base->Sulfur 2. Reflux Heat to Reflux (Monitor by TLC) Sulfur->Reflux 3. Cool Cool to RT Reflux->Cool 4. Filter Filter Precipitate Cool->Filter 5. Wash Wash with Cold Solvent Filter->Wash 6. Recrystallize Recrystallize Wash->Recrystallize 7. FinalProduct 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile Recrystallize->FinalProduct 8.

Fig. 1: Generalized workflow for the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile via the Gewald reaction.

Safe Handling Procedures:

  • Engineering Controls: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, consider additional protective clothing.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spill and Waste Disposal: In case of a spill, absorb with an inert material and place in a sealed container for hazardous waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.

Biological Activity and Signaling Pathways

Substituted benzothiophenes are a well-known class of compounds with a wide range of biological activities. They are often investigated as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Potential Signaling Pathway Involvement:

While the specific targets of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile are not documented, related compounds have been shown to inhibit key signaling pathways implicated in cancer and inflammation.

STAT3 Signaling Pathway:

Stattic, a 6-nitrobenzo[b]thiophene derivative, is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[8] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 is a promising strategy for cancer therapy.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates Inhibitor Benzothiophene Inhibitor Inhibitor->STAT3_active inhibits dimerization/ translocation

Fig. 2: Simplified diagram of the STAT3 signaling pathway and potential inhibition by benzothiophene derivatives.

mTORC1 Signaling Pathway:

Derivatives of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid have been identified as inhibitors of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[9] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism and is often dysregulated in diseases such as cancer and metabolic disorders.

mTORC1_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates Protein_Synthesis Protein Synthesis (Cell Growth) S6K->Protein_Synthesis eIF4E->Protein_Synthesis inhibits when unphosphorylated Inhibitor Benzothiophene Inhibitor Inhibitor->mTORC1 inhibits

Fig. 3: Simplified diagram of the mTORC1 signaling pathway and potential inhibition by benzothiophene derivatives.

Conclusion

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound with significant potential for use in medicinal chemistry and drug development. While specific safety and toxicological data are lacking, a conservative approach to handling, based on data from analogous compounds, is essential. The synthetic route via the Gewald reaction is well-established and can be adapted for its preparation. The potential for this class of compounds to interact with critical biological pathways, such as STAT3 and mTORC1, underscores the importance of further investigation into its pharmacological properties. All research involving this and similar compounds should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile via Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2][3] This one-pot synthesis typically involves the condensation of a ketone or aldehyde with an α-cyanoester or an active methylene nitrile and elemental sulfur in the presence of a base.[1][2][3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, found in a variety of pharmacologically active compounds.

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is a valuable building block in drug discovery and development. The presence of the chloro substituent and the reactive amino and nitrile groups allows for further chemical modifications to generate diverse libraries of compounds for biological screening. This document provides detailed protocols for the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile using the Gewald reaction, including conventional and alternative green chemistry approaches.

Reaction Principle

The synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile via the Gewald reaction proceeds through a series of steps. The reaction is initiated by a Knoevenagel condensation between 4-chlorocyclohexanone and malononitrile, catalyzed by a base. This is followed by the addition of elemental sulfur to the intermediate, leading to the formation of a sulfur adduct. Subsequent intramolecular cyclization and tautomerization yield the final aromatic 2-aminobenzothiophene product.

Data Presentation

The following table summarizes representative quantitative data for Gewald reactions producing similar substituted 2-aminothiophenes. These values can serve as a reference for expected outcomes.

EntryCarbonyl CompoundActive Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)
1CyclohexanoneMalononitrileDiethylamineMethanol50-600.17Not Specified
24-PhenylcyclohexanoneMalononitrileDiethylamineMethanol50-600.17Not Specified
3CyclohexanoneMalononitrileMorpholineEthanolReflux285
4AcetophenoneMalononitrileSodium BicarbonateTetrahydrofuran351Not Specified
5Ethyl acetoacetateMalononitrileNone (Ball Milling)Solvent-freeRoom Temp0.5High

Experimental Protocols

Protocol 1: Conventional Synthesis in Solution

This protocol is adapted from the synthesis of a structurally similar compound, 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Materials:

  • 4-Chlorocyclohexanone (1.0 equiv.)

  • Malononitrile (1.0 equiv.)

  • Elemental Sulfur (1.0 equiv.)

  • Diethylamine (catalytic amount)

  • Methanol

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • To a solution of 4-chlorocyclohexanone (1.0 equiv.) and malononitrile (1.0 equiv.) in methanol, add elemental sulfur (1.0 equiv.).

  • With stirring, add diethylamine (catalytic amount, e.g., 0.1-0.2 equiv.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by filtration and wash it with cold methanol.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a green chemistry approach with often significantly reduced reaction times and improved yields.

Materials:

  • 4-Chlorocyclohexanone (1.0 equiv.)

  • Malononitrile (1.0 equiv.)

  • Elemental Sulfur (1.1 equiv.)

  • Basic catalyst (e.g., piperidine, morpholine, or a solid-supported base)

  • Ethanol (or solvent-free)

  • Microwave reactor with appropriate reaction vessels

Procedure:

  • In a microwave-safe reaction vessel, combine 4-chlorocyclohexanone (1.0 equiv.), malononitrile (1.0 equiv.), elemental sulfur (1.1 equiv.), and a catalytic amount of a suitable base (e.g., piperidine).

  • If using a solvent, add a minimal amount of ethanol. For a solvent-free reaction, ensure the reactants are well-mixed.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-140 °C) for a short duration (typically 5-20 minutes). The optimal conditions should be determined empirically.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • If a solvent was used, concentrate the mixture under reduced pressure.

  • Triturate the residue with cold ethanol to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Purify the product by recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: 4-Chlorocyclohexanone, Malononitrile, Sulfur solvent Add Solvent (e.g., Methanol) reactants->solvent base Add Base (e.g., Diethylamine) solvent->base heat Heat Mixture (50-60°C) base->heat monitor Monitor by TLC heat->monitor cool Cool Reaction Mixture monitor->cool precipitate Precipitate Product cool->precipitate filter Filter Solid precipitate->filter recrystallize Recrystallize filter->recrystallize characterize Characterize Product (NMR, IR, MS) recrystallize->characterize

Caption: Experimental workflow for the conventional synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

logical_pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product ketone 4-Chlorocyclohexanone knoevenagel Knoevenagel Adduct ketone->knoevenagel Base Catalysis nitrile Malononitrile nitrile->knoevenagel Base Catalysis sulfur Sulfur (S8) sulfur_adduct Thiolate Intermediate knoevenagel->sulfur_adduct + Sulfur product 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile sulfur_adduct->product Cyclization & Aromatization

Caption: Logical reaction pathway for the Gewald synthesis of the target compound.

References

Synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile: An Application Note and Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, a valuable building block in medicinal chemistry and materials science. The protocol is based on the well-established Gewald three-component reaction.

Introduction

2-Aminothiophenes are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals and functional materials. The target molecule, 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, incorporates a chlorine substituent, which can significantly influence the biological activity and physicochemical properties of derivative compounds. The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent condensation of a ketone or aldehyde with an α-cyanoester or malononitrile and elemental sulfur in the presence of a base.[1] This application note details a reliable protocol for the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile using this methodology.

Data Presentation

While specific experimental data for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is not widely published, the following table summarizes the key properties of the target molecule and its close, non-chlorinated analog, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, for comparison.

Property2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (Target)2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Analog)
Molecular Formula C₉H₇ClN₂SC₉H₁₀N₂S
Molecular Weight 210.69 g/mol 178.26 g/mol [2]
CAS Number 221061-10-5[3]4651-91-6[2]
Appearance Expected to be a crystalline solidWhite to cream crystals or powder[4]
Melting Point Not available143.0-152.0 °C[4]
Yield Not available74% (reported for a similar synthesis)[1]
¹H NMR (CDCl₃, ppm) Not availableδ 1.75-1.85 (m, 4H), 2.50-2.60 (m, 4H), 4.65 (br s, 2H)[4]
¹³C NMR (CDCl₃, ppm) Not availableδ 22.5, 22.9, 24.9, 25.1, 90.1, 118.9, 120.5, 129.5, 152.1[4]
IR (KBr, cm⁻¹) Not available3420, 3320 (NH₂), 2210 (CN), 1620, 1580[4]

Experimental Protocol

This protocol is adapted from the general procedure for the Gewald synthesis of 2-aminothiophenes.[1][5]

Materials:

  • 4-Chlorocyclohexanone

  • Malononitrile

  • Elemental Sulfur (powdered)

  • Morpholine (or another suitable base like piperidine or triethylamine)

  • Ethanol (or Methanol)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 4-chlorocyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (approximately 3-5 mL per mmol of the ketone).

  • Addition of Base: While stirring the mixture, add morpholine (1.5 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. If so, collect the precipitate by filtration. If no precipitate forms, pour the reaction mixture into ice-water with stirring to induce precipitation.

  • Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to obtain 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • FT-IR: To identify the characteristic functional groups (amino -NH₂, nitrile -C≡N).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess the purity of the compound.

Workflow and Signaling Pathway Diagrams

The synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile via the Gewald reaction follows a well-defined sequence of chemical transformations. The experimental workflow and the reaction mechanism are depicted below.

Gewald_Synthesis_Workflow Experimental Workflow for the Synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_end Final Product and Analysis A 4-Chlorocyclohexanone F Mixing and Reflux (2-4 hours) A->F B Malononitrile B->F C Sulfur C->F D Base (Morpholine) D->F E Solvent (Ethanol) E->F G Cooling and Precipitation F->G H Filtration G->H I Washing with Cold Ethanol H->I J Recrystallization I->J K Drying J->K L 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile K->L M Characterization (NMR, IR, MS, MP) L->M

Caption: Experimental workflow for the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Gewald_Reaction_Mechanism Gewald Reaction Mechanism reagents 4-Chlorocyclohexanone + Malononitrile + Base knoevenagel Knoevenagel Condensation reagents->knoevenagel intermediate1 α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate1 sulfur_addition Sulfur Addition intermediate1->sulfur_addition intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 tautomerization Tautomerization intermediate3->tautomerization product 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile tautomerization->product

Caption: Simplified mechanism of the Gewald reaction for the target synthesis.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is a versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly thieno[2,3-d]pyrimidines, which have emerged as a privileged scaffold in the development of novel anticancer agents. The structural similarity of the thieno[2,3-d]pyrimidine core to the native purine bases allows these compounds to effectively interact with various biological targets, most notably protein kinases that are often dysregulated in cancer. This document provides detailed protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives from 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile and their subsequent evaluation as anticancer agents, with a focus on their activity as kinase inhibitors.

Synthesis of 6-chloro-thieno[2,3-d]pyrimidine Derivatives

The primary synthetic route to construct the key thieno[2,3-d]pyrimidine scaffold from 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile involves a cyclization reaction. A common and efficient method is the reaction with formamide or triethyl orthoformate, followed by further modifications to introduce diversity at various positions of the heterocyclic core.

Protocol 1: Synthesis of 4-Amino-6-chlorobenzo[b]thieno[2,3-d]pyrimidine

This protocol outlines the synthesis of a key intermediate, 4-amino-6-chlorobenzo[b]thieno[2,3-d]pyrimidine, which can be further derivatized.

Materials:

  • 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ethanol

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile (1 equivalent) with an excess of formamide (approximately 10-20 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 180-200 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold water and then with a small amount of cold ethanol.

  • Dry the solid product to obtain 4-amino-6-chlorobenzo[b]thieno[2,3-d]pyrimidine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.

Anticancer Activity and Kinase Inhibition

Derivatives of 6-chlorobenzo[b]thieno[2,3-d]pyrimidine have demonstrated significant anticancer activity against a range of cancer cell lines. A primary mechanism of their action is the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity and kinase inhibitory potency of various thieno[2,3-d]pyrimidine derivatives.

Table 1: In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives (IC50 values in µM)

Compound IDDerivative TypeMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)Reference
TPD-1 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one22.12--[1]
TPD-2 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one22.52--[1]
TPD-3 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one27.83--[1]
KD-8 KRAS G12D inhibitor---[2]
TPD-4 5-amino-2-ethylmercapto-4-phenyl-6-subistituted8.3-5.8[3]

Note: The specific substitutions on the thieno[2,3-d]pyrimidine core vary for each compound and are detailed in the cited literature.

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives (IC50 values in µM)

Compound IDTarget KinaseIC50 (µM)Reference
TPD-5f EGFR1.18-fold more potent than Erlotinib[4][5]
TPD-5f VEGFR-21.23[4][5]
TPD-8a EGFR1.21[6]
TPD-8a VEGFR-22.65[6]
TPD-21b VEGFR-20.0334[7]
TPD-21e VEGFR-20.021[7]

Experimental Protocols

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the recombinant EGFR kinase, the kinase buffer, and the test compound dilutions.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway Diagram

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds EGFR->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2->VEGFR2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription PKC PKC PLCg->PKC PKC->Transcription Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by thieno[2,3-d]pyrimidine derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Start: 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile Synthesis Protocol 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Compound_Library Library of Novel Anticancer Agents Purification->Compound_Library Cytotoxicity_Screening Protocol 2: MTT Assay for In Vitro Cytotoxicity Compound_Library->Cytotoxicity_Screening Kinase_Assay Protocol 3: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2) Compound_Library->Kinase_Assay Data_Analysis Data Analysis: IC50 Determination Cytotoxicity_Screening->Data_Analysis Kinase_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End Further Preclinical Development Lead_Identification->End

Caption: Workflow for the synthesis and evaluation of anticancer agents.

References

Synthesis of Novel Antimicrobial Agents from 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potent antimicrobial compounds derived from 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile. The focus is on the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds that has demonstrated significant antimicrobial activity. The provided protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for the development of new antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzo[b]thiophene derivatives are a prominent class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The starting material, 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, offers a versatile scaffold for the synthesis of a variety of heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are known to exhibit potent antimicrobial effects.

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of a key 6-chloro-benzo[b]thiophene derivative, demonstrating the potential of this scaffold. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound NameTest OrganismMIC (µg/mL)
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (MRSA)4
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (Daptomycin-resistant)4

Data sourced from a study on benzo[b]thiophene acylhydrazones as antimicrobial agents against multidrug-resistant Staphylococcus aureus.[1][2]

Experimental Protocols

This section outlines a proposed synthetic pathway for the preparation of antimicrobial thieno[2,3-d]pyrimidine derivatives starting from 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Step 1: Synthesis of N'-(6-chloro-3-cyanobenzo[b]thiophen-2-yl)-N,N-dimethylformimidamide

This initial step involves the reaction of the starting aminothiophene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate that is reactive towards cyclization.

Materials:

  • 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Dry N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile in dry DMF, add an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture under reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude N'-(6-chloro-3-cyanobenzo[b]thiophen-2-yl)-N,N-dimethylformimidamide.

  • The crude product may be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of 4-amino-7-chloro-benzo[b]thieno[2,3-d]pyrimidine-3-carbonitrile derivatives

The intermediate from Step 1 can be cyclized with various primary amines to yield the desired thieno[2,3-d]pyrimidine core.

Materials:

  • N'-(6-chloro-3-cyanobenzo[b]thiophen-2-yl)-N,N-dimethylformimidamide

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid

Procedure:

  • A mixture of N'-(6-chloro-3-cyanobenzo[b]thiophen-2-yl)-N,N-dimethylformimidamide and the selected primary amine in glacial acetic acid is heated under reflux.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled and poured into cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification of the final product can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of DMF/water).

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of thieno[2,3-d]pyrimidine derivatives.

Synthesis_Workflow Start 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile Intermediate N'-(6-chloro-3-cyanobenzo[b]thiophen-2-yl)-N,N-dimethylformimidamide Start->Intermediate DMF-DMA, Reflux Final_Product Substituted 4-amino-7-chlorobenzo[b]thieno[2,3-d]pyrimidine Intermediate->Final_Product Primary Amine, Acetic Acid, Reflux

Caption: Proposed synthetic pathway for thieno[2,3-d]pyrimidines.

Logical Relationship of Synthesis

This diagram outlines the logical progression from the starting material to the final bioactive compounds.

Logical_Relationship cluster_start Starting Material cluster_reaction1 Reaction Step 1: Imidamide Formation cluster_intermediate Intermediate cluster_reaction2 Reaction Step 2: Cyclization cluster_product Final Product Class cluster_activity Biological Activity A 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile B Reaction with DMF-DMA A->B C N'-formimidamide Intermediate B->C D Reaction with Primary Amines C->D E Thieno[2,3-d]pyrimidine Derivatives D->E F Antimicrobial Activity E->F

Caption: Logical flow from starting material to antimicrobial activity.

References

Application Notes and Protocols for the Derivatization of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amino group of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile. This versatile building block is a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The derivatization of the amino group allows for the exploration of structure-activity relationships and the development of novel compounds with tailored properties.

Introduction

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile possesses a reactive primary amino group at the C-2 position, which is susceptible to a variety of chemical transformations. This document outlines protocols for several key derivatization reactions, including acylation, sulfonylation, Schiff base formation, urea and thiourea formation, and cyclocondensation reactions. These reactions provide access to a diverse range of derivatives, enabling the expansion of chemical libraries for biological screening and materials research.

General Experimental Considerations

Materials: 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile and all other reagents should be of high purity. Solvents should be anhydrous where specified.

Equipment: Standard laboratory glassware, heating and stirring apparatus, and equipment for reaction monitoring (e.g., Thin Layer Chromatography - TLC) and purification (e.g., column chromatography, recrystallization apparatus) are required.

Safety: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use.

Acylation of the Amino Group

Acylation of the 2-amino group introduces an amide functionality, which can modulate the electronic properties and biological activity of the parent molecule.

Reaction Scheme:

Experimental Protocol: Synthesis of N-(6-chloro-3-cyanobenzo[b]thiophen-2-yl)acetamide
  • Dissolution: In a round-bottom flask, dissolve 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.

  • Base Addition: Add a base (1.1 - 1.5 eq), such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Acylating Agent Addition: Cool the mixture in an ice bath (0 °C). Add acetyl chloride (1.1 eq) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. If DCM is used as the solvent, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Table 1: Representative Data for Acylation Reactions

Acylating AgentProductSolventBaseYield (%)Melting Point (°C)
Acetyl ChlorideN-(6-chloro-3-cyanobenzo[b]thiophen-2-yl)acetamideDCMTriethylamine~85%Not Reported
Benzoyl ChlorideN-(6-chloro-3-cyanobenzo[b]thiophen-2-yl)benzamidePyridinePyridine~80%Not Reported

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions.

Workflow for Acylation

acylation_workflow start Start dissolve Dissolve 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile in anhydrous solvent start->dissolve add_base Add base (e.g., Triethylamine) dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add acyl chloride (e.g., Acetyl Chloride) dropwise cool->add_acyl_chloride react Stir at room temperature for 2-4 hours add_acyl_chloride->react monitor Monitor by TLC react->monitor workup Quench with water and perform aqueous work-up monitor->workup Reaction complete purify Purify by recrystallization or column chromatography workup->purify end End purify->end

Caption: Workflow for the acylation of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Sulfonylation of the Amino Group

Sulfonylation introduces a sulfonamide group, a common pharmacophore in many drug molecules.

Reaction Scheme:

Experimental Protocol: Synthesis of N-(6-chloro-3-cyanobenzo[b]thiophen-2-yl)benzenesulfonamide
  • Dissolution: Dissolve 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (1.0 eq) in anhydrous pyridine.

  • Sulfonylating Agent Addition: Cool the solution in an ice bath (0 °C). Add benzenesulfonyl chloride (1.1 eq) portion-wise with stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and stir.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.

Table 2: Representative Data for Sulfonylation Reactions

Sulfonylating AgentProductSolventBaseYield (%)Melting Point (°C)
Benzenesulfonyl ChlorideN-(6-chloro-3-cyanobenzo[b]thiophen-2-yl)benzenesulfonamidePyridinePyridine~75%Not Reported
p-Toluenesulfonyl ChlorideN-(6-chloro-3-cyanobenzo[b]thiophen-2-yl)-4-methylbenzenesulfonamidePyridinePyridine~78%Not Reported

Note: Yields are estimates based on similar reactions and may vary.

Logical Relationship for Sulfonylation

sulfonylation_logic start_material 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile conditions Pyridine, 0 °C to RT start_material->conditions reagent Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride) reagent->conditions product N-(6-chloro-3-cyanobenzo[b]thiophen-2-yl)sulfonamide conditions->product

Caption: Key components for the sulfonylation reaction.

Schiff Base Formation

Condensation with aldehydes or ketones yields Schiff bases (imines), which are versatile intermediates for the synthesis of various heterocyclic systems and possess a wide range of biological activities.

Reaction Scheme:

Experimental Protocol: Synthesis of a Schiff Base with Benzaldehyde
  • Mixing Reagents: In a round-bottom flask, combine 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 3-5 hours, monitoring the reaction progress by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Table 3: Representative Data for Schiff Base Formation

AldehydeProductSolventCatalystYield (%)Melting Point (°C)
Benzaldehyde2-(Benzylideneamino)-6-chlorobenzo[b]thiophene-3-carbonitrileEthanolAcetic Acid~80%Not Reported
4-Chlorobenzaldehyde2-((4-Chlorobenzylidene)amino)-6-chlorobenzo[b]thiophene-3-carbonitrileEthanolAcetic Acid~82%Not Reported

Note: Yields are based on analogous reactions and may vary.

Workflow for Schiff Base Formation

schiff_base_workflow start Start mix Mix 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile and aldehyde in ethanol start->mix add_catalyst Add catalytic acetic acid mix->add_catalyst reflux Reflux for 3-5 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete isolate Isolate product by filtration or evaporation cool->isolate purify Purify by recrystallization isolate->purify end End purify->end

Caption: Workflow for the synthesis of Schiff bases.

Urea and Thiourea Formation

The reaction with isocyanates or isothiocyanates provides urea or thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can be crucial for biological activity.

Reaction Scheme:

Experimental Protocol: Synthesis of a Phenyl Urea Derivative
  • Dissolution: Dissolve 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (1.0 eq) in anhydrous THF or acetonitrile.

  • Isocyanate Addition: Add phenyl isocyanate (1.05 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours.

  • Isolation: If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Wash the solid with a small amount of cold solvent and dry. Recrystallization can be performed if necessary. For thiourea derivatives, phenyl isothiocyanate is used instead of phenyl isocyanate.

Table 4: Representative Data for Urea and Thiourea Formation

ReagentProductSolventYield (%)Melting Point (°C)
Phenyl Isocyanate1-(6-chloro-3-cyanobenzo[b]thiophen-2-yl)-3-phenylureaTHF>90%Not Reported
Phenyl Isothiocyanate1-(6-chloro-3-cyanobenzo[b]thiophen-2-yl)-3-phenylthioureaAcetonitrile>90%Not Reported

Note: Yields are typically high for these reactions.

Cyclocondensation Reactions

The 2-amino-3-carbonitrile moiety is a versatile precursor for the construction of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.

Reaction Scheme:

Experimental Protocol: Synthesis of 4-aminothieno[2,3-d]pyrimidine derivative
  • Reaction Setup: In a microwave vial or a round-bottom flask equipped with a reflux condenser, place 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (1.0 eq).

  • Reagent Addition: Add an excess of formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reaction:

    • Conventional Heating: Reflux the mixture for 4-6 hours.

    • Microwave Irradiation: Heat the mixture in a microwave reactor at a suitable temperature (e.g., 150-180 °C) for 15-30 minutes.

  • Work-up: After cooling, pour the reaction mixture into water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidine derivative.[1]

Table 5: Representative Data for Cyclocondensation Reactions

ReagentProductMethodYield (%)Melting Point (°C)
Formamide7-chloro-4-aminobenzo[b]thieno[2,3-d]pyrimidineReflux~70%Not Reported
DMF-DMA7-chloro-4-(dimethylaminomethyleneamino)benzo[b]thieno[2,3-d]pyrimidine-3-carbonitrileReflux~85%Not Reported

Note: Yields are based on similar reported procedures and may vary.

Signaling Pathway Analogy for Thieno[2,3-d]pyrimidine Synthesis

cyclocondensation_pathway start_node 2-Amino-3-cyano- benzothiophene intermediate_node Formamidine/ Enamine Intermediate start_node->intermediate_node Reaction with reagent_node Formamide or DMF-DMA reagent_node->intermediate_node cyclization_node Intramolecular Cyclization intermediate_node->cyclization_node product_node Thieno[2,3-d]pyrimidine cyclization_node->product_node Leads to

Caption: Conceptual pathway for thieno[2,3-d]pyrimidine formation.

Disclaimer

The protocols and data presented in these application notes are based on established chemical principles and literature precedents for similar compounds. Actual results may vary depending on the specific experimental conditions, purity of reagents, and techniques employed. It is recommended to perform small-scale optimization experiments before scaling up any reaction. This document is intended for informational purposes for qualified researchers and does not constitute a warranty of any specific outcome.

References

Application Notes and Protocols: Reactions of the Nitrile Group of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for key chemical transformations involving the nitrile group of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the potential for derivatization of its nitrile and amino functionalities. The following sections detail procedures for hydrolysis of the nitrile to the corresponding carboxamide and carboxylic acid, its reduction to an aminomethyl group, and its [3+2] cycloaddition with an azide to form a tetrazole moiety.

Hydrolysis of the Nitrile Group

The nitrile group of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-carboxamide or 3-carboxylic acid derivative. These transformations are crucial for generating analogues with altered physicochemical properties and for introducing a handle for further synthetic modifications, such as amide coupling reactions.

Partial Hydrolysis to 2-Amino-6-chlorobenzo[b]thiophene-3-carboxamide

Partial hydrolysis to the amide is typically achieved under controlled acidic conditions. Concentrated sulfuric acid is a common reagent for this transformation.

Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carboxamide

  • Materials:

    • 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

    • Concentrated sulfuric acid (98%)

    • Crushed ice

    • Water

    • Sodium bicarbonate solution (saturated)

    • Ethanol

  • Procedure:

    • In a clean, dry round-bottom flask, carefully add 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (1.0 eq).

    • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5-10 eq) with stirring.

    • Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The precipitated solid is collected by vacuum filtration and washed thoroughly with water.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford 2-Amino-6-chlorobenzo[b]thiophene-3-carboxamide.

Complete Hydrolysis to 2-Amino-6-chlorobenzo[b]thiophene-3-carboxylic acid

Complete hydrolysis to the carboxylic acid can be achieved under more forcing acidic or basic conditions.

Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carboxylic acid

  • Materials:

    • 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

    • Sulfuric acid (70-80% aqueous solution) or Sodium hydroxide (aqueous solution, e.g., 6M)

    • Hydrochloric acid (concentrated, for acidification)

    • Water

  • Procedure (Acidic Hydrolysis):

    • To a round-bottom flask, add 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (1.0 eq) and a 70-80% aqueous solution of sulfuric acid.

    • Heat the mixture to reflux for several hours (monitor by TLC).

    • After completion, cool the reaction mixture to room temperature and pour it onto ice.

    • The precipitated product is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization.

  • Procedure (Basic Hydrolysis):

    • In a round-bottom flask, suspend 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 6 M).

    • Heat the mixture to reflux for an extended period (monitor by TLC). Ammonia gas evolution will be observed.

    • After cooling, filter the reaction mixture to remove any unreacted starting material.

    • Carefully acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry.

ProductReagents and ConditionsReaction Time (h)Yield (%)Reference
2-Amino-6-chlorobenzo[b]thiophene-3-carboxamideConc. H₂SO₄, RT24-4860-80 (estimated)Adapted from general procedures
2-Amino-6-chlorobenzo[b]thiophene-3-carboxylic acid70% H₂SO₄, Reflux4-850-70 (estimated)Adapted from general procedures

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a flexible linker for the attachment of other molecular fragments.

Experimental Protocol: Synthesis of (2-Amino-6-chlorobenzo[b]thiophen-3-yl)methanamine

  • Materials:

    • 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄)

    • Water

    • Sodium hydroxide solution (e.g., 15%)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

    • Dissolve 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

    • After the addition is complete, heat the reaction mixture to reflux for several hours (monitor by TLC).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification can be performed by column chromatography on silica gel.

ProductReagents and ConditionsReaction Time (h)Yield (%)Reference
(2-Amino-6-chlorobenzo[b]thiophen-3-yl)methanamineLiAlH₄, Anhydrous THF, Reflux4-1250-70 (estimated)Adapted from general procedures for nitrile reduction[1]

[3+2] Cycloaddition to form a Tetrazole

The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide, to form a tetrazole ring. Tetrazoles are important functional groups in medicinal chemistry as they are often used as bioisosteres for carboxylic acids.

Experimental Protocol: Synthesis of 5-(2-Amino-6-chlorobenzo[b]thiophen-3-yl)-1H-tetrazole

  • Materials:

    • 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

    • Sodium azide (NaN₃)

    • Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

    • N,N-Dimethylformamide (DMF)

    • Water

    • Hydrochloric acid (for acidification)

  • Procedure:

    • In a round-bottom flask, dissolve 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (1.0 eq), sodium azide (2.0-3.0 eq), and ammonium chloride (2.0-3.0 eq) in DMF.

    • Heat the reaction mixture to 100-120 °C for 12-24 hours (monitor by TLC).

    • Cool the reaction to room temperature and pour it into water.

    • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization.

ProductReagents and ConditionsReaction Time (h)Yield (%)Reference
5-(2-Amino-6-chlorobenzo[b]thiophen-3-yl)-1H-tetrazoleNaN₃, NH₄Cl, DMF, 120 °C12-2470-90 (estimated)Adapted from similar syntheses

Signaling Pathways and Experimental Workflows

The derivatization of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is a key strategy in the development of new therapeutic agents. The resulting compounds can be screened for various biological activities, such as kinase inhibition or receptor modulation.

experimental_workflow start 2-Amino-6-chloro- benzo[b]thiophene-3-carbonitrile hydrolysis Hydrolysis (H+ or OH-) start->hydrolysis reduction Reduction (LiAlH4) start->reduction cycloaddition [3+2] Cycloaddition (NaN3) start->cycloaddition amide 3-Carboxamide Derivative hydrolysis->amide acid 3-Carboxylic Acid Derivative hydrolysis->acid amine 3-Aminomethyl Derivative reduction->amine tetrazole 3-(1H-Tetrazol-5-yl) Derivative cycloaddition->tetrazole screening Biological Screening (e.g., Kinase Assays) amide->screening acid->screening amine->screening tetrazole->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: Synthetic pathways from 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

The diagram above illustrates the synthetic pathways for the derivatization of the nitrile group of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile and the subsequent biological evaluation process. These transformations allow for the generation of a library of compounds that can be screened for desired biological activities, leading to the identification of potential drug candidates and the establishment of structure-activity relationships.

logical_relationship start Starting Material: 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile f_group Target Functional Group start->f_group reaction_type Select Reaction Type f_group->reaction_type protocol Execute Experimental Protocol reaction_type->protocol product Isolate and Purify Product protocol->product characterization Characterize Product (NMR, MS, etc.) product->characterization data Quantitative Data (Yield, Purity) characterization->data

Caption: Logical workflow for nitrile group transformation.

This flowchart outlines the logical steps involved in planning and executing a chemical transformation of the nitrile group on the starting material. It emphasizes the importance of selecting the appropriate reaction type to achieve the desired functional group, followed by a systematic experimental and analytical workflow.

References

Application Notes and Protocols: 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its inherent structural features allow for modifications that can be fine-tuned to target various biological pathways, making it a compound of significant interest in drug discovery and development. These application notes provide an overview of its utility, particularly in the development of anticancer agents and kinase inhibitors, and offer detailed protocols for its synthesis and biological evaluation.

Therapeutic Applications

Derivatives of the 2-aminobenzo[b]thiophene scaffold have demonstrated considerable potential in several therapeutic areas. The presence of the 2-amino and 3-carbonitrile groups provides key points for chemical elaboration, while the 6-chloro substitution can enhance biological activity and modulate pharmacokinetic properties.

Anticancer Activity: The 2-aminobenzo[b]thiophene core is a constituent of numerous compounds with potent antiproliferative effects against a variety of cancer cell lines. These compounds often exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.

Kinase Inhibition: This scaffold has proven to be a valuable template for the design of inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. Notably, derivatives of the related 6-aminobenzo[b]thiophene 1,1-dioxide have been identified as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling.[1][2][3] Additionally, other thiophene-based compounds have been shown to target the PI3K/Akt/mTOR pathway and VEGFR-2, both crucial in cancer progression.[4]

Data Presentation: In Vitro Biological Activity

The following table summarizes the in vitro biological activity of various derivatives based on the broader 2-aminothiophene and benzothiophene scaffolds, illustrating the potential of the 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile core.

Compound IDScaffold/DerivativeTarget/Cell LineActivity TypeIC50/GI50 (µM)Reference
1 Thienopyrimidine derivative (3b)HepG2 (Liver Cancer)Cytotoxicity3.105[5]
2 Thienopyrimidine derivative (3b)PC-3 (Prostate Cancer)Cytotoxicity2.15[5]
3 Thienopyrrolopyrimidine derivative (4c)HepG2 (Liver Cancer)Cytotoxicity3.023[5]
4 Thienopyrrolopyrimidine derivative (4c)PC-3 (Prostate Cancer)Cytotoxicity3.12[5]
5 Thienopyrimidine derivative (3b)VEGFR-2Kinase Inhibition0.126[4]
6 Thienopyrrolopyrimidine derivative (4c)VEGFR-2Kinase Inhibition0.075[4]
7 Thienopyrimidine derivative (3b)AKT-1Kinase Inhibition6.96[4]
8 Thienopyrrolopyrimidine derivative (4c)AKT-1Kinase Inhibition4.60[4]
9 2-Amino-3-cyanothiophene derivative (6f)STAT3 SH2 domainBinding Affinity (KD)0.46[6]
10 5-hydroxybenzothiophene hydrazide (16b)U87MG (Glioblastoma)Cytotoxicity7.2[7]
11 5-hydroxybenzothiophene hydrazide (16b)Clk4Kinase Inhibition0.011[7]
12 5-hydroxybenzothiophene hydrazide (16b)DRAK1Kinase Inhibition0.087[7]
13 5-hydroxybenzothiophene hydrazide (16b)HaspinKinase Inhibition0.1257[7]

Experimental Protocols

Synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)

The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes.[5][8][9][10][11][12] This protocol describes a general procedure that can be adapted for the synthesis of the title compound.

Materials:

  • 4-Chlorocyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine or other suitable base (e.g., triethylamine, piperidine)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-chlorocyclohexanone (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • Add a catalytic amount of morpholine (or another suitable base) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Gewald_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification 4-Chlorocyclohexanone 4-Chlorocyclohexanone Mixing Mix reactants in Ethanol 4-Chlorocyclohexanone->Mixing Malononitrile Malononitrile Malononitrile->Mixing Sulfur Sulfur Sulfur->Mixing Base (e.g., Morpholine) Base (e.g., Morpholine) Base (e.g., Morpholine)->Mixing Reflux Heat to reflux Mixing->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to room temperature Monitoring->Cooling Precipitation Product precipitation Cooling->Precipitation Filtration Vacuum filtration Precipitation->Filtration Washing Wash with cold Ethanol Filtration->Washing Purification Recrystallization Washing->Purification Final_Product 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile Purification->Final_Product

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[13][14][15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the same concentration as in the highest compound concentration) and untreated cells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile derivative (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Reaction Setup: In a suitable microplate, add the kinase reaction buffer, the purified kinase, and the test compound at various concentrations.

  • Initiate Reaction: Add the kinase-specific substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution or by adding the detection reagent.

  • Detection: Measure the kinase activity using the appropriate detection method. This could involve measuring the amount of ADP produced, detecting the phosphorylated substrate, or measuring the remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Modulation

Derivatives of the 2-aminobenzo[b]thiophene scaffold have been shown to modulate key signaling pathways implicated in cancer.

STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[2][18] Aberrant activation of STAT3 is a hallmark of many cancers.[18] Inhibitors based on the 6-aminobenzo[b]thiophene scaffold can block STAT3 activation, dimerization, and nuclear translocation, thereby inhibiting the transcription of target genes involved in tumorigenesis.[1]

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor 2-Amino-6-chlorobenzo[b]thiophene Derivative Inhibitor->STAT3 Inhibits Phosphorylation

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[19][20][21][22] Thiophene-based inhibitors can target key components of this pathway, such as PI3K and Akt, leading to the downstream inhibition of mTOR and ultimately, the suppression of tumor growth.[4]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt mTOR mTORC1 pAkt->mTOR Activates pmTOR p-mTORC1 mTOR->pmTOR Downstream Downstream Effectors (Protein Synthesis, Cell Growth) pmTOR->Downstream Inhibitor 2-Amino-6-chlorobenzo[b]thiophene Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Structure-Activity Relationship (SAR)

The biological activity of 2-aminobenzo[b]thiophene-3-carbonitrile derivatives is highly dependent on the nature and position of substituents. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective inhibitors.

SAR_Logic cluster_positions Key Positions for Modification cluster_properties Resulting Properties Scaffold 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile Pos2 2-Amino Group (N-substitution) Scaffold->Pos2 Pos6 6-Chloro Group (Halogen modification) Scaffold->Pos6 Pos3 3-Carbonitrile Group (Replacement/Modification) Scaffold->Pos3 Potency Increased Potency Pos2->Potency Selectivity Improved Selectivity Pos2->Selectivity Pos6->Potency PK Enhanced Pharmacokinetics Pos6->PK Pos3->Potency Pos3->Selectivity

  • 2-Amino Group: N-alkylation or N-acylation can significantly impact the potency and selectivity of the compounds. The introduction of specific substituents can lead to interactions with additional pockets in the target protein's binding site.

  • 6-Chloro Group: The presence and position of halogen atoms on the benzo[b]thiophene ring are critical for activity. A chloro group at the 6-position often contributes to enhanced potency, likely due to favorable electronic and steric interactions within the binding pocket.

  • 3-Carbonitrile Group: While the carbonitrile group is a common feature, its modification or replacement with other electron-withdrawing groups can be explored to modulate the compound's electronic properties and binding affinity.

By systematically exploring modifications at these key positions, researchers can optimize the pharmacological profile of 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile derivatives for specific therapeutic applications.

References

Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminobenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis commences from 2-aminobenzothiophene precursors, which undergo cyclization to form the fused pyrimidine ring system. The protocols outlined below are based on established literature procedures and are intended to be a comprehensive guide for researchers in the field.

Introduction

Thieno[2,3-d]pyrimidines are bicyclic heterocyclic compounds that are considered bioisosteres of purines and quinazolines, leading to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3][4] The synthetic strategies to access this scaffold are varied, but a common and effective approach involves the construction of the pyrimidine ring onto a pre-existing 2-aminothiophene or 2-aminobenzothiophene core. This application note details a robust multi-step synthesis to achieve this transformation.

Overall Synthetic Pathway

The synthesis of substituted thieno[2,3-d]pyrimidines from a 2-aminobenzothiophene derivative can be conceptualized as a multi-step process. The general workflow involves the initial formation of a pyrimidine ring, followed by functionalization to introduce desired substituents. A representative synthetic scheme is outlined below.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination cluster_final Final Products 2-Aminobenzothiophene 2-Aminobenzothiophene Thieno[2,3-d]pyrimidine-2,4-diol Thieno[2,3-d]pyrimidine-2,4-diol 2-Aminobenzothiophene->Thieno[2,3-d]pyrimidine-2,4-diol Urea, Heat 2,4-Dichlorothieno[2,3-d]pyrimidine 2,4-Dichlorothieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine-2,4-diol->2,4-Dichlorothieno[2,3-d]pyrimidine POCl3, Reflux Substituted Aminothieno[2,3-d]pyrimidine Substituted Aminothieno[2,3-d]pyrimidine 2,4-Dichlorothieno[2,3-d]pyrimidine->Substituted Aminothieno[2,3-d]pyrimidine Amine, Base Functionalized Thieno[2,3-d]pyrimidines Functionalized Thieno[2,3-d]pyrimidines Substituted Aminothieno[2,3-d]pyrimidine->Functionalized Thieno[2,3-d]pyrimidines Further Functionalization

Caption: Synthetic workflow for thieno[2,3-d]pyrimidines.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of thieno[2,3-d]pyrimidine derivatives, starting from a 2-aminothiophene carboxylate, which serves as a suitable analogue for a 2-aminobenzothiophene carboxylate.

Step 1: Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol

This step involves the cyclization of a 2-aminothiophene-3-carboxylate with urea to form the pyrimidine ring.

Protocol:

  • A mixture of methyl 2-aminothiophene-3-carboxylate (0.1 mol) and urea (0.5 mol) is heated at 200°C for two hours.[5]

  • The resulting molten mass solidifies upon cooling.

  • The solid product is dissolved in warm 1 N sodium hydroxide.

  • The solution is then acidified with 2 N hydrochloric acid, leading to the precipitation of the product.

  • The crystalline precipitate is collected by vacuum filtration and recrystallized from water to yield thieno[2,3-d]pyrimidine-2,4-diol.[5]

CompoundStarting MaterialReagentsYieldMelting Point
Thieno[2,3-d]pyrimidine-2,4-diolMethyl 2-aminothiophene-3-carboxylateUrea, NaOH, HCl72-90%>300°C

Table 1: Summary of Step 1 Synthesis Data.[5]

Step 2: Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine

The diol from the previous step is converted to a more reactive dichloro derivative using phosphorus oxychloride.

Protocol:

  • A mixture of thieno[2,3-d]pyrimidine-2,4-diol (0.05 mol) and phosphorus oxychloride (100 ml) is refluxed for ten hours until a clear solution is formed.[5]

  • The excess phosphorus oxychloride is removed by evaporation in vacuo.

  • The residual oil is carefully poured into ice water.

  • The aqueous mixture is extracted with chloroform.

  • The organic layer is dried, and the solvent is evaporated to yield 2,4-dichlorothieno[2,3-d]pyrimidine.[5]

CompoundStarting MaterialReagentsYieldAppearance
2,4-Dichlorothieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidine-2,4-diolPOCl₃75%Brown solid

Table 2: Summary of Step 2 Synthesis Data.[5]

Step 3: Synthesis of Substituted 2-Chloro-N-phenylthieno[2,3-d]pyrimidin-4-amine

This step demonstrates the selective substitution of one of the chloro groups with an amine.

Protocol:

  • To a stirred solution of 2,4-dichlorothieno[2,3-d]pyrimidine (1 mmol) and N,N-diisopropylethylamine (1.3 mmol) in tert-butanol (15 ml) at room temperature, a substituted amine (1 mmol) is added.[6]

  • The reaction mixture is stirred at 50-60°C for 6 hours.[6]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up to isolate the desired mono-substituted product.

ProductStarting MaterialReagentsSolvent
2-chloro-N-phenylthieno[2,3-d]pyrimidin-4-amine derivatives2,4-Dichlorothieno[2,3-d]pyrimidineSubstituted anilines, DIPEAtert-Butanol

Table 3: Reagents for Step 3 Amination.[6]

Step 4: Further Functionalization

The remaining chloro group can be further displaced or the amino group can be acylated to generate a diverse library of thieno[2,3-d]pyrimidine derivatives. For instance, amination with aqueous ammonia can be performed.[6]

Protocol for Amination at C2:

  • To a solution of the 2-chloro-N-substituted-thieno[2,3-d]pyrimidin-4-amine (10 mmol) in THF (10 ml), aqueous ammonia (28-30%, 18 mL) is added.[5]

  • The mixture is heated at 90°C for 6 hours.[6]

  • After cooling, the product precipitates and is collected by filtration.

Logical Relationship of Synthetic Steps

The sequence of reactions is designed to first build the core heterocyclic system and then introduce diversity through sequential substitution reactions. The dihydroxy intermediate is less reactive than the dichloro intermediate, which allows for controlled, stepwise functionalization.

LogicalFlow Start 2-Aminobenzothiophene Derivative Step1 Formation of the Thieno[2,3-d]pyrimidine-2,4-diol Core Start->Step1 Cyclization Step2 Activation of the Core: Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine Step1->Step2 Chlorination Step3 First Point of Diversification: Selective Mono-amination at C4 Step2->Step3 Nucleophilic Substitution Step4 Second Point of Diversification: Substitution/Functionalization at C2 Step3->Step4 Nucleophilic Substitution or Acylation Final Diverse Library of Thieno[2,3-d]pyrimidine Analogs Step4->Final

Caption: Logical flow of the synthetic strategy.

Conclusion

The protocols described provide a reliable pathway for the synthesis of a variety of thieno[2,3-d]pyrimidine derivatives starting from 2-aminobenzothiophene precursors. The multi-step synthesis allows for the introduction of diverse functional groups, making it a valuable tool for medicinal chemists and drug development professionals exploring this important class of heterocyclic compounds. The straightforward nature of the reactions and the availability of starting materials make this a practical approach for generating libraries of compounds for biological screening.

References

Application Notes and Protocols: 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile in Tubulin Polymerization Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile and its analogs as inhibitors of tubulin polymerization. This class of compounds has demonstrated potential as antimitotic agents, making them promising candidates for cancer research and drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton. They play a vital role in numerous cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function.[1]

Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Compounds that interfere with tubulin polymerization can induce cell cycle arrest, typically in the G2/M phase, and subsequently lead to apoptosis (programmed cell death).[1] Several successful anticancer drugs, such as paclitaxel and vinca alkaloids, target microtubule dynamics.

Derivatives of 2-aminobenzo[b]thiophene have emerged as a promising class of tubulin polymerization inhibitors. These compounds often bind to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules.[2][3] This document outlines the key in vitro assays to characterize the activity of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile and similar molecules.

Data Presentation

The following tables summarize representative quantitative data for 2-aminobenzo[b]thiophene derivatives from published studies. This data can serve as a benchmark for evaluating the potency of new analogs.

Table 1: In Vitro Tubulin Polymerization Inhibition

Compound ReferenceStructureTubulin Polymerization IC50 (µM)
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene[3]Not availableStrong inhibition
Benzosuberene analogue[4]Not available1.2
Styryl-spirooxindole-based carboxamide derivative (9j)[5]Not available1.1
2-anilinopyridyl linked oxindole conjugate (6r)[6]Not available1.84
2-anilinopyridyl linked oxindole conjugate (6y)[6]Not available2.43

Table 2: In Vitro Cytotoxicity (Antiproliferative Activity)

Compound ReferenceCell LineCytotoxicity IC50 (µM)
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene[3]Various Cancer Cell LinesSub-nanomolar
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (4)[7][8]MCF-7 (Breast Cancer)23.2
Benzosuberene analogue[4]SK-OV-3 (Ovarian Cancer)0.033
2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine (4f)[9]L1210 (Leukemia)0.025
2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine (4f)[9]FM3A (Breast Cancer)0.046
2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine (4f)[9]Molt/4 (Leukemia)0.045
2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine (4f)[9]CEM (Leukemia)0.090

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in light scattering (turbidity) at 340 nm.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (or analog) stock solution in DMSO

  • Positive control (e.g., Colchicine, Nocodazole)

  • Negative control (DMSO vehicle)

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader

Protocol:

  • Preparation of Reagents:

    • On ice, prepare the tubulin polymerization buffer.

    • Prepare a 10X stock of GTP in the general tubulin buffer.

    • Prepare serial dilutions of the test compound and control compounds in general tubulin buffer. The final DMSO concentration should be kept below 1% to minimize solvent effects.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • On ice, add 10 µL of the 10X test compound, positive control, or vehicle control to the appropriate wells of a 96-well plate.

    • Prepare the tubulin solution by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the reconstituted tubulin on ice.

  • Initiation of Polymerization:

    • To initiate the reaction, add 90 µL of the final tubulin solution to each well. Mix gently by pipetting up and down, avoiding air bubbles.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60 to 90 minutes.[1]

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability/Cytotoxicity Assay (MTT or Resazurin Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (GI50 or IC50).

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (or analog) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization buffer (for MTT)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • Addition of Reagent:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

    • For Resazurin assay: Add Resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the test compound.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (or analog)

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compound at concentrations around its IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with PI/RNase A solution for 30 minutes in the dark.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G2/M phase. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.[4][10]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating a potential tubulin polymerization inhibitor.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays tubulin_assay Tubulin Polymerization Assay cell_cycle_analysis Cell Cycle Analysis tubulin_assay->cell_cycle_analysis Confirm Cellular Mechanism cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cytotoxicity_assay->cell_cycle_analysis apoptosis_assay Apoptosis Assay cell_cycle_analysis->apoptosis_assay Assess Downstream Effects compound 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile compound->tubulin_assay Determine IC50 compound->cytotoxicity_assay Determine GI50

Caption: General experimental workflow for characterizing tubulin polymerization inhibitors.

Signaling Pathway of Tubulin Polymerization Inhibitors

This diagram depicts the general signaling cascade initiated by the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

signaling_pathway compound 2-Aminobenzo[b]thiophene Derivative tubulin α/β-Tubulin Dimers compound->tubulin binds to colchicine site microtubules Microtubule Polymerization tubulin->microtubules spindle Mitotic Spindle Disruption microtubules->spindle m_phase_arrest G2/M Phase Arrest spindle->m_phase_arrest bcl2 Bcl-2 Family Modulation m_phase_arrest->bcl2 apoptosis Apoptosis caspases Caspase Activation bcl2->caspases caspases->apoptosis

Caption: Signaling pathway of tubulin polymerization inhibitors leading to apoptosis.

References

Application Notes and Protocols for N-Acylation of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-acylation of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. The N-acylation of amines is a fundamental transformation in organic and medicinal chemistry, often utilized for the synthesis of pharmaceuticals and fine chemicals.[1][2] The protocols outlined below are standard, reliable methods that can be adapted for various acylating agents.

General Reaction Scheme

The N-acylation of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile introduces an acyl group onto the amino moiety, forming a stable amide linkage. This reaction is typically performed using an acyl chloride or an acid anhydride in the presence of a base or catalyst.

General Reaction Scheme for N-Acylation

Figure 1: General reaction for the N-acylation of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, where 'R' represents an alkyl or aryl group.

Experimental Protocols

Two primary protocols are presented, utilizing common acylating agents: acyl chlorides and acid anhydrides. These methods are widely applicable and can be optimized for specific substrates and desired products.

Protocol 1: N-Acylation using Acyl Chloride and Pyridine

This method is a classic approach for forming amides from amines and reactive acyl chlorides. Pyridine acts as a base to neutralize the HCl byproduct and can also serve as a nucleophilic catalyst.

Materials:

  • 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (1.0 equivalent) in anhydrous Dichloromethane (DCM).

  • Add anhydrous Pyridine (2.0 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: N-Acylation using Acid Anhydride

This protocol is particularly effective for acetylation using acetic anhydride. The reaction can often be performed under neat conditions or with a co-solvent, and may be catalyzed by acid or base.[1]

Materials:

  • 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

  • Acid Anhydride (e.g., Acetic Anhydride) (excess or 1.5 equivalents)

  • Glacial Acetic Acid (optional, as solvent)

  • Ice-cold water

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • Suspend 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (1.0 equivalent) in the acid anhydride (e.g., acetic anhydride, used in excess as the solvent).

  • Gently heat the mixture to 80-100 °C with stirring for 1-3 hours.

  • Monitor the reaction for the consumption of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice-cold water to precipitate the product and hydrolyze the excess anhydride.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any residual acid.

  • Dry the product in a vacuum oven. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the N-acylation of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile with various acylating agents. Yields are representative and may vary based on reaction scale and purification efficiency.

EntryAcylating Agent (Equivalents)Base (Equivalents)SolventTemp (°C)Time (h)Approx. Yield (%)
1Acetyl Chloride (1.1)Pyridine (2.0)DCM0 to RT290-95
2Propionyl Chloride (1.1)Triethylamine (1.5)THF0 to RT388-94
3Benzoyl Chloride (1.1)Pyridine (2.0)DCM0 to RT492-97
4Acetic Anhydride (excess)NoneNeat100195-99

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation reaction using an acyl chloride, from initial setup to the final purified product.

G cluster_start 1. Starting Materials cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification SM 2-Amino-6-chloro- benzo[b]thiophene- 3-carbonitrile ReactionMix Combine & Stir (0°C to RT) SM->ReactionMix Reagents Acyl Chloride Base (Pyridine) Solvent (DCM) Reagents->ReactionMix Wash Aqueous Wash (HCl, NaHCO₃, Brine) ReactionMix->Wash Monitor by TLC Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Recrystallization or Column Chromatography Crude->Purify FinalProduct Final N-Acylated Product Purify->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Gewald Synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help optimize your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile via the Gewald reaction. The question-and-answer format is intended to help you quickly identify and resolve experimental problems.

Q1: My reaction is not proceeding, or the yield of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is significantly lower than expected. What are the primary factors to investigate?

A1: Low or no product yield in the Gewald reaction often points to issues with the initial Knoevenagel condensation, the quality of starting materials, or suboptimal reaction conditions.[1]

  • Starting Material Quality: Ensure that your 2-chloro-6-fluorobenzaldehyde and malononitrile are pure and free from contaminants. Degradation of the active methylene nitrile can prevent the initial condensation step.

  • Inefficient Knoevenagel Condensation: This is the crucial first step of the reaction.[2] The choice of base is critical here. Consider screening common bases like morpholine, piperidine, or triethylamine. The removal of water formed during this step can also be important; using a Dean-Stark apparatus or a dehydrating agent might improve the yield.

  • Suboptimal Temperature: The reaction temperature affects the rates of both sulfur addition and cyclization. While some Gewald reactions proceed at room temperature, others require heating. A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures may promote side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimum for this specific synthesis.

Q2: I am observing the formation of side products. What are the likely impurities and how can I minimize them?

A2: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization to form the 2-aminothiophene. The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of reagent addition may help to minimize this side reaction. Additionally, under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization. Modifying reactant concentrations or changing the solvent can help mitigate these issues.

Q3: How does the choice of solvent and base impact the reaction yield?

A3: The solvent and base play crucial roles in the Gewald synthesis.

  • Solvent: The polarity of the solvent can significantly influence the reaction. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can enhance the solubility of elemental sulfur and promote the condensation of intermediates.[3]

  • Base: The base not only catalyzes the initial Knoevenagel condensation but also activates the elemental sulfur. Morpholine is often cited as a highly effective base due to its ability to dissolve sulfur and form reactive polysulfides. Piperidine and triethylamine are also commonly employed. The optimal base can be substrate-dependent, so it may be necessary to screen a few options.

Q4: The reaction seems to stall after the initial condensation. How can I drive it to completion?

A4: If you suspect the reaction is stalling after the formation of the α,β-unsaturated nitrile, the issue may lie with the sulfur addition or the final cyclization step.

  • Sulfur Reactivity: Ensure that the elemental sulfur is finely powdered to maximize its surface area and reactivity. Gentle heating (typically 40-60°C) can improve sulfur's reactivity.

  • Base Concentration: A sufficient amount of base is required to facilitate the addition of sulfur and the subsequent cyclization. While catalytic amounts are often sufficient, for less reactive substrates, stoichiometric amounts may be necessary.

Frequently Asked Questions (FAQs)

Q: What are the typical starting materials for the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile?

A: The typical starting materials for this specific synthesis are 2-chloro-6-fluorobenzaldehyde, malononitrile, and elemental sulfur.

Q: What is the general mechanism of the Gewald reaction?

A: The reaction proceeds through three main steps:

  • Knoevenagel Condensation: The aldehyde (2-chloro-6-fluorobenzaldehyde) reacts with the active methylene compound (malononitrile) in the presence of a base to form an α,β-unsaturated nitrile.[2]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile.

  • Cyclization and Tautomerization: The intermediate then undergoes cyclization and tautomerization to form the final 2-aminothiophene product.[2]

Q: Are there any alternative, "greener" methods for conducting the Gewald reaction?

A: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be beneficial for the Gewald reaction, often leading to higher yields and shorter reaction times.[2][4] Ball-milling is another eco-friendly technique that can be used to synthesize 2-aminothiophenes under solvent- and catalyst-free conditions.[5]

Optimizing Reaction Conditions: Data Summary

The following table summarizes the effects of different catalysts, solvents, and temperatures on the yield of Gewald reactions for similar 2-aminothiophene syntheses. This data can serve as a starting point for optimizing the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
Piperidinium Borate (20)Water10025 min96[1]
Piperidinium Borate (20)Ethanol7845 min94[1]
Piperidinium Borate (20)Methanol651 h90[1]
Piperidinium Borate (20)Toluene1103 h75[1]
Piperidinium Borate (20)Acetonitrile822 h88[1]
MorpholineEthanolRefluxNot SpecifiedHigh[6]
TriethylamineEthanolRefluxNot SpecifiedHigh[6]
None (Ball Milling)Solvent-freeAmbient30 min>95[5]

Experimental Protocol

This section provides a detailed hypothetical methodology for the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile based on established Gewald reaction principles.[6]

Materials:

  • 2-chloro-6-fluorobenzaldehyde (1 equivalent)

  • Malononitrile (1 equivalent)

  • Elemental Sulfur (1.1 equivalents)

  • Ethanol

  • Morpholine (catalytic amount, e.g., 0.1 equivalents)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, 2-chloro-6-fluorobenzaldehyde (1 equivalent), and malononitrile (1 equivalent).

  • Stir the mixture at room temperature for 10 minutes.

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • Add morpholine (catalytic amount) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

  • If no precipitate forms, the product may be isolated by concentrating the solvent under reduced pressure and purifying the residue by column chromatography.

Visualizing the Process

The following diagrams illustrate the key aspects of the Gewald synthesis for a better understanding of the reaction and troubleshooting workflow.

Gewald_Reaction_Mechanism Start 2-chloro-6-fluorobenzaldehyde + Malononitrile + Sulfur Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base (e.g., Morpholine) Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Sulfur Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Cyclization & Tautomerization Intermediate2->Cyclization Product 2-Amino-6-chlorobenzo[b]thiophene- 3-carbonitrile Cyclization->Product

Caption: Gewald reaction mechanism for the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Experimental_Workflow Start 1. Mix Reactants (Aldehyde, Nitrile, Solvent) Add_Sulfur 2. Add Elemental Sulfur Start->Add_Sulfur Add_Base 3. Add Base Catalyst Add_Sulfur->Add_Base Reaction 4. Heat to Reflux (Monitor by TLC) Add_Base->Reaction Workup 5. Cooldown and Product Isolation (Filtration or Extraction) Reaction->Workup Purification 6. Purification (Recrystallization or Chromatography) Workup->Purification Analysis 7. Characterization (NMR, MS, etc.) Purification->Analysis Troubleshooting_Tree Problem Low or No Product Yield? Check_Reagents Check Purity of Starting Materials Problem->Check_Reagents Yes Optimize_Condensation Optimize Knoevenagel Condensation Check_Reagents->Optimize_Condensation Screen_Bases Screen Different Bases (Morpholine, Piperidine) Optimize_Condensation->Screen_Bases Remove_Water Use Dean-Stark or Dehydrating Agent Optimize_Condensation->Remove_Water Optimize_Temp Optimize Reaction Temperature Screen_Bases->Optimize_Temp Remove_Water->Optimize_Temp Screen_Temps Screen Temperatures (e.g., RT, 45°C, 70°C) Optimize_Temp->Screen_Temps Check_Sulfur Check Sulfur Addition and Cyclization Screen_Temps->Check_Sulfur Fine_Sulfur Use Finely Powdered Sulfur Check_Sulfur->Fine_Sulfur Adjust_Base_Conc Adjust Base Concentration Check_Sulfur->Adjust_Base_Conc Solution Improved Yield Fine_Sulfur->Solution Adjust_Base_Conc->Solution

References

common side products in the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile?

A1: The most prevalent and established method for the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is a variation of the Gewald reaction. This one-pot, three-component reaction typically involves the condensation of a suitable precursor to 2-thioxo-6-chlorobenzonitrile, malononitrile, and elemental sulfur in the presence of a basic catalyst.

Q2: What are the typical starting materials for the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile via the Gewald reaction?

A2: The synthesis generally starts from 2,6-dichlorobenzonitrile. This is converted in situ or in a preceding step to 2-chloro-6-mercaptobenzonitrile, which then reacts with malononitrile and sulfur under basic conditions to form the target molecule.

Q3: What are the potential side products I should be aware of during this synthesis?

A3: Several side products can form under Gewald reaction conditions. The most common include:

  • Dimerization products: The highly reactive intermediates, particularly the Knoevenagel-Cope condensation product of the mercaptobenzonitrile and malononitrile, can undergo self-condensation to form dimers.

  • Thienopyridine derivatives: Complex heterocyclic structures such as thienopyridines or dipyridothiophenes can arise from cascade heterocyclization reactions of intermediates.

  • Unreacted starting materials and intermediates: Incomplete reactions can lead to the presence of 2-chloro-6-mercaptobenzonitrile, malononitrile, or other reaction intermediates in the final product.

  • Over-reaction or degradation products: Under harsh reaction conditions (e.g., high temperatures, prolonged reaction times), the desired product or intermediates may degrade, leading to a complex mixture of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product - Inefficient conversion of 2,6-dichlorobenzonitrile to 2-chloro-6-mercaptobenzonitrile.- Suboptimal reaction temperature or time.- Incorrect stoichiometry of reactants or catalyst.- Formation of significant amounts of side products.- Ensure complete conversion of the starting material to the mercapto intermediate before proceeding.- Optimize reaction temperature (typically 50-80 °C) and monitor reaction progress by TLC.- Carefully control the molar ratios of reactants and the amount of base.- See "High Levels of Impurities" below for strategies to minimize side product formation.
High Levels of Impurities - Dimerization: High concentration of reactive intermediates.- Thienopyridine formation: Presence of certain reactive intermediates and reaction conditions that favor further cyclization.- Unreacted starting materials: Incomplete reaction.- To minimize dimerization: Maintain a lower concentration of reactants by slow addition of one of the components. Ensure efficient stirring.- To reduce thienopyridine formation: Careful control of reaction temperature and time is crucial. Using a milder base might also be beneficial.- To drive the reaction to completion: Increase the reaction time or slightly elevate the temperature, while monitoring for product degradation.
Difficulty in Purification - The polarity of the desired product and some side products may be very similar.- The product may co-crystallize with impurities.- Column chromatography: Use a gradient elution system with a solvent mixture such as hexane/ethyl acetate to carefully separate the components.- Recrystallization: Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find one that selectively crystallizes the desired product.- Washing: Washing the crude product with a solvent in which the impurities are more soluble can be an effective preliminary purification step.

Experimental Protocols

A representative experimental protocol for the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is provided below.

Synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

  • Step 1: In situ formation of 2-chloro-6-mercaptobenzonitrile. To a solution of 2,6-dichlorobenzonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), sodium hydrosulfide (NaSH) (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Step 2: Gewald Reaction. To the reaction mixture from Step 1, malononitrile (1 equivalent), elemental sulfur (1.1 equivalents), and a catalytic amount of a base such as triethylamine or morpholine (0.1-0.2 equivalents) are added. The mixture is then heated to 60-70 °C and stirred for 4-6 hours.

  • Step 3: Work-up and Purification. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then a small amount of cold ethanol. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagram illustrates the general synthetic pathway and the potential for side product formation.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 2,6-Dichlorobenzonitrile 2,6-Dichlorobenzonitrile 2-Chloro-6-mercaptobenzonitrile 2-Chloro-6-mercaptobenzonitrile 2,6-Dichlorobenzonitrile->2-Chloro-6-mercaptobenzonitrile NaSH Knoevenagel-Cope Intermediate Knoevenagel-Cope Intermediate 2-Chloro-6-mercaptobenzonitrile->Knoevenagel-Cope Intermediate + Malononitrile 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile Knoevenagel-Cope Intermediate->2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile + S, Base (Gewald Reaction) Dimerization Products Dimerization Products Knoevenagel-Cope Intermediate->Dimerization Products Thienopyridine Derivatives Thienopyridine Derivatives Knoevenagel-Cope Intermediate->Thienopyridine Derivatives Further Cyclization

Caption: Synthetic pathway and potential side reactions.

Technical Support Center: Purification of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Recrystallization

This section addresses common issues encountered during the recrystallization of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile and provides potential solutions.

Problem Potential Cause Suggested Solution
No Crystals Form Upon Cooling The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[1]
Nucleation has not occurred.Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a small "seed" crystal of the pure compound can also initiate crystallization.[1][2][3]
The compound is too soluble in the chosen solvent.If crystals do not form even after concentrating the solution and attempting to induce nucleation, the solvent may be inappropriate. Recover the solid by evaporating the solvent and try a different solvent or a mixed-solvent system.[2][4]
Low Recovery of Purified Compound Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to completely dissolve the compound.[1][2]
The crystals are significantly soluble in the cold washing solvent.Ensure the solvent used for washing the collected crystals is ice-cold to minimize dissolution of the product.[1]
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.[1]
The Compound "Oils Out" Instead of Crystallizing The solution is supersaturated.Re-heat the solution and add a small amount of additional solvent to decrease the saturation level, then allow it to cool slowly.[1]
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1][3] Insulating the flask can also promote slower cooling.[2]
The compound may be impure.Oiling out can occur if the compound is significantly impure.[4] It may be necessary to purify the material by another method, such as column chromatography, before attempting recrystallization.
Crystals Are Colored or Appear Impure Insoluble impurities were not completely removed.If colored insoluble impurities are present, consider adding a small amount of decolorizing carbon to the hot solution before filtration. Ensure hot filtration is performed correctly to remove all insoluble materials.
The solvent is reacting with the compound.While less common, ensure the chosen solvent is inert and does not react with the 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile?

A1: While a specific solvent for this exact compound is not widely published, ethanol or a mixture of ethanol and water are good starting points. A related compound, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, has been successfully crystallized from an ethanol/water mixture.[5] Another similar compound, 2-amino-4-chlorobenzonitrile, was recrystallized from ethanol.[6] It is recommended to test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.

Q2: My compound appears to be degrading during the purification process. What should I do?

A2: Thiophene derivatives can sometimes be sensitive, especially to acidic conditions. If you are using column chromatography on silica gel prior to recrystallization, degradation can occur.[1] In such cases, you can deactivate the silica gel with a base like triethylamine (1-2% in the eluent) or use a more neutral stationary phase like alumina.[1] For recrystallization, ensure the chosen solvent is neutral and avoid prolonged heating.

Q3: How can I improve the yield of my recrystallization?

A3: To improve the yield, use the minimum amount of hot solvent required to dissolve your crude product.[1][2] Slower cooling can lead to larger, purer crystals, but ensure the final cooling step is in an ice bath to maximize precipitation.[1] Also, minimize the amount of cold solvent used to wash the crystals after filtration.[1]

Q4: What should I do if my compound is not soluble in any single solvent but is very soluble in others?

A4: In this case, a mixed-solvent system is ideal. Dissolve the compound in a minimal amount of the "good" solvent (the one in which it is very soluble) while hot. Then, slowly add the "bad" solvent (the one in which it is poorly soluble) dropwise until the solution becomes cloudy. Add a few drops of the good solvent back until the solution is clear again, and then allow it to cool slowly.

Experimental Protocol: General Recrystallization Procedure

This is a general protocol and may need to be optimized for your specific case.

  • Solvent Selection: In a small test tube, add a small amount of the crude 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe the solubility. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the compound is fully dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[1][3] Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Troubleshooting Workflow

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Troubleshooting the Gewald Reaction of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2-aminothiophenes via the Gewald reaction. Here, you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve issues leading to low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Gewald reaction is failing or giving a very low yield. What are the first things I should check?

A1: The most critical initial phase of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this step fails, the subsequent cyclization to form the thiophene ring cannot proceed.

Initial Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure that your ketone/aldehyde, active methylene nitrile, and sulfur are pure and dry. Impurities can interfere with the reaction.

  • Confirm Condensation: To isolate the problem, you can run a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base. Monitor the formation of the α,β-unsaturated nitrile intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q2: I've confirmed the initial Knoevenagel condensation is successful, but the overall yield of the 2-aminothiophene is still poor. What's the next step?

A2: If the initial condensation is working, the issue likely lies in the subsequent addition of sulfur and the cyclization step. Several factors can influence these stages:

  • Suboptimal Temperature: The reaction temperature is crucial. While some Gewald reactions proceed at room temperature, others require heating.[1] A temperature that is too low can lead to a sluggish reaction, whereas a temperature that is too high may promote the formation of side products.[1] It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimal condition for your specific substrates.[1]

  • Incorrect Solvent: The polarity of the solvent significantly impacts the reaction. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can facilitate the condensation of intermediates with sulfur.[1][2] The solubility of elemental sulfur in the chosen solvent is also a critical factor to consider.[1]

  • Inefficient Base Catalysis: The base is essential for catalyzing the initial condensation. Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine are frequently used.[2] For less reactive ketones, a stronger base may be necessary.[2]

Q3: I'm observing significant byproduct formation which is complicating purification and reducing my yield. What are the likely side reactions and how can I minimize them?

A3: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization, leading to a lower yield of the 2-aminothiophene.[1] The formation of this dimer is highly dependent on the reaction conditions.[1]

Strategies to Minimize Side Reactions:

  • Adjust Reagent Addition: Modifying the rate of addition of the reagents can sometimes minimize the dimerization side reaction.[1]

  • Optimize Temperature: As mentioned previously, temperature control is critical. Experimenting with a lower temperature may reduce the rate of side reactions.

  • Consider a Two-Step Procedure: For sterically hindered substrates, it can be beneficial to first isolate the α,β-unsaturated nitrile from the Knoevenagel condensation and then react it with sulfur and base in a separate step.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction conditions on the yield of 2-aminothiophenes in the Gewald reaction.

Table 1: Effect of Solvent on Gewald Reaction Yield

EntrySolventYield (%)Reference
1TolueneModerate[3]
2AcetonitrileModerate[3]
3EthanolHigh[3]
4Water75-98%[4]

Table 2: Effect of Catalyst/Base on Gewald Reaction Yield

Catalyst/BaseConditionsYield (%)Reference
Triethylamine/WaterRoom Temperature75-98%[4]
ZnO/nanoclinoptilolite100°C, 4h30-76%[4]
L-prolineRefluxGood[4]
Piperidinium Borate (10 mol%)-Very Good[5]
Piperidinium Borate (15 mol%)-Very Good[5]
Piperidinium Borate (20 mol%)20 min96%[5]

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation

SubstrateMethodYield (%)Reference
Ketone + MalononitrileConventional42-90%[4][6]
Ketone + MalononitrileMicrowave (300W, 70°C, 0.5-1h)42-90%[4][6]
-Microwave-assistedImproved yields, reduced times[2][7]

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating) [8]

This protocol describes a standard one-pot synthesis using an amine base.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.0 - 1.2 equiv)

  • Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 - 2.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.

  • Add the amine base to the mixture.

  • Heat the reaction mixture with stirring at a temperature of 50-70 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Gewald Synthesis [9]

This method can lead to improved yields and reduced reaction times.

Materials:

  • Ortho or para anisidine (0.1 mol)

  • Ethylcyanoacetate (0.1 mol)

  • Domestic microwave oven

Procedure:

  • Mix the ortho or para anisidine and ethylcyanoacetate.

  • Subject the mixture to microwave irradiation in a domestic microwave oven for 8 minutes.

  • The subsequent steps of adding the carbonyl compound, sulfur, and base can be adapted from the conventional protocol, with microwave heating applied as needed.

Visualizing the Gewald Reaction and Troubleshooting

Diagram 1: The Gewald Reaction Mechanism

Gewald_Mechanism start Ketone/Aldehyde + Active Methylene Nitrile intermediate1 Knoevenagel Condensation (α,β-unsaturated nitrile) start->intermediate1 Knoevenagel Condensation base Base intermediate2 Sulfur Adduct intermediate1->intermediate2 Sulfur Addition sulfur Elemental Sulfur (S₈) cyclization Cyclization & Tautomerization intermediate2->cyclization product 2-Aminothiophene cyclization->product

Caption: The reaction pathway of the Gewald synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Gewald Reaction check_condensation Check Knoevenagel Condensation Step start->check_condensation condensation_ok Condensation Successful? check_condensation->condensation_ok optimize_condensation Troubleshoot Condensation: - Check Reagent Quality - Vary Base/Solvent condensation_ok->optimize_condensation No check_cyclization Investigate Cyclization Step condensation_ok->check_cyclization Yes optimize_condensation->check_condensation Re-evaluate optimize_cyclization Troubleshoot Cyclization: - Optimize Temperature - Change Solvent - Minimize Side Reactions check_cyclization->optimize_cyclization success Improved Yield optimize_cyclization->success

Caption: A logical guide to troubleshooting low yields.

References

how to remove unreacted sulfur from 2-aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-Aminothiophenes

Welcome to the technical support center for the synthesis and purification of 2-aminothiophenes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of unreacted elemental sulfur from the synthesis of 2-aminothiophenes, particularly following the Gewald reaction.

This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in obtaining high-purity 2-aminothiophene products.

Frequently Asked Questions (FAQs)

Q1: Why is there unreacted sulfur in my 2-aminothiophene synthesis?

In the Gewald reaction, elemental sulfur is a key reactant.[1][2] The reaction mechanism involves the addition of sulfur to an intermediate formed from the condensation of a carbonyl compound and an active methylene nitrile.[1] Often, a slight excess of sulfur is used to drive the reaction to completion, or the reaction may not proceed to 100% conversion, leaving unreacted elemental sulfur in the crude product mixture.

Q2: How can I tell if my 2-aminothiophene product is contaminated with sulfur?

Elemental sulfur is a yellow solid. Its presence in your final product may be indicated by a persistent yellow color that cannot be removed by simple washing. On a Thin Layer Chromatography (TLC) plate, elemental sulfur typically appears as a non-polar spot that runs high up the plate with most common solvent systems (e.g., ethyl acetate/hexanes).

Q3: What are the most common methods for removing unreacted sulfur?

The most frequently employed and effective methods for removing residual sulfur from 2-aminothiophene synthesis are recrystallization and column chromatography.[3] Washing with a suitable solvent can also be effective in some cases.[3][4]

Q4: Which purification method should I choose?

The choice of purification method depends on the physical state of your 2-aminothiophene derivative (solid or oil) and the level of purity required. For solid products, recrystallization is often the most efficient method.[3] For oils or solids that are difficult to recrystallize, column chromatography is the preferred technique.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Yellow color persists in the product after initial washing. Residual elemental sulfur is present in the product.Proceed with either recrystallization (for solids) or column chromatography to remove the non-polar sulfur.
During recrystallization, the product crashes out of solution along with the sulfur. The chosen recrystallization solvent has similar solubility for both the product and sulfur at lower temperatures.Try a different solvent system. A solvent pair (e.g., ethyl acetate/hexanes) can be effective. Dissolve the crude product in a minimal amount of the more polar solvent (ethyl acetate) at an elevated temperature and then slowly add the less polar solvent (hexanes) until turbidity is observed. Allow to cool slowly.
It is difficult to separate the product from sulfur using column chromatography. The polarity of the 2-aminothiophene is very low, causing it to elute close to the sulfur.Use a less polar solvent system for your column. Start with a very non-polar eluent (e.g., pure hexanes) to first elute the sulfur, and then gradually increase the polarity to elute your product.
The yield after purification is very low. The product may be partially soluble in the washing or recrystallization solvents at room temperature. The product might be degrading on the silica gel during chromatography.For recrystallization, ensure the solution is thoroughly cooled before filtration to maximize crystal recovery. For chromatography, consider deactivating the silica gel with triethylamine if your 2-aminothiophene is basic and sensitive to acid.

Quantitative Data on Purification Methods

The following table summarizes the reported yields for 2-aminothiophene synthesis where purification to remove unreacted sulfur and other impurities was performed. The yield is often reported after the specified purification step, giving an indication of the efficiency of the method.

Purification Method Solvent/Eluent System Reported Yield Range (%) Reference
RecrystallizationEthanol68 - 90[1]
RecrystallizationEthyl acetate/Hexanes75 - 98[1]
Column ChromatographyNot specified26 - 96[1]
TriturationMethanol48 - 82[1]
Filtration and WashingEthanol76 - 89[1]

Experimental Protocols

Protocol 1: Recrystallization for Solid 2-Aminothiophenes

This protocol is a general guideline for the purification of solid 2-aminothiophene derivatives from unreacted sulfur.

Materials:

  • Crude 2-aminothiophene product containing sulfur

  • Recrystallization solvent (e.g., Ethanol, or a mixture of Ethyl Acetate and Hexanes)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the 2-aminothiophene is sparingly soluble at room temperature but highly soluble at an elevated temperature. Elemental sulfur has low solubility in polar solvents like ethanol but is more soluble in less polar solvents.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the 2-aminothiophene product is completely dissolved. The unreacted sulfur may also dissolve, or some may remain as an insoluble residue.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography for Oily or Difficult-to-Recrystallize 2-Aminothiophenes

This protocol provides a general procedure for the separation of 2-aminothiophenes from elemental sulfur using silica gel chromatography.

Materials:

  • Crude 2-aminothiophene product

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexanes)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. A good solvent system will show good separation between the 2-aminothiophene spot and the sulfur spot (which will be very non-polar). A starting point could be 5-10% ethyl acetate in hexanes.

  • Column Packing: Pack a chromatography column with silica gel using either a dry or slurry method. Equilibrate the column with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent (e.g., hexanes). Elemental sulfur, being non-polar, should elute first. Monitor the fractions by TLC.

  • Gradient Elution: Once the sulfur has been completely eluted, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will move the 2-aminothiophene product down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aminothiophene.

Workflow for Purification Method Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate purification method for your 2-aminothiophene product.

PurificationWorkflow start Crude 2-Aminothiophene (with unreacted sulfur) is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) is_pure Is the product pure? recrystallize->is_pure end Pure 2-Aminothiophene column_chrom->end is_pure->end Yes troubleshoot Troubleshoot Recrystallization (e.g., change solvent) is_pure->troubleshoot No troubleshoot->recrystallize

Caption: Decision workflow for selecting a purification method.

References

challenges in the scale-up synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Recommended Action
Low or No Product Formation 1. Incomplete Knoevenagel condensation. 2. Inactive sulfur. 3. Incorrect reaction temperature.1. Ensure the base catalyst (e.g., morpholine, triethylamine) is fresh and added in the correct stoichiometric amount. Monitor the condensation by TLC before adding sulfur. 2. Use finely powdered elemental sulfur. Consider using a different sulfur source if issues persist. 3. The reaction is typically run at a slightly elevated temperature (e.g., 40-60 °C). Ensure consistent heating and monitoring.
Formation of a Dark, Tarry Mixture 1. Reaction temperature is too high, leading to polymerization of reactants or products. 2. Presence of impurities in starting materials.1. Carefully control the reaction temperature and monitor for any exotherms, especially during the initial condensation step. 2. Ensure all starting materials, particularly the 4-chlorocyclohexanone and malononitrile, are of high purity.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of byproducts from side reactions.1. Optimize reaction time to ensure complete conversion. Monitor by TLC. 2. Consider recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) or column chromatography for purification.
Inconsistent Yields Upon Scale-Up 1. Inefficient mixing in a larger reactor. 2. Poor heat transfer leading to localized hot spots.1. Ensure the stirring mechanism is adequate for the reactor size to maintain a homogeneous mixture. 2. Scale up the reaction in a jacketed reactor with controlled heating and cooling capabilities.
Product Purity Decreases at Larger Scales 1. Longer reaction times at scale may lead to degradation. 2. Inefficient filtration and washing of the larger product mass.1. Re-optimize the reaction time for the larger scale. 2. Ensure the filtration setup is appropriately sized for the batch and that an adequate volume of wash solvent is used.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile?

A1: The most common and efficient method for the synthesis of this compound is the Gewald reaction.[1][2][3][4][5][6][7] This is a one-pot, multi-component reaction involving a ketone (4-chlorocyclohexanone), an active methylene compound (malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][3][4][5][6]

Q2: What are the critical parameters to control during the scale-up of the Gewald reaction for this synthesis?

A2: The most critical parameters to control during scale-up are:

  • Temperature: The reaction is exothermic, and poor heat control can lead to side reactions and impurity formation.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized concentration gradients.

  • Rate of Reagent Addition: Controlled addition of the base catalyst can help to manage the initial exotherm of the Knoevenagel condensation.

Q3: What are some common impurities encountered in the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile?

A3: Common impurities may include unreacted starting materials (4-chlorocyclohexanone, malononitrile), byproducts from the self-condensation of malononitrile, and polysulfide species. The purity of the final product is highly dependent on the reaction conditions and the purification method employed.

Q4: How can the final product be effectively purified at a larger scale?

A4: At a larger scale, purification is typically achieved through recrystallization from a suitable solvent such as ethanol or isopropanol. Slurrying the crude product in a solvent like methyl tert-butyl ether (MTBE) can also be effective in removing less polar impurities. The choice of solvent should be optimized to provide good recovery of the pure product.

Q5: Are there any safety concerns to be aware of during the scale-up of this synthesis?

A5: Yes, the primary safety concern is the exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled. It is essential to have a robust cooling system and to monitor the internal temperature of the reactor closely. Additionally, hydrogen sulfide (H₂S) gas may be evolved as a byproduct, which is toxic and flammable, requiring adequate ventilation and monitoring.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales
ParameterLab Scale (10 g)Pilot Scale (1 kg)
4-chlorocyclohexanone 10 g1 kg
Malononitrile 5.5 g550 g
Sulfur 2.7 g270 g
Morpholine 7.3 mL730 mL
Solvent (Ethanol) 100 mL10 L
Reaction Temperature 50 °C50-55 °C
Reaction Time 4 hours6-8 hours
Typical Yield 85-90%80-85%
Purity (by HPLC) >98%>97%

Note: The data in this table is illustrative and may vary depending on the specific experimental setup and conditions.

Experimental Protocols

Synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (Lab Scale)
  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 4-chlorocyclohexanone (10 g, 0.075 mol), malononitrile (5.5 g, 0.083 mol), and elemental sulfur (2.7 g, 0.084 mol) in ethanol (100 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add morpholine (7.3 mL, 0.083 mol) dropwise over 20 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 50 °C and maintain this temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid cake with cold ethanol (2 x 20 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Reagents (4-chlorocyclohexanone, malononitrile, sulfur, ethanol) charge_reagents Charge Reagents to Flask prep_reagents->charge_reagents prep_glassware Set up Glassware (3-neck flask, stirrer, condenser) prep_glassware->charge_reagents add_base Add Morpholine (catalyst) (Control Exotherm) charge_reagents->add_base heat_reaction Heat to 50°C add_base->heat_reaction monitor_reaction Monitor by TLC heat_reaction->monitor_reaction cool_mixture Cool to 0-5°C monitor_reaction->cool_mixture Reaction Complete precipitate Product Precipitation cool_mixture->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Product wash->dry analyze Analyze Purity (HPLC) dry->analyze

Caption: Experimental workflow for the synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

References

Technical Support Center: Purity Enhancement of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, a crucial step for obtaining reliable data in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile?

A1: Impurities can arise from the synthetic route, typically the Gewald reaction, or degradation.[1][2][3] Common impurities may include:

  • Unreacted starting materials: Such as the corresponding ketone, malononitrile, and elemental sulfur.

  • Intermediates: The Knoevenagel condensation product between the ketone and malononitrile is a common intermediate that may persist.[1]

  • Byproducts: Side reactions can lead to the formation of various related thiophene derivatives or other heterocyclic compounds.

  • Residual solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, ethyl acetate, hexanes) may be present.

Q2: What is the recommended initial step for purifying crude 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile?

A2: For crude material, recrystallization is an effective and often sufficient first step to significantly enhance purity. It is particularly good at removing less soluble impurities and unreacted solid starting materials.

Q3: When is column chromatography necessary for purification?

A3: Column chromatography is recommended when:

  • Recrystallization fails to remove impurities with similar solubility profiles to the target compound.

  • A very high degree of purity (>99%) is required for sensitive biological assays.

  • Multiple impurities are present, making separation by recrystallization challenging.

Q4: How can I confirm the purity and identity of my purified 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile?

A4: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): To quickly assess the number of components and the effectiveness of the purification steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

Troubleshooting Purification

This section provides guidance on common issues encountered during the purification of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
Compound does not dissolve in hot solvent. The solvent is not suitable; the compound may be sparingly soluble even at high temperatures.Select a more polar solvent or a solvent mixture. For aminothiophene derivatives, ethanol, or a mixture of ethanol and water, can be effective.[4]
Compound oils out upon cooling. The solution is supersaturated, or the cooling rate is too fast. The solvent may be too nonpolar.Reheat the solution to redissolve the oil. Add a small amount of a more polar co-solvent. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). Add a seed crystal of the pure compound if available.
Low recovery of pure compound. Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. The crystals were washed with a solvent in which they are soluble.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution for a longer period to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Poor separation of the compound from an impurity. The eluent system has inappropriate polarity. The column is overloaded.Optimize the eluent system using TLC. A common starting point for aminothiophene derivatives is a mixture of hexanes and ethyl acetate.[3] If the spots are too close, try a different solvent system or a gradient elution. Reduce the amount of crude material loaded onto the column.
Compound is stuck on the column. The eluent is not polar enough. The compound is interacting strongly with the stationary phase (silica gel).Gradually increase the polarity of the eluent. For basic compounds like 2-aminothiophenes, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent can improve elution by neutralizing acidic sites on the silica gel.
Streaking or tailing of the compound band. The compound is not dissolving well in the eluent as it moves down the column. The sample was loaded in a solvent that is too strong.Ensure the compound is fully dissolved before loading. Load the sample in the weakest possible solvent. Adding a modifier like triethylamine can also reduce tailing for basic compounds.

Experimental Protocols

Protocol 1: Recrystallization of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

This protocol is a general procedure based on methods for related aminothiophene derivatives.[4]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove residual solvent.

Protocol 2: Column Chromatography of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

This is a general protocol for flash column chromatography.

  • Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation of the target compound from impurities. A good Rf value for the target compound is typically between 0.2 and 0.4. A mixture of hexanes and ethyl acetate is a common choice for compounds of this polarity.

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica gel.

    • Drain the solvent until the sample is adsorbed onto the silica.

    • Add a thin layer of sand on top of the sample layer to prevent disturbance.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Troubleshooting Biological Assays

High-purity 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is essential for obtaining reliable biological data. This section addresses common issues that may arise even with a seemingly pure compound.

FAQs for Biological Assays

Q5: My purified compound shows variable activity or toxicity in cell-based assays. What could be the cause?

A5: Several factors can contribute to this:

  • Compound Precipitation: The compound may have low solubility in the aqueous assay medium, leading to precipitation at higher concentrations. This results in an effective concentration that is lower and more variable than the nominal concentration.

  • Compound Instability: The compound may degrade in the assay medium over the course of the experiment, especially during long incubation times.

  • Assay Interference: The compound may interfere with the assay technology itself. For example, in fluorescence-based assays, the compound might be autofluorescent or quench the fluorescent signal.[5][6]

  • Cytotoxicity: At higher concentrations, the compound may exhibit non-specific cytotoxicity, which can mask any specific biological activity.

Q6: How can I test for compound interference in my fluorescence-based assay?

A6: Run control experiments:

  • Autofluorescence Check: Measure the fluorescence of your compound in the assay buffer without the fluorescent probe.

  • Quenching Check: Measure the fluorescence of the probe in the presence and absence of your compound. A significant decrease in fluorescence indicates quenching.

Troubleshooting Guide for Biological Assays
Problem Potential Cause Suggested Solution
Inconsistent Dose-Response Curves Compound precipitation at higher concentrations.Determine the aqueous solubility of your compound. Ensure all tested concentrations are below the solubility limit. Use a lower percentage of DMSO in the final assay medium.
Loss of Activity Over Time Compound degradation in the assay medium.Assess the stability of your compound in the assay buffer over the time course of the experiment using HPLC or LC-MS. If unstable, consider shorter incubation times or the use of a more stable analog.
High Background Signal in Fluorescence Assay Compound autofluorescence.Measure the fluorescence of the compound alone and subtract it from the assay signal. If the autofluorescence is too high, consider using a fluorescent probe with excitation and emission wavelengths that do not overlap with those of your compound. Red-shifted dyes are often less prone to interference.[6]
Reduced Signal in Fluorescence Assay Fluorescence quenching by the compound.If quenching is observed, an alternative assay platform (e.g., absorbance-based, luminescence-based) may be necessary.
Apparent Activity in Multiple, Unrelated Assays The compound may be a Pan-Assay Interference Compound (PAINS).[5] 2-aminothiophenes have been identified as a potential PAINS substructure.[5]Perform orthogonal assays with different detection methods to confirm activity. Consult medicinal chemistry experts to assess the likelihood of non-specific activity based on the compound's structure.
Cell Death at Active Concentrations The observed effect may be due to general cytotoxicity rather than specific target engagement.Determine the cytotoxicity profile of your compound (e.g., using an MTT or CellTiter-Glo assay) in parallel with your functional assay. A significant window between the cytotoxic concentration and the effective concentration is necessary to confirm specific activity.

Data Presentation

Purity Assessment Data (Hypothetical)
Purification Method Purity (by HPLC) Yield Appearance
Crude Product85%-Brown Solid
After Recrystallization (Ethanol)97%75%Light Yellow Crystals
After Column Chromatography (Hexanes:Ethyl Acetate)>99%60%White Crystalline Solid
Characterization Data of a Related Compound: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Note: The following data is for a closely related analog and serves as a reference. The spectral data for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile will be similar but will show characteristic differences due to the aromatic nature of the benzo ring and the presence of the chloro substituent.

Technique Observed Data
¹H NMR Signals corresponding to the protons on the tetrahydrobenzo ring and the amino group.
¹³C NMR Signals for the carbons of the thiophene ring, the nitrile group, and the tetrahydrobenzo ring.
Mass Spec (EI) Molecular ion peak corresponding to the molecular weight of the compound.
IR Spectroscopy Characteristic peaks for N-H stretching of the amino group and C≡N stretching of the nitrile group.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Assay Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization PurityCheck Purity Check (TLC, HPLC) Recrystallization->PurityCheck Purity > 95%? ColumnChromatography Column Chromatography ColumnChromatography->PurityCheck PurityCheck->ColumnChromatography No StructureVerification Structure Verification (NMR, MS) PurityCheck->StructureVerification Yes BioAssay Biological Assay StructureVerification->BioAssay

Caption: Purification and analysis workflow for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

troubleshooting_pathway Start Inconsistent Bioassay Results Solubility Check Solubility Start->Solubility Stability Check Stability Solubility->Stability Soluble Optimize Optimize Assay Conditions Solubility->Optimize Insoluble Interference Check Assay Interference Stability->Interference Stable Stability->Optimize Unstable Cytotoxicity Check Cytotoxicity Interference->Cytotoxicity No Interference Orthogonal Use Orthogonal Assay Interference->Orthogonal Interference Cytotoxicity->Optimize Cytotoxic ReliableData Reliable Data Cytotoxicity->ReliableData Not Cytotoxic Optimize->Start Orthogonal->ReliableData

Caption: Decision pathway for troubleshooting inconsistent biological assay results.

References

preventing dimerization of intermediates in aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the dimerization of intermediates during aminothiophene synthesis, particularly in the context of the Gewald reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Gewald reaction is producing a significant amount of a dimeric byproduct, leading to low yields of the desired 2-aminothiophene. What is the primary cause?

A1: The primary cause is often the dimerization of the α,β-unsaturated nitrile (Knoevenagel condensation product), which is a key intermediate. This side reaction competes with the desired cyclization with sulfur.[1][2] The formation of this dimer is highly dependent on the reaction conditions.[3][4]

Q2: How can I adjust my reaction conditions to minimize the formation of this dimer?

A2: Optimizing reaction conditions is crucial. Key parameters to investigate include temperature, solvent, and reagent concentration.[1]

  • Temperature: Both excessively high and low temperatures can be problematic. High temperatures can accelerate side reactions, including dimerization, while very low temperatures may slow down the desired cyclization, allowing the intermediate more time to dimerize.[1] It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal balance for your specific substrates.[1]

  • Solvent: The choice of solvent is critical. Polar solvents like ethanol, methanol, or DMF are commonly used as they can improve the solubility of elemental sulfur and facilitate the condensation of intermediates.[1][2]

  • Reagent Addition & Concentration: A slow, controlled addition of the base or other reagents can help maintain a low concentration of the reactive intermediate at any given time, thus disfavoring the bimolecular dimerization reaction.

Q3: What role does the base play in dimerization, and are there alternative choices?

A3: The base is essential for the initial Knoevenagel condensation. However, a strong base can also promote the formation of the dimer. While amine bases like morpholine or triethylamine are common, their basicity and concentration can influence the reaction outcome. If dimerization is a persistent issue, consider using a weaker base or carefully controlling the stoichiometry.

Q4: I've optimized the conditions, but still observe dimer formation. How can I effectively separate my desired 2-aminothiophene from the dimeric byproduct?

A4: If dimer formation cannot be completely suppressed, effective purification is necessary. Common impurities include the dimeric byproduct, unreacted starting materials, and residual elemental sulfur.[1]

  • Recrystallization: This is often the most effective method for removing both dimeric byproducts and residual sulfur. Screening various solvents is recommended to achieve good separation.

  • Column Chromatography: For difficult separations, silica gel chromatography may be required to isolate the desired product from the structurally similar dimer.[1]

  • Washing: Washing the crude product with a solvent in which sulfur is soluble but your product is not can be a useful preliminary purification step.[1]

Data Presentation: Optimizing Reaction Conditions

The following table illustrates the hypothetical effect of reaction parameters on the yield of the desired 2-aminothiophene monomer versus the unwanted dimer. This data is representative of a typical optimization process.

EntryTemperature (°C)SolventBase (equiv.)Monomer Yield (%)Dimer Yield (%)
125 (Room Temp)EthanolMorpholine (0.2)6525
245EthanolMorpholine (0.2)8510
370EthanolMorpholine (0.2)7020
445TolueneMorpholine (0.2)4045
545DMFMorpholine (0.2)8212
645EthanolTEA (0.2)7815

Table 1: Illustrative data on the optimization of Gewald reaction conditions to minimize dimer formation. The highest yield of the desired monomer is achieved at a moderate temperature in a polar solvent (Entry 2).

Visualizing the Reaction and Troubleshooting Workflow

To better understand the process, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.

Gewald_Reaction_Pathway Start Ketone/Aldehyde + Active Methylene Nitrile Base Base (e.g., Morpholine) Intermediate α,β-Unsaturated Nitrile (Knoevenagel Intermediate) Start->Intermediate Base->Intermediate Knoevenagel Condensation Sulfur Elemental Sulfur (S8) Desired_Product 2-Aminothiophene (Desired Product) Intermediate->Desired_Product Dimer Dimeric Byproduct Intermediate->Dimer Dimerization (Side Reaction) Sulfur->Desired_Product Michael Addition & Cyclization

Figure 1. Simplified reaction pathway for the Gewald synthesis.

Troubleshooting_Workflow Start High Dimer Formation Observed Check_Temp Is Temperature > 60°C? Start->Check_Temp Lower_Temp Lower Temperature to 40-50°C range. Check_Temp->Lower_Temp Yes Check_Solvent Is Solvent Non-Polar (e.g., Toluene)? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Switch_Solvent Switch to Polar Solvent (e.g., Ethanol, DMF). Check_Solvent->Switch_Solvent Yes Check_Base Review Base Choice & Concentration. Check_Solvent->Check_Base No Switch_Solvent->Check_Base Modify_Base Consider a weaker base or slow addition protocol. Check_Base->Modify_Base Yes Purify Proceed to Purification (Recrystallization / Chromatography) Check_Base->Purify No Modify_Base->Purify

Figure 2. Troubleshooting workflow for reducing dimer formation.

Experimental Protocols

Protocol 1: Standard Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol represents a standard procedure where dimerization might be observed.

  • Reagents & Setup:

    • Cyclohexanone (10 mmol, 1.0 eq)

    • Ethyl cyanoacetate (10 mmol, 1.0 eq)

    • Elemental Sulfur (11 mmol, 1.1 eq)

    • Morpholine (2 mmol, 0.2 eq)

    • Ethanol (20 mL)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Procedure:

    • To the round-bottom flask, add ethanol, cyclohexanone, ethyl cyanoacetate, and elemental sulfur.

    • Begin stirring the mixture.

    • Add the morpholine to the suspension in one portion.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

    • Collect the crude solid by vacuum filtration and wash with cold ethanol.

    • Analyze the crude product for the presence of the dimer. If necessary, purify by recrystallization from ethanol or by column chromatography.

Protocol 2: Optimized Gewald Synthesis to Minimize Dimerization

This protocol incorporates modifications to suppress the dimerization side reaction.

  • Reagents & Setup:

    • Same reagents and setup as Protocol 1.

  • Procedure:

    • To the round-bottom flask, add ethanol (20 mL), cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (11 mmol).

    • Heat the mixture to a constant temperature of 45°C with vigorous stirring.

    • In a separate vial, dilute the morpholine (2 mmol) in ethanol (5 mL).

    • Add the diluted morpholine solution to the reaction mixture dropwise over a period of 30 minutes using a syringe pump or dropping funnel.

    • Maintain the reaction at 45°C for 6-8 hours, monitoring closely by TLC.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Add cold water to the residue and stir for 15 minutes to precipitate the solid product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.

    • Dry the product under vacuum. This procedure should yield a product with a significantly reduced amount of the dimeric byproduct.

References

The Gewald Reaction: A Technical Support Guide to Optimizing Base and Solvent Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting and optimizing the Gewald reaction, a cornerstone multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. These thiophene scaffolds are of significant interest in medicinal chemistry and drug development. This guide focuses on the critical role of base and solvent selection in maximizing reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: My Gewald reaction is resulting in a low yield. What are the most likely causes related to the base and solvent?

A1: Low yields in the Gewald reaction can often be attributed to several factors involving the base and solvent. The initial and most critical step is the Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile, which is base-catalyzed.[1] An inappropriate base may not be strong enough to facilitate this condensation efficiently. Furthermore, the solvent plays a crucial role in the solubility of elemental sulfur and the reaction intermediates. Poor solubility can hinder the subsequent sulfur addition and cyclization steps.

Q2: How does the choice of base impact the Gewald reaction?

A2: The base is fundamental to the Gewald reaction's success. It catalyzes the initial Knoevenagel condensation.[1] Organic amine bases like morpholine, piperidine, and triethylamine are commonly used. Morpholine is often highlighted for its effectiveness, partly due to its ability to dissolve elemental sulfur, forming reactive polysulfide intermediates.[2] While stoichiometric amounts of base are often used, studies have demonstrated that catalytic amounts can also be effective, particularly in solvent-free conditions.[3]

Q3: Can inorganic bases be used for the Gewald reaction?

A3: Yes, some modifications of the Gewald reaction successfully employ inorganic bases such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[4] However, their effectiveness can be highly dependent on the specific substrates and reaction conditions. For instance, in solvent-free high-speed ball milling conditions, inorganic bases like sodium bicarbonate, potassium carbonate, and sodium hydroxide have been reported to result in no product formation, whereas amine bases were successful.[3]

Q4: What is the role of the solvent, and which solvents are recommended?

A4: The solvent's primary roles are to dissolve the reactants, particularly elemental sulfur, and to facilitate the interaction of intermediates. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally recommended as they can enhance the condensation of intermediates with sulfur.[4][5] A recent study demonstrated that an ethanol/water (9:1) mixture can serve as an excellent solvent system, providing high yields and facilitating an eco-friendly workup.[6]

Q5: Is it possible to perform the Gewald reaction without a solvent?

A5: Yes, solvent-free Gewald reactions have been successfully developed.[3] These "green chemistry" approaches often utilize high-speed ball milling or heating in a conventional oven.[3] These methods can simplify the workup process and reduce environmental impact. Under solvent-free conditions, the reaction can even proceed with only a catalytic amount of base.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low to No Product Yield Inefficient Knoevenagel Condensation: The selected base may be too weak for the specific carbonyl and active methylene compounds.- Screen different bases: Test stronger amine bases like piperidine or morpholine. - Consider a catalytic system: A piperidinium borate salt has been shown to be a highly effective recyclable conjugate acid-base catalyst.[6]
Poor Sulfur Solubility/Reactivity: The elemental sulfur is not dissolving or reacting effectively in the chosen solvent.- Change the solvent: Switch to a more polar solvent like ethanol, methanol, or DMF.[4][5] An ethanol/water (9:1) mixture is also a good option.[6] - Increase the temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) can improve sulfur's solubility and reactivity.[6]
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired thiophene formation.- Adjust reaction temperature: Both excessively high or low temperatures can favor side reactions. Screen a range of temperatures to find the optimum for your substrates. - Modify reagent addition: Slow, controlled addition of the reagents might minimize the concentration of the intermediate, thus reducing dimerization.
Reaction Stalls or is Sluggish Suboptimal Base Concentration: The amount of base may be insufficient, especially if it is being consumed in side reactions.- Increase base loading: While catalytic amounts can work, some systems may require stoichiometric quantities of the base.[3] - Switch to a more efficient catalytic system. [6]
Poor Mixing in Solvent-Free Conditions: In solvent-free reactions without agitation, localized depletion of reactants can occur.- Ensure proper mixing: If using a conventional oven, occasional agitation may be beneficial. High-speed ball milling is an effective technique to ensure homogeneity in solvent-free reactions.[3]

Data Presentation

Effect of Different Bases on Gewald Reaction Efficiency

The following table summarizes the effect of different borate salt catalysts on the model reaction of cyclohexanone, malononitrile, and sulfur.[6]

EntryCatalyst (20 mol%)Time (min)Yield (%)
1Pyrrolidinium borate3589
2Piperidinium borate2596
3Morpholinium borate3092

Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), catalyst (20 mol%), ethanol/water (9:1), 100 °C.[6]

Effect of Different Solvents on Gewald Reaction Efficiency

The following table illustrates the impact of various solvents on the model reaction of cyclohexanone, malononitrile, and sulfur using piperidinium borate as the catalyst.[6]

EntrySolventTime (min)Yield (%)
1Water18072
2Methanol4085
3Acetonitrile6081
4Toluene12065
5Ethanol/Water (9:1)2596
6No Solvent15055

Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), piperidinium borate (20 mol%), 100 °C.[6]

Experimental Protocols

General Protocol for Catalytic Gewald Reaction in Solution[6]
  • To a round-bottom flask, add the ketone (1 equivalent), active methylene compound (1 equivalent), elemental sulfur (1 equivalent), and piperidinium borate (20 mol%).

  • Add a 9:1 mixture of ethanol and water (approximately 10 mL for a 5 mmol scale reaction).

  • Stir the reaction mixture and heat to 100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol for Solvent-Free Gewald Reaction with Stoichiometric Base[3]
  • In a 100 mL round-bottom flask, combine the aryl ketone (e.g., acetophenone, 2 mmol), the active methylene nitrile (e.g., ethyl cyanoacetate, 2 mmol), elemental sulfur (2 mmol), and morpholine (2 mmol).

  • Gently swirl the flask to mix the reagents.

  • Place the flask, open to the atmosphere, in a preheated oven at 120 °C for one hour.

  • After cooling, quench the crude reaction mixture with water.

  • Extract the product with a suitable organic solvent (e.g., methylene chloride).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

Visualizations

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Base-catalyzed Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Base-catalyzed Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Base promotes Base Base (e.g., Morpholine) Base->Knoevenagel Base->Sulfur_Addition Solvent Solvent (e.g., Ethanol) Solvent->Knoevenagel Solvent->Sulfur_Addition Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Intermediate->Sulfur_Addition Base promotes Cyclization Cyclization & Tautomerization Sulfur_Addition->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: General experimental workflow for the Gewald synthesis of 2-aminothiophenes.

Troubleshooting_Logic Start Low Reaction Yield Check_Condensation Is Knoevenagel condensation occurring? (Monitor by TLC/LC-MS) Start->Check_Condensation Check_Sulfur Is sulfur dissolving and reacting? Check_Condensation->Check_Sulfur Yes Optimize_Base Optimize Base: - Use stronger base (Piperidine, Morpholine) - Use catalytic system Check_Condensation->Optimize_Base No Optimize_Solvent Optimize Solvent: - Use polar solvent (EtOH, MeOH, DMF) - Increase Temperature Check_Sulfur->Optimize_Solvent No Consider_Side_Reactions Consider Side Reactions: - Adjust Temperature - Modify Reagent Addition Rate Check_Sulfur->Consider_Side_Reactions Yes Success Improved Yield Optimize_Base->Success Optimize_Solvent->Success Consider_Side_Reactions->Success

Caption: Troubleshooting workflow for low yield in the Gewald reaction.

References

column chromatography conditions for purifying 2-aminobenzothiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminobenzothiophene derivatives. The following information is designed to address specific issues that may be encountered during purification by column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-aminobenzothiophene derivative is showing significant tailing or is not eluting from the silica gel column. What is the cause and how can I fix it?

A: This is a common issue when purifying basic compounds like 2-aminobenzothiophene derivatives on standard silica gel. The acidic nature of silica gel leads to strong interactions with the basic amino group, causing poor peak shape (tailing) and sometimes irreversible adsorption.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your mobile phase. This is a widely used and effective method for improving the chromatography of amines.

    • Ammonia: Using a solvent system containing ammonia, such as a mixture of chloroform, methanol, and concentrated ammonia, can also be very effective. Be sure to work in a well-ventilated fume hood.

  • Stationary Phase Modification:

    • Deactivated Silica Gel: You can "deactivate" the silica gel by pre-treating it with a solution of your eluent containing the basic modifier before packing the column.

    • Amine-Functionalized Silica: For particularly problematic separations, consider using commercially available amine-functionalized silica gel. This stationary phase has a less acidic surface, which minimizes the strong interactions with basic analytes.

Q2: How do I choose an appropriate starting solvent system for the column chromatography of my 2-aminobenzothiophene derivative?

A: The best starting point is to perform Thin Layer Chromatography (TLC) to determine the optimal mobile phase.

  • Recommended Starting Solvents: A common and effective starting point for many 2-aminobenzothiophene derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).

    • If your compound is basic, it is advisable to add 0.5-1% triethylamine to the TLC developing solvent to mimic the column conditions.

    • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

Q3: My 2-aminobenzothiophene derivative is not soluble in the chosen chromatography eluent. How can I load it onto the column?

A: If your compound has poor solubility in the mobile phase, you should use the "dry loading" technique.

Dry Loading Protocol:

  • Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane, acetone, or ethyl acetate).

  • Add a small amount of silica gel to the solution (typically 2-3 times the weight of your crude product).

  • Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica gel.

  • Carefully add this powder to the top of your packed chromatography column.

Q4: I am synthesizing my 2-aminobenzothiophene derivative via the Gewald reaction. What are the common impurities I should expect?

A: The Gewald synthesis is a popular method for preparing 2-aminothiophenes. However, it can lead to several side products.

  • Unreacted Starting Materials: Incomplete reactions can leave residual ketones/aldehydes, active methylene nitriles, or elemental sulfur.

  • Dimerization Products: The α,β-unsaturated nitrile intermediate formed during the Knoevenagel condensation step can sometimes dimerize, leading to a six-membered ring byproduct.

  • Side Reactions of Sulfur: Elemental sulfur can react with the starting materials or intermediates in unintended ways, leading to various sulfur-containing impurities.

Careful monitoring of the reaction by TLC is crucial to identify the formation of these byproducts and optimize the reaction conditions to minimize them.

Data Presentation

The following tables summarize typical starting conditions for the purification of benzothiophene derivatives. Note that for 2-aminobenzothiophene derivatives, the addition of a basic modifier like triethylamine to the mobile phase is highly recommended.

Table 1: Example Mobile Phase Compositions for Column Chromatography of Benzothiophene Derivatives on Silica Gel

Derivative TypeMobile PhaseRatio (v/v)Reference
Substituted 2-phenylbenzothiophenesPetroleum Ether / Ethyl AcetateVaries[1]
3-substituted 2-aryl-benzothiophenesPetroleum Ether / Ethyl Acetate4:1[1]
3-(thiophen-2-yl)benzo[b]thiophene derivativeHexane / Ethyl Acetate10:1[1]
Benzyl (4-tolyl)ethynyl sulfiden-hexane / CH₂Cl₂10:1[1]
2-Phenylbenzothiophene-3-carboxylateHexane / Ethyl Acetate95:5[1]

Table 2: General TLC Conditions for 2-Aminobenzothiophene Derivatives

Stationary PhaseRecommended Mobile PhaseModifierIdeal Rf Value
Silica Gel 60 F254Hexanes / Ethyl Acetate0.5-1% Triethylamine0.2 - 0.4
Silica Gel 60 F254Dichloromethane / Methanol0.5-1% Triethylamine0.2 - 0.4

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a 2-Aminobenzothiophene Derivative

  • TLC Analysis: Determine the optimal eluent system using TLC as described in Q2. Remember to add 0.5-1% triethylamine to the developing solvent.

  • Column Packing:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (containing 0.5-1% triethylamine).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.

    • Dry Loading: Follow the protocol described in Q3.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or bulb) to start the elution.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution of your compound by TLC.

  • Isolation:

    • Combine the pure fractions containing your desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified 2-aminobenzothiophene derivative.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation cluster_isolation Isolation TLC 1. TLC Analysis (with 0.5-1% TEA) Pack 2. Pack Column (Slurry with TEA-modified eluent) TLC->Pack Wet_Load 3a. Wet Loading Pack->Wet_Load Dry_Load 3b. Dry Loading Pack->Dry_Load Elute 4. Elution (Collect Fractions) Wet_Load->Elute Dry_Load->Elute Monitor 5. Monitor by TLC Elute->Monitor Monitor->Elute Continue Elution Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of 2-aminobenzothiophene derivatives.

troubleshooting_guide cluster_solutions_tailing Solutions for Tailing/No Elution cluster_solutions_sep Solutions for Poor Separation cluster_solutions_insoluble Solution for Insolubility Start Problem Encountered Tailing Peak Tailing / No Elution Start->Tailing Poor_Sep Poor Separation Start->Poor_Sep Insoluble Insoluble Sample Start->Insoluble Add_TEA Add 0.5-2% TEA to Eluent Tailing->Add_TEA Use_Ammonia Use NH3-containing Solvent System Tailing->Use_Ammonia Amine_Silica Use Amine-Functionalized Silica Tailing->Amine_Silica Optimize_TLC Optimize Solvents with TLC Poor_Sep->Optimize_TLC Gradient Use a Shallow Gradient Poor_Sep->Gradient Column_Size Use a Longer/Narrower Column Poor_Sep->Column_Size Dry_Load Perform Dry Loading Insoluble->Dry_Load

Caption: Troubleshooting guide for common chromatography issues.

References

Technical Support Center: Analysis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile by High-Performance Liquid Chromatography (HPLC). This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile?

Impurities can originate from various stages of the manufacturing process, including synthesis, purification, and storage. For 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, which is commonly synthesized via the Gewald reaction, potential impurities can be categorized as:

  • Process-Related Impurities: These arise from the synthetic route. The Gewald reaction involves the condensation of a ketone or aldehyde with a compound containing an active methylene group and elemental sulfur.[1][2][3][4][5]

    • Unreacted Starting Materials: Residual amounts of the ketone precursor, the active methylene nitrile (e.g., malononitrile), and elemental sulfur.

    • Intermediates: The Knoevenagel condensation product formed between the ketone and the active methylene nitrile may be present if the reaction did not go to completion.[3]

    • Byproducts: Dimerization of the α,β-unsaturated nitrile intermediate can occur as a side reaction.[1]

  • Degradation Products: These can form during manufacturing or storage due to exposure to stress conditions such as heat, light, humidity, acid, and base.

Q2: What is a good starting point for developing an HPLC method for impurity profiling of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile?

Initial Method Parameters:

ParameterRecommendation
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with an acidic modifier (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid)
Mobile Phase B Acetonitrile
Detection UV, wavelength to be determined by UV scan of the main component (typically in the range of 254-320 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Method Development Strategy:

  • Isocratic Elution: Start with a series of isocratic runs with varying ratios of Mobile Phase A and B (e.g., 70:30, 60:40, 50:50) to determine the approximate retention time of the main peak and the elution behavior of impurities.

  • Gradient Elution: Based on the isocratic results, develop a gradient elution method to resolve early and late-eluting impurities. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Optimization: Fine-tune the gradient slope, flow rate, and column temperature to achieve optimal resolution and peak shape.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Peak Shape Problems

Q3: Why are my peaks, especially the main peak, tailing?

Peak tailing is a common issue, particularly for basic compounds like 2-aminothiophenes. The primary causes include:

  • Secondary Silanol Interactions: The basic amino group can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Use a mobile phase with a low pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups. Adding a competitive base like triethylamine (TEA) to the mobile phase can also help, but this may not be ideal for mass spectrometry (MS) detection. Using a column with a highly inert stationary phase (end-capped) is also recommended.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Insufficient Buffering: An unstable mobile phase pH can cause peak shape issues.

    • Solution: Ensure the mobile phase buffer has sufficient capacity and its pKa is close to the desired pH.

Q4: I am observing split peaks. What could be the cause?

Split peaks can arise from several factors:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.

  • Column Void or Contamination: A void at the head of the column or contamination on the column frit can disrupt the sample band.

    • Solution: Back-flushing the column may help. If the problem persists, the column may need to be replaced.

  • Co-eluting Impurity: The split peak may actually be two closely eluting compounds.

    • Solution: Adjust the mobile phase composition or gradient to improve resolution.

Retention Time and Resolution Issues

Q5: My retention times are drifting or are not reproducible. What should I check?

Retention time variability can be caused by:

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents.

    • Solution: Prepare fresh mobile phase daily and ensure it is well-degassed. Use a reliable HPLC pump and check for proper functioning of the proportioning valves.[6][7]

  • Column Temperature Fluctuations: Inconsistent column temperature affects retention times.

    • Solution: Use a column oven to maintain a constant temperature.[6]

  • Column Equilibration: Insufficient equilibration time between runs, especially in gradient elution.

    • Solution: Increase the column equilibration time to ensure the column is returned to the initial conditions before the next injection.[6]

Q6: I have poor resolution between the main peak and an impurity. How can I improve it?

Improving resolution can be achieved by:

  • Modifying Mobile Phase Strength: Adjust the ratio of organic solvent to aqueous buffer.

  • Changing the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

  • Adjusting the pH: Changing the pH of the mobile phase can affect the ionization state of the analyte and impurities, thus altering their retention.

  • Using a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to demonstrate the stability-indicating nature of an HPLC method.

  • Sample Preparation: Prepare separate solutions of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 48 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze by HPLC.

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Visualizations

G Workflow for Investigating Unknown HPLC Peaks start Unknown Peak Observed in Chromatogram check_blank Inject a Blank (Solvent) start->check_blank is_ghost_peak Is the Peak Present in the Blank? check_blank->is_ghost_peak ghost_peak Ghost Peak: Investigate System Contamination (e.g., mobile phase, wash solvent) is_ghost_peak->ghost_peak Yes not_ghost_peak Peak is Sample-Related is_ghost_peak->not_ghost_peak No change_wavelength Change UV Detector Wavelength not_ghost_peak->change_wavelength is_peak_shape_changed Does the Peak Shape/Area Change Significantly? change_wavelength->is_peak_shape_changed co_elution Potential Co-elution: Optimize Method (e.g., change gradient, mobile phase) is_peak_shape_changed->co_elution Yes not_co_elution Peak is Likely a Single Component is_peak_shape_changed->not_co_elution No lc_ms_analysis Perform LC-MS Analysis co_elution->lc_ms_analysis not_co_elution->lc_ms_analysis identify_mw Determine Molecular Weight of the Unknown Peak lc_ms_analysis->identify_mw propose_structure Propose Potential Structure based on MW and Synthesis Route identify_mw->propose_structure end Impurity Identified propose_structure->end G Potential Impurities in the Gewald Synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile cluster_reactants Starting Materials cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities ketone Substituted Cyclohexanone knoevenagel Knoevenagel Condensation Intermediate ketone->knoevenagel unreacted_ketone Unreacted Ketone ketone->unreacted_ketone malononitrile Malononitrile malononitrile->knoevenagel unreacted_malo Unreacted Malononitrile malononitrile->unreacted_malo sulfur Elemental Sulfur product 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile sulfur->product unreacted_sulfur Unreacted Sulfur sulfur->unreacted_sulfur knoevenagel->product intermediate_impurity Knoevenagel Intermediate knoevenagel->intermediate_impurity dimer Dimer of Intermediate knoevenagel->dimer

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Aminothiophenes: Gewald Reaction vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. The Gewald reaction has long been a cornerstone for the synthesis of this important heterocyclic motif. However, a range of other synthetic strategies have also been developed, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the Gewald reaction with other key methods for synthesizing 2-aminothiophenes, supported by experimental data and detailed protocols to inform synthetic strategy in drug discovery and development.

At a Glance: Key Synthesis Methods for 2-Aminothiophenes

MethodStarting MaterialsKey FeaturesTypical Yields
Gewald Reaction Ketone/Aldehyde, α-Cyanoester/nitrile, Elemental SulfurOne-pot, multicomponent, high atom economy, broad substrate scope.40-95%
Fiesselmann Synthesis β-Ketoester/nitrile, Thioglycolic acid derivativeGood for 3-hydroxy/amino-thiophenes, regioselective.Moderate to High
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Sulfurizing agentVersatile for various substituted thiophenes, requires pre-functionalized substrates.Varies widely
Gompper Synthesis Not detailed in the provided search results.Not detailed in the provided search results.Not detailed in the provided search results.

The Gewald Reaction: The Workhorse of 2-Aminothiophene Synthesis

The Gewald reaction, a one-pot three-component reaction, stands out for its operational simplicity and the ready availability of its starting materials.[1] It involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanothioacetamide and elemental sulfur in the presence of a base.[2]

Reaction Mechanism

The reaction proceeds through an initial Knoevenagel condensation of the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization.

Gewald_Reaction Reactants Ketone/Aldehyde + α-Cyano-compound + Sulfur Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base Base->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 SulfurAddition Sulfur Addition Intermediate1->SulfurAddition Intermediate2 Thiolate Intermediate SulfurAddition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 2-Aminothiophene Cyclization->Product

Gewald Reaction Mechanism
Experimental Protocol: General Procedure for Gewald Synthesis

A mixture of the ketone (1.0 eq), active methylene nitrile (1.0 eq), elemental sulfur (1.1 eq), and a base (e.g., morpholine, 1.5 eq) in a suitable solvent (e.g., ethanol) is stirred at a specified temperature (e.g., 50°C) for a designated time. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Performance Data

The Gewald reaction is known for its generally good to excellent yields across a wide range of substrates.[3]

Table 1: Representative Yields for the Gewald Reaction

Ketone/Aldehydeα-Cyano CompoundBaseSolventTemp (°C)Time (h)Yield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanol50291[3]
AcetoneEthyl cyanoacetateDiethylamineEthanol45-50275-81[3]
PropiophenoneMalononitrileMorpholineEthanol50485[3]
4-MethoxyacetophenoneMalononitrileMorpholineEthanol50688[3]
CyclopentanoneMalononitrileMorpholineEthanol50289[3]

Alternative Synthetic Routes

While the Gewald reaction is highly versatile, other methods offer unique advantages for the synthesis of specific 2-aminothiophene derivatives.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a powerful method for constructing thiophenes, and a notable variation allows for the synthesis of 3-aminothiophenes when a substrate containing a nitrile group is used instead of an ester.[4][5] This method typically involves the reaction of a β-ketoester or β-ketonitrile with a thioglycolic acid derivative.[4]

The reaction proceeds via a Michael addition of the thioglycolate to an activated triple bond, followed by intramolecular cyclization and dehydration.

Fiesselmann_Synthesis Reactants β-Ketoester/nitrile + Thioglycolic acid derivative Michael_Addition Michael Addition Reactants->Michael_Addition Base Base Base->Michael_Addition Intermediate1 Adduct Michael_Addition->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product 3-Hydroxy/Amino- thiophene Dehydration->Product

Fiesselmann Synthesis Mechanism

A β-chlorovinyl nitrile is reacted with a thioglycolate ester in the presence of a base like sodium ethoxide in an alcoholic solvent. The reaction mixture is typically stirred at room temperature or with gentle heating. After completion, the product is isolated by precipitation or extraction and purified by recrystallization or chromatography.

While specific yield data for a wide range of 3-aminothiophenes via this method is not as extensively tabulated as for the Gewald reaction, it is reported to provide good yields.

Table 2: Representative Yields for Fiesselmann Synthesis of Thiophenes

β-Ketoester/nitrile DerivativeThioglycolic Acid DerivativeBaseSolventYield (%)Reference
Aryl-substituted acrylonitrilesMethyl thioglycolatePotassium tert-butoxideTHF41-78[6]
Cyclic β-ketoesterThioglycolic acidSodium ethoxideEthanolGood[4]
Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for the formation of five-membered heterocycles, including thiophenes.[7] The synthesis of thiophenes involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8] While not directly producing 2-aminothiophenes in a single step, it is a versatile method for creating the core thiophene ring which can be subsequently functionalized.

The reaction involves the thionation of one or both carbonyl groups of the 1,4-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the aromatic thiophene ring.

Paal_Knorr_Synthesis Reactants 1,4-Dicarbonyl Compound Thionation Thionation Reactants->Thionation Sulfurizing_Agent Sulfurizing Agent (e.g., P₄S₁₀) Sulfurizing_Agent->Thionation Intermediate1 Thiocarbonyl Intermediate Thionation->Intermediate1 Cyclization Intramolecular Condensation Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Substituted Thiophene Dehydration->Product

Paal-Knorr Thiophene Synthesis Mechanism

A 1,4-dicarbonyl compound is heated with a sulfurizing agent, such as Lawesson's reagent, in an inert solvent like toluene. The reaction is typically carried out at elevated temperatures. After the reaction is complete, the mixture is worked up, and the product is purified by chromatography.

The yields for the Paal-Knorr thiophene synthesis can be variable and are highly dependent on the substrate and the specific sulfurizing agent used.

Table 3: Representative Yields for Paal-Knorr Thiophene Synthesis

1,4-Dicarbonyl CompoundSulfurizing AgentSolventYield (%)Reference
Hexane-2,5-dionePhosphorus pentasulfideTolueneModerate[8]
1,4-Diphenylbutane-1,4-dioneLawesson's reagentTolueneGood[9]

Comparison Summary

FeatureGewald ReactionFiesselmann SynthesisPaal-Knorr Synthesis
Versatility High, wide range of substituents possible.Good, particularly for 3-substituted thiophenes.Moderate, requires specific 1,4-dicarbonyl precursors.
Atom Economy High (multicomponent, one-pot).Moderate.Moderate.
Step Economy Excellent (one-pot).Good.Moderate (often requires synthesis of the dicarbonyl).
Starting Materials Readily available and simple.Requires more specialized starting materials.Requires synthesis of 1,4-dicarbonyls.
Product Scope Primarily 2-aminothiophenes.3-Hydroxy or 3-aminothiophenes.Broad range of substituted thiophenes.
Reaction Conditions Generally mild.Mild to moderate.Can require harsh, high-temperature conditions.

Conclusion

The Gewald reaction remains the most versatile and widely used method for the synthesis of 2-aminothiophenes due to its one-pot nature, high atom economy, and the use of readily available starting materials. It offers a straightforward route to a diverse array of substituted 2-aminothiophenes with generally high yields.

The Fiesselmann synthesis , particularly its variation utilizing nitriles, provides a valuable alternative for the regioselective synthesis of 3-aminothiophenes, a class of compounds that can be more challenging to access through other methods.

The Paal-Knorr synthesis , while a powerful tool for general thiophene synthesis, is less direct for the preparation of 2-aminothiophenes and is often limited by the availability of the requisite 1,4-dicarbonyl precursors.

For researchers and drug development professionals, the choice of synthetic method will ultimately depend on the specific substitution pattern desired on the 2-aminothiophene core and the availability of starting materials. The Gewald reaction, however, continues to be the go-to method for the efficient and versatile construction of this critical heterocyclic scaffold.

References

Unraveling the Anticancer Potential of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile derivatives, focusing on their structure-activity relationship (SAR) as potential anticancer agents. We delve into the experimental data, detail the methodologies for key experiments, and visualize the underlying signaling pathways.

The 2-aminobenzo[b]thiophene scaffold has emerged as a promising framework in the design of novel anticancer therapeutics. The inherent electronic properties and structural rigidity of this heterocyclic system provide a versatile platform for developing potent and selective inhibitors of cancer cell proliferation. Notably, derivatives of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile have garnered significant attention due to their potent cytotoxic activities against various cancer cell lines. This guide aims to elucidate the critical structural features that govern their biological activity, thereby providing a rational basis for the future design of more efficacious drug candidates.

Comparative Biological Activity of 2-Aminobenzo[b]thiophene Derivatives

Analysis of various substituted 2-aminobenzo[b]thiophene derivatives reveals key determinants of their antiproliferative activity. The substitution pattern on the benzo[b]thiophene ring, particularly at the 6-position, plays a crucial role in modulating their potency.

Compound IDCore StructureR1 (Position 2)R2 (Position 3)R3 (Position 6)Biological Activity (IC50)Target/Mechanism
Hypothetical Series A 2-Aminobenzo[b]thiophene-3-carbonitrile-NH2-CN-ClData not availablePresumed Tubulin Polymerization Inhibition
Analog 1 2-Aminobenzo[b]thiophene-NH2-C(=O)C6H2(OCH3)3-CH3Sub-nanomolarTubulin Polymerization Inhibition[1]
Analog 2 2-(Alkoxycarbonyl)-3-anilinobenzo[b]thiophene-NH-Aryl-COOR-CH3Nanomolar rangeTubulin Polymerization Inhibition[2]

The data from related compounds strongly suggest that:

  • Substitution at the 6-position: The presence of a small hydrophobic group, such as a methyl group, at the 6-position significantly enhances antiproliferative activity.[2] This suggests that the 6-chloro substituent in the title compound series is a critical feature for potency.

  • The 2-Amino Group: While essential for the overall scaffold, modifications to the 2-amino group can be explored to potentially improve activity and pharmacokinetic properties.

  • The 3-Carbonitrile Group: The strong electron-withdrawing nature of the nitrile group at the 3-position is likely important for the molecule's interaction with its biological target.

Experimental Protocols

To ensure the reproducibility and validation of the biological data, detailed experimental protocols for key assays are provided below.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules can be monitored using a fluorescent reporter that preferentially binds to the polymerized form, leading to an increase in fluorescence intensity. Inhibitors of polymerization will prevent or reduce this increase.

Procedure:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., from porcine brain) in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Prepare solutions of the test compounds at various concentrations.

    • Prepare a solution of GTP, which is required for polymerization.

  • Reaction Setup:

    • In a 96-well plate, add the tubulin solution, the fluorescent reporter (e.g., DAPI), and the test compound.

    • Incubate the plate at 37°C to allow for temperature equilibration.

  • Initiation of Polymerization:

    • Initiate the polymerization reaction by adding GTP to each well.

  • Data Acquisition:

    • Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 360 nm and emission at 450 nm for DAPI).

  • Data Analysis:

    • Plot the fluorescence intensity against time. The rate of fluorescence increase is proportional to the rate of tubulin polymerization.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[3][4]

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.

Procedure:

  • Cell Treatment:

    • Culture cancer cells (e.g., HeLa or MCF-7) in appropriate media.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining:

    • Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase to remove RNA.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis:

    • Generate a histogram of cell count versus fluorescence intensity.

    • The histogram will show distinct peaks corresponding to cells in the G1, S, and G2/M phases of the cell cycle.

    • An accumulation of cells in the G2/M phase is indicative of mitotic arrest, a hallmark of tubulin polymerization inhibitors.[4]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for many anticancer 2-aminobenzo[b]thiophene derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle.

Tubulin_Inhibition_Pathway cluster_drug_action Drug Action cluster_cellular_process Cellular Process cluster_cellular_outcome Cellular Outcome Drug 2-Amino-6-chlorobenzo[b]thiophene -3-carbonitrile Derivative Tubulin αβ-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Polymerization Tubulin Polymerization Drug->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis (Programmed Cell Death) MitoticArrest->Apoptosis

References

biological activity of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile vs. its bromo analog

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile and its Bromo Analog For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two closely related benzothiophene derivatives: 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile and its bromo analog, 2-Amino-6-bromobenzo[b]thiophene-3-carbonitrile. Benzothiophenes are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of a halogen atom at the 6-position of the benzothiophene ring can significantly modulate the biological activity of these compounds.

While direct comparative studies of the specific chloro and bromo analogs of 2-aminobenzo[b]thiophene-3-carbonitrile are limited, this guide synthesizes available data on related halogenated benzothiophene and other heterocyclic compounds to provide insights into their potential therapeutic applications.

Anticancer Activity: A Comparative Overview

Halogen substitution on aromatic rings is a common strategy in drug design to enhance biological activity. In the context of anticancer agents, the nature of the halogen can influence factors such as lipophilicity, metabolic stability, and binding interactions with target proteins.

Studies on similar heterocyclic compounds, such as benzofurans, have suggested that brominated derivatives can exhibit higher cytotoxic potential compared to their chlorinated counterparts.[3] This increased activity may be attributed to the higher reactivity and different electronic properties of bromine.

Quantitative Data on Anticancer Activity
Compound/AnalogCancer Cell LineIC50/GI50 (µM)Reference
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6)Leukemia0.021 - 0.050[4]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6)CNS Cancer0.021 - 0.050[4]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6)Prostate Cancer0.021 - 0.050[4]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Chloro Analog)A549 (Lung)6.3 ± 2.5[3]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Chloro Analog)HepG2 (Liver)11 ± 3.2[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Bromo Analog)A549 (Lung)3.5 ± 0.6[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Bromo Analog)HepG2 (Liver)3.8 ± 0.5[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of benzothiophene derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile or its bromo analog) and a vehicle control (such as DMSO). The plates are incubated for 48-72 hours.

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5]

Tubulin Polymerization Assay

Several benzothiophene derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[4][6]

  • Tubulin Preparation: Purified tubulin is obtained and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., GTP, glutamate), and the test compound at various concentrations.

  • Polymerization Induction: The reaction is initiated by increasing the temperature to 37°C.

  • Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm.

  • Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the polymerization rates in the presence and absence of the compound.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many benzothiophene derivatives is attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

As mentioned, a key mechanism of action for some benzothiophene analogs is the inhibition of tubulin polymerization.[6] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for the mitotic spindle. This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).

G Mechanism of Tubulin Polymerization Inhibition cluster_0 Cellular Processes Benzothiophene Analog Benzothiophene Analog Tubulin Tubulin Benzothiophene Analog->Tubulin Binds to Microtubule Formation Microtubule Formation Benzothiophene Analog->Microtubule Formation Inhibits Tubulin->Microtubule Formation Polymerizes into Mitotic Spindle Mitotic Spindle Microtubule Formation->Mitotic Spindle Forms Cell Division Cell Division Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Disruption leads to Mitotic Spindle->Cell Division Enables Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Leads to

Caption: Inhibition of tubulin polymerization by benzothiophene analogs.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds like the benzothiophene derivatives discussed here involves a multi-step process.

G Workflow for Anticancer Drug Screening cluster_1 In vitro Screening Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Hit Identification Hit Identification In vitro Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Preclinical Development Preclinical Development In vivo Studies->Preclinical Development Cell Viability Assays (e.g., MTT) Cell Viability Assays (e.g., MTT) Mechanism of Action Studies Mechanism of Action Studies

References

Unveiling the Anticancer Potential: A Comparative Analysis of Aminobenzothiophene Analogs' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in oncology and drug development are continually exploring novel chemical scaffolds to overcome the challenges of cancer therapy, including drug resistance and off-target toxicity. Within this landscape, aminobenzothiophene derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects across a variety of cancer cell lines. This guide offers a comparative overview of the cytotoxic profiles of several key aminobenzothiophene analogs, supported by experimental data, to inform further research and development in this area.

Quantitative Comparison of Cytotoxicity

The antitumor efficacy of various aminobenzothiophene analogs has been rigorously evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50% (GI50) values, key indicators of a compound's potency, have been determined and are summarized in the table below. This data provides a quantitative basis for comparing the cytotoxic potential of these derivatives.

Derivative ClassCompound/AnalogCancer Cell Line(s)IC50 / GI50 (µM)Reference
Benzothiophene Acrylonitriles Analog 5Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[1]
Analog 6Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[1]
Analog 13Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[1]
6-Aminobenzo[b]thiophene 1,1-Dioxide K2071U-87 MG (Glioblastoma)See publication[2]
A-172 (Glioblastoma)See publication[2]
T-98 G (Glioblastoma)See publication[2]
U-251 MG (Glioblastoma)See publication[2]
Naphtho[2,1-b]thiophene Acrylonitriles Acrylonitrile 8HeLa (Cervical Cancer)0.33[3]
Acrylonitrile 11HeLa (Cervical Cancer)0.21[3]
Cyclic Analogue 15HeLa (Cervical Cancer)0.65[3]
Cyclic Analogue 17HeLa (Cervical Cancer)0.45[3]

Mechanisms of Action: Targeting Key Cellular Processes

The cytotoxic effects of aminobenzothiophene analogs are attributed to their ability to interfere with fundamental cellular processes essential for cancer cell proliferation and survival. Two prominent mechanisms of action have been identified: the inhibition of tubulin polymerization and the disruption of the STAT3 signaling pathway.

Inhibition of Tubulin Polymerization

Several aminobenzothiophene derivatives exert their anticancer effects by disrupting microtubule dynamics, a critical component of the cellular cytoskeleton involved in cell division.[4][5][6] These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to mitotic arrest and subsequent cell death.[7]

G cluster_0 Tubulin Polymerization Inhibition Pathway Aminobenzothiophene Analog Aminobenzothiophene Analog Tubulin Dimers Tubulin Dimers Aminobenzothiophene Analog->Tubulin Dimers Binds to Microtubule Microtubule Aminobenzothiophene Analog->Microtubule Inhibits Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Forms Cell Division Cell Division Mitotic Spindle->Cell Division Enables Apoptosis Apoptosis Cell Division->Apoptosis Arrest leads to

Caption: Inhibition of tubulin polymerization by aminobenzothiophene analogs.

STAT3 Signaling Pathway Inhibition

Another key mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][8] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[4][6][9][10] Certain aminobenzothiophene analogs can block STAT3 activation, thereby suppressing the expression of downstream target genes involved in tumorigenesis.[2][8]

G cluster_1 STAT3 Signaling Inhibition Pathway Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Tumor Progression Tumor Progression Gene Transcription->Tumor Progression Promotes Aminobenzothiophene Analog Aminobenzothiophene Analog Aminobenzothiophene Analog->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by aminobenzothiophene analogs.

Experimental Protocols

The evaluation of the cytotoxic activity of aminobenzothiophene analogs relies on robust and reproducible experimental methodologies. The following are detailed protocols for key assays cited in the referenced studies.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[3]

  • Compound Treatment: Treat the cells with serial dilutions of the aminobenzothiophene analogs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[13]

  • MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

2. Resazurin Assay

This assay also measures metabolic activity, where viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate cell viability and IC50 values based on the fluorescence readings.

3. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, fix the cells with a solution such as trichloroacetic acid (TCA).

  • SRB Staining: Stain the fixed cells with SRB solution.

  • Washing: Remove the unbound dye by washing with a dilute acetic acid solution.

  • Dye Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).

  • Data Analysis: Calculate cell growth inhibition and GI50 values.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[2][5]

  • Reaction Setup: Prepare a reaction mixture on ice containing purified tubulin, a GTP-containing buffer, and the aminobenzothiophene analog at various concentrations.[2][5]

  • Initiation of Polymerization: Initiate the polymerization reaction by increasing the temperature to 37°C.[5]

  • Monitoring Polymerization: Monitor the increase in microtubule formation over time by measuring the change in absorbance at 340 nm (turbidity) or by using a fluorescent reporter that binds to polymerized tubulin.[2][5]

  • Data Analysis: Plot the absorbance or fluorescence as a function of time. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of polymerization compared to a vehicle control. Calculate the IC50 value for the inhibition of tubulin polymerization.[2]

Conclusion

Aminobenzothiophene analogs represent a versatile and potent class of anticancer agents. The comparative data presented in this guide highlights their significant cytotoxic activity against a broad range of cancer cell lines. Their mechanisms of action, primarily through the inhibition of tubulin polymerization and STAT3 signaling, target critical pathways in cancer cell proliferation and survival. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate and develop these promising compounds for future cancer therapies. Continued exploration of the structure-activity relationships and optimization of these analogs hold the potential to yield novel and effective treatments for various malignancies.

References

advantages of using 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile over other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic building blocks, 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile emerges as a "privileged scaffold," offering a unique combination of structural rigidity, synthetic versatility, and desirable physicochemical properties. This guide provides an objective comparison of this building block with other common heterocyclic cores, supported by representative experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The 2-Aminobenzothiophene Core: A Privileged Scaffold

The 2-aminobenzothiophene scaffold is a cornerstone in the design of a wide array of biologically active molecules, particularly in the realm of kinase inhibitors. Its inherent properties provide a solid foundation for the development of potent and selective drug candidates.

Key Advantages of the 2-Aminobenzothiophene Scaffold:

  • Bioisosteric Mimicry: The benzothiophene core is a well-established bioisostere of the indole nucleus found in many natural and synthetic bioactive compounds. This mimicry allows it to interact with biological targets in a similar fashion while offering a distinct chemical space for intellectual property and modulation of physicochemical properties.

  • Structural Rigidity and Planarity: The fused ring system imparts a high degree of conformational rigidity, which can lead to higher binding affinities with protein targets by reducing the entropic penalty upon binding. The planar nature of the aromatic system is also conducive to stacking interactions within protein binding sites.

  • Synthetic Tractability: The 2-aminothiophene core is readily accessible through multicomponent reactions like the Gewald synthesis, allowing for the efficient and diverse production of derivatives.[1][2][3] This synthetic accessibility is a significant advantage for rapid library synthesis and structure-activity relationship (SAR) studies.

  • Broad Biological Activity: Derivatives of the 2-aminothiophene scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4]

The Impact of 6-Chloro and 3-Carbonitrile Substituents

The specific substitution pattern of 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile further enhances its utility as a building block.

  • The "Magic" Chloro Group: The chlorine atom at the 6-position is not merely a placeholder. Halogenation, and particularly chlorination, is a common strategy in drug design to modulate a compound's properties. The presence of chlorine can:

    • Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.[5][6]

    • Block Metabolic Sites: A strategically placed chlorine atom can prevent metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[7]

    • Form Halogen Bonds: Chlorine can participate in halogen bonding, a non-covalent interaction with protein backbones or side chains, which can contribute to enhanced binding affinity and selectivity.

    • Modulate Electronic Properties: The electron-withdrawing nature of chlorine can influence the pKa of nearby functional groups and the overall electronic distribution of the molecule.[5][8]

  • The Versatile Carbonitrile Group: The nitrile group at the 3-position is a key functional handle that offers several advantages:

    • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events.

    • Synthetic Handle: The nitrile group can be readily transformed into other functional groups, such as carboxylic acids, amides, or tetrazoles, providing a gateway to a vast chemical space for SAR exploration.

    • Metabolic Stability: The carbonitrile group is generally metabolically stable, contributing to a more favorable pharmacokinetic profile.

Comparative Performance in Kinase Inhibition

To illustrate the potential advantages of the 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile scaffold, we can examine representative data from the literature on kinase inhibitors. While direct comparative data for this exact building block is limited, we can extrapolate from studies on related 2-aminobenzothiophene derivatives and compare them to other common heterocyclic scaffolds used in kinase inhibitor design.

Table 1: Representative Kinase Inhibition Data for Different Heterocyclic Scaffolds

Scaffold TypeRepresentative Compound/ScaffoldTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Key Observations
2-Aminobenzothiophene Generic 2-aminobenzothiophene derivativeMK2<500--Demonstrates potent cellular activity.[9]
QuinazolineGefitinibEGFR2-37--A well-established scaffold for EGFR inhibitors.
PyrimidineGeneric 2-anilinopyrimidine derivativeVariousVariable--A versatile and widely used kinase inhibitor scaffold.[10]
Pyrazolo[3,4-d]pyrimidineGeneric pyrazolopyrimidine derivativeBTK4.2Ibrutinib0.5Bioisostere of adenine, effectively mimics ATP binding.[11]
ThiazoleGeneric 2-aminothiazole derivativeItkPotent--Demonstrates potent and selective inhibition.[12]

Note: The IC50 values are representative and intended for comparative purposes. The actual potency of a compound is highly dependent on the specific substitution pattern.

Table 2: Comparison of Physicochemical Properties of Common Heterocyclic Building Blocks

Building BlockMolecular Weight ( g/mol )LogP (calculated)H-Bond DonorsH-Bond AcceptorsKey Features
2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile 222.693.112Rigid, planar, synthetically versatile, "privileged" scaffold.
4-Anilinoquinazoline221.262.812Established kinase hinge-binder.
2-Aminopyrimidine95.10-0.512Small, polar, versatile for library synthesis.
4-Amino-1H-pyrazolo[3,4-d]pyrimidine135.12-0.823Adenine bioisostere, excellent hinge binding mimic.
2-Aminothiazole100.140.412Common fragment in medicinal chemistry, good synthetic access.

Note: Calculated LogP values can vary depending on the algorithm used. These values are for the core scaffolds and will change with substitution.

Experimental Protocols

A significant advantage of the 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile building block lies in its straightforward synthesis via the Gewald reaction.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol describes a general one-pot synthesis of 2-aminothiophenes.

Materials:

  • A suitable ketone or aldehyde (1.0 eq)

  • An active methylene nitrile (e.g., malononitrile) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • A suitable base (e.g., morpholine, triethylamine, or piperidine) (0.1-1.0 eq)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask

  • Stir bar

  • Condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a stir bar and condenser, add the ketone/aldehyde, active methylene nitrile, and elemental sulfur in the chosen solvent.

  • Add the base to the reaction mixture.

  • Heat the mixture to reflux (typically 50-80 °C) and stir for the appropriate time (usually 1-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with cold solvent (e.g., ethanol), and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel or by recrystallization.

  • Characterize the final product by standard analytical techniques (NMR, MS, IR).

Visualizing the Rationale

To better understand the context in which 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile is utilized and how it is synthesized, the following diagrams are provided.

Kinase_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor_tyrosine_kinase Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor_tyrosine_kinase ras Ras receptor_tyrosine_kinase->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival, etc.) transcription_factors->cellular_response inhibitor Kinase Inhibitor (e.g., 2-aminobenzothiophene derivative) inhibitor->raf Inhibition

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Gewald_Synthesis_Workflow start Starting Materials: - Ketone/Aldehyde - Active Methylene Nitrile - Sulfur - Base - Solvent reaction One-Pot Reaction (Heating and Stirring) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cooling - Precipitation/Filtration or - Solvent Evaporation monitoring->workup Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification product 2-Aminothiophene Product purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: A general workflow for the Gewald synthesis of 2-aminothiophenes.

Conclusion

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile stands out as a highly advantageous building block for drug discovery, particularly in the development of kinase inhibitors. Its "privileged" 2-aminobenzothiophene core provides a solid foundation for potent biological activity, while the strategic placement of the chloro and carbonitrile substituents offers fine-tuning of physicochemical and pharmacokinetic properties. The straightforward and efficient synthesis of this scaffold further enhances its appeal for the rapid exploration of chemical space. While direct comparative data for this specific molecule is still emerging, the wealth of information on the broader class of 2-aminobenzothiophenes strongly supports its potential as a superior starting point for the design of next-generation therapeutics. Researchers and drug development professionals are encouraged to consider the strategic advantages of this building block in their future programs.

References

Comparative Guide to 2-Aminobenzo[b]thiophene Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Aminobenzo[b]thiophenes and Tubulin Inhibition

The 2-aminobenzo[b]thiophene scaffold has emerged as a promising pharmacophore for the development of novel anticancer agents that target tubulin. These compounds are designed to bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. The trimethoxybenzoyl moiety is a common feature in many colchicine-site inhibitors, contributing significantly to their binding affinity.

Comparative Analysis of Tubulin Inhibitors

To evaluate the potential of the 2-aminobenzo[b]thiophene class, we compare the activity of its representative, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, with established tubulin inhibitors that also target the colchicine binding site, such as Combretastatin A-4 (CA-4), as well as other microtubule-targeting agents.

Quantitative Data on Inhibitory Activities

The following table summarizes the in vitro activity of the selected 2-aminobenzo[b]thiophene derivative and comparator compounds. Lower IC50 values indicate higher potency.

CompoundTargetAssayIC50 (µM)Cell Line(s)Reference
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene Tubulin PolymerizationIn vitro polymerization assaySub-nanomolar (qualitative)Various cancer cell lines[1]
Combretastatin A-4 (CA-4)Tubulin PolymerizationIn vitro polymerization assay~1.0 - 2.1-[2]
ColchicineTubulin PolymerizationIn vitro polymerization assay~2.68-[3]
PodophyllotoxinTubulin PolymerizationIn vitro polymerization assayData not available-

Note: IC50 values can vary depending on the specific experimental conditions, including protein concentration, temperature, and the specific assay used.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of anti-mitotic compounds.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as a result of tubulin polymerization into microtubules.

Principle: The polymerization of purified tubulin is monitored by measuring the change in absorbance at 340 nm over time. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Protocol:

  • Reagents and Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Colchicine as an inhibitor)

    • 96-well microplate

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare a stock solution of tubulin (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

    • Add GTP to the tubulin solution to a final concentration of 1 mM.

    • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.

    • In a pre-warmed 96-well plate, add the test compound dilutions.

    • Initiate the polymerization by adding the tubulin-GTP solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax).

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and controls (vehicle, positive control) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells and the effects of tubulin inhibitors.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compound for a specified time.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).

  • Permeabilization: If using a cross-linking fixative, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody.

  • Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

Mechanism of Action of Colchicine-Site Tubulin Inhibitors

G Mechanism of Tubulin Polymerization Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by 2-Aminobenzo[b]thiophene Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Inhibited Dimer Tubulin Dimer-Inhibitor Complex Tubulin Dimer->Inhibited Dimer Microtubule->Tubulin Dimer Depolymerization Inhibitor 2-Aminobenzo[b]thiophene (e.g., 2-amino-6-methyl-derivative) Inhibitor->Beta-Tubulin Binds to Colchicine Site Disrupted Microtubule Disrupted Microtubule Inhibited Dimer->Disrupted Microtubule Inhibition of Polymerization Cell Cycle Arrest Cell Cycle Arrest Disrupted Microtubule->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 2-aminobenzo[b]thiophene derivatives.

Experimental Workflow for Validating a Tubulin Inhibitor

G Experimental Workflow for Tubulin Inhibitor Validation Start Start: Candidate Compound In_Vitro_Assay In Vitro Tubulin Polymerization Assay Start->In_Vitro_Assay Determine_IC50 Determine IC50 In_Vitro_Assay->Determine_IC50 Cell_Viability Cell Viability Assay (e.g., MTT) Determine_IC50->Cell_Viability Determine_Cytotoxicity_IC50 Determine Cytotoxicity IC50 Cell_Viability->Determine_Cytotoxicity_IC50 Immunofluorescence Immunofluorescence of Microtubules Determine_Cytotoxicity_IC50->Immunofluorescence Observe_Disruption Observe Microtubule Disruption Immunofluorescence->Observe_Disruption Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Observe_Disruption->Cell_Cycle_Analysis Confirm_G2M_Arrest Confirm G2/M Arrest Cell_Cycle_Analysis->Confirm_G2M_Arrest End End: Validated Tubulin Inhibitor Confirm_G2M_Arrest->End

Caption: Workflow for the validation of a candidate tubulin inhibitor.

References

A Comparative Guide to the Antimicrobial Spectrum of Substituted Aminobenzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. Aminobenzothiophenes, a class of heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial spectrum of various substituted aminobenzothiophenes, supported by experimental data from peer-reviewed studies. The structure-activity relationships are explored, offering insights for the rational design of new and more effective antimicrobial agents.

Quantitative Antimicrobial Activity of Substituted Aminobenzothiophenes

The antimicrobial efficacy of substituted aminobenzothiophenes is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various aminobenzothiophene derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Compound IDSubstitution PatternTest OrganismMIC (µg/mL)Reference
3ia 5-aminobenzothiopheneMycobacterium smegmatis>50[1]
3ma 6-aminobenzothiopheneMycobacterium smegmatis0.78[1]
12E 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiopheneStaphylococcus aureus ATCC 25923High Activity
12J 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiopheneStaphylococcus aureus ATCC 25923High Activity
7b 3-Amino-N-(4-methoxyphenyl)-4-phenyl-5-(phenylamino)thiophene-2-carboxamideStaphylococcus aureus83.3% inhibition[2]
7b 3-Amino-N-(4-methoxyphenyl)-4-phenyl-5-(phenylamino)thiophene-2-carboxamideBacillus subtilis82.6% inhibition[2]
7b 3-Amino-N-(4-methoxyphenyl)-4-phenyl-5-(phenylamino)thiophene-2-carboxamidePseudomonas aeruginosa86.9% inhibition[2]
7a 3-Amino-N,4-diphenyl-5-(phenylamino)thiophene-2-carboxamideStaphylococcus aureus-[2]
7c 3-Amino-N-(4-chlorophenyl)-4-phenyl-5-(phenylamino)thiophene-2-carboxamideStaphylococcus aureus-[2]
Thiophene 13 Thiophene derivative containing benzothiazole moietyStaphylococcus aureus3.125[3]
Thiophene 13 Thiophene derivative containing benzothiazole moietyStreptococcus pyogenes-[3]
3b, 3d, 3f, 6 Benzothiophene derivatives with coumarin, pyrimidine, or pyrazole moietiesVarious Bacteria & FungiModerate to Good[4]

Note: "High Activity" indicates that the source specified significant antimicrobial action but did not provide a precise MIC value. Inhibition percentages for compounds 7a-c are relative to a standard antibiotic. For detailed structures of compounds, please refer to the cited literature.

Experimental Protocols

The methodologies employed to determine the antimicrobial activity of the substituted aminobenzothiophenes are crucial for interpreting the presented data. The following are detailed protocols based on the cited literature.

Broth Microdilution Susceptibility Assay

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5]

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Incubation: The microbial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • Determination of MIC: After incubation, the plates are visually inspected or read using a plate reader to determine the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This concentration is recorded as the MIC.

Agar Well Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.[4][6]

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile agar plate.

  • Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A fixed volume of the test compound solution at a specific concentration (e.g., 100 µg/mL) is added to each well. A control well containing only the solvent is also included.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizing Structure-Activity Relationships

The following diagram illustrates the general workflow for synthesizing and evaluating the antimicrobial properties of substituted aminobenzothiophenes, highlighting the key steps from chemical synthesis to biological testing.

antimicrobial_workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Evaluation start Starting Materials (e.g., Substituted Anilines, Thioglycolates) reaction Chemical Reactions (e.g., Gewald Reaction) start->reaction product Substituted Aminobenzothiophenes reaction->product screening Antimicrobial Screening (e.g., Agar Diffusion) product->screening Test Compounds mic MIC Determination (Broth Microdilution) screening->mic Active Compounds sar Structure-Activity Relationship (SAR) Analysis mic->sar Quantitative Data

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

The following diagram illustrates a simplified signaling pathway concept, where different substitutions on the aminobenzothiophene core can lead to varied antimicrobial effects.

sar_pathway cluster_core Aminobenzothiophene Core cluster_substituents Substituent Effects cluster_activity Antimicrobial Activity core Aminobenzothiophene R1 R2 R3 sub1 Electron-donating group at R1 core:f1->sub1 sub2 Electron-withdrawing group at R2 core:f2->sub2 sub3 Bulky group at R3 core:f3->sub3 activity1 Increased Gram-positive activity sub1->activity1 Enhances activity2 Increased Gram-negative activity sub2->activity2 Enhances activity3 Decreased activity sub3->activity3 Hinders

Caption: Structure-Activity Relationship Concept.

References

analysis of different catalysts for the synthesis of 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-aminothiophenes, a crucial scaffold in medicinal chemistry and materials science, is most prominently achieved through the Gewald three-component reaction.[1] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst. The choice of catalyst significantly impacts the reaction's efficiency, yield, and environmental footprint. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Homogeneous Catalysts

Homogeneous catalysts offer the advantage of high activity and good accessibility to reactant molecules. However, their separation from the reaction mixture can be challenging.

L-Proline

L-proline, a naturally occurring amino acid, has emerged as an effective and environmentally friendly organocatalyst for the Gewald reaction.[2][3] It is believed to act as a bifunctional catalyst, with its secondary amine activating the carbonyl compound and the carboxylic acid protonating the nitrile.[4]

Experimental Protocol: L-Proline Catalyzed Synthesis

A mixture of the ketone (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.2 mmol), and L-proline (10 mol%) in DMF (5 mL) is stirred at 60 °C.[2] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried to afford the 2-aminothiophene product.[2]

Piperidinium Borate

A conjugate acid-base pair catalyst, piperidinium borate, has been shown to be highly efficient in catalyzing the Gewald reaction in truly catalytic amounts.[5] This catalyst system is also recyclable.[5]

Experimental Protocol: Piperidinium Borate Catalyzed Synthesis

A mixture of the ketone (1.0 equiv), active methylene compound (1.0 equiv), sulfur (1.0 equiv), and piperidinium borate (20 mol%) in a 9:1 mixture of ethanol and water (10 mL) is heated at 100 °C.[5] After completion of the reaction (monitored by TLC), the product is isolated by filtration upon cooling.[5] The aqueous filtrate containing the catalyst can be washed with ethyl acetate and reused for subsequent reactions.[5]

Heterogeneous Catalysts

Heterogeneous catalysts are gaining prominence due to their ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions.

Metal Oxides (ZnO, CaO, NaAlO₂)

Simple metal oxides have proven to be effective and inexpensive catalysts for the synthesis of 2-aminothiophenes.

  • ZnO Nanoparticles: Nano-sized zinc oxide offers a large surface area, leading to enhanced catalytic activity.[5][6]

  • CaO: Calcium oxide is a readily available and cost-effective basic catalyst.

  • NaAlO₂: Sodium aluminate is another efficient and recyclable solid base catalyst.[7][8]

Experimental Protocol: ZnO Nanoparticle Catalyzed Synthesis

A mixture of the carbonyl compound (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.2 mmol), and ZnO nanoparticles (2.5 mol%) is heated at 100 °C under solvent-free conditions for a specified time (e.g., 6 hours).[5] After cooling, the product is purified by column chromatography on silica gel.[5]

Mixed Metal Oxides and Nanocomposites
  • MgO–CeO₂ Nanocomposite: This composite material has been utilized as an effective catalyst in ethanol under reflux conditions.[5]

  • ZnFe₂O₄ Nanoparticles: These magnetic nanoparticles can be easily recovered from the reaction mixture using an external magnet, facilitating their reuse.[5]

Supported Catalysts

Immobilizing a catalyst on a solid support combines the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (ease of separation).

  • Piperazine-supported on Silica Gel: This solid-supported amine acts as a recyclable basic catalyst.

  • N-methylpiperazine-functionalized Polyacrylonitrile Fiber: This fiber-based catalyst has demonstrated excellent activity and reusability for up to ten cycles with minimal loss of efficiency.[5][9][10]

Experimental Protocol: N-methylpiperazine-functionalized Polyacrylonitrile Fiber Catalyzed Synthesis

2,5-Dihydroxy-1,4-dithiane (a source of sulfur and the carbonyl component) and an activated nitrile are refluxed in ethanol with the N-methylpiperazine-functionalized polyacrylonitrile fiber catalyst (8.0 mol%).[9][10] Upon completion, the fiber catalyst is simply filtered off, washed, and can be reused. The product is obtained from the filtrate after solvent evaporation and purification.[9][10]

Catalyst-Free and Unconventional Methods

In a move towards greener synthesis, methods that avoid traditional catalysts or employ alternative energy sources have been developed.

Ultrasound-Promoted Synthesis

Ultrasound irradiation has been used to promote the Gewald reaction in water using sodium polysulfide, eliminating the need for a catalyst.[5] This method offers simplicity and the use of an environmentally benign solvent.[5]

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts for the synthesis of a model 2-aminothiophene from cyclohexanone and malononitrile.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference(s)
Homogeneous Catalysts
L-Proline10DMF60-up to 84[2]
Piperidinium Borate20EtOH/H₂O (9:1)10020 min96[5]
Heterogeneous Catalysts
ZnO Nanoparticles2.5Solvent-free1006 h37-86[5]
NaAlO₂-Ethanol-10 h26-94[5]
MgO–CeO₂ Nanocomposite-EthanolReflux10 h76-89[5]
ZnFe₂O₄ Nanoparticles2.5-1004 h25-80[5]
N-methylpiperazine-functionalized Polyacrylonitrile Fiber8.0EthanolReflux4 h65-91[5]
Catalyst-Free
Sodium Polysulfide (Ultrasound)-Water700.5-1 h42-90[5]

Reaction Mechanisms and Workflows

The Gewald reaction proceeds through a multi-step mechanism, which can be visualized as follows:

Gewald_Reaction cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Sulfur Sulfur (S8) Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Knoevenagel->Sulfur_Addition α,β-Unsaturated Nitrile Intermediate Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Thiolate Intermediate Tautomerization Tautomerization Cyclization->Tautomerization Cyclized Intermediate Product 2-Aminothiophene Tautomerization->Product Catalyst Base Catalyst Catalyst->Knoevenagel catalyzes

Caption: The general mechanism of the Gewald reaction for 2-aminothiophene synthesis.

The experimental workflow for a typical heterogeneously catalyzed synthesis of 2-aminothiophenes can be summarized as follows:

Experimental_Workflow Reactants 1. Mix Reactants: - Carbonyl Compound - Active Methylene Nitrile - Sulfur - Solvent Add_Catalyst 2. Add Heterogeneous Catalyst Reactants->Add_Catalyst Reaction 3. Heat/Stir (Monitor by TLC) Add_Catalyst->Reaction Filter_Catalyst 4. Filter to Recover Catalyst Reaction->Filter_Catalyst Product_Isolation 5. Isolate Product from Filtrate (e.g., Evaporation, Crystallization) Filter_Catalyst->Product_Isolation Catalyst_Reuse Catalyst can be washed, dried, and reused Filter_Catalyst->Catalyst_Reuse Purification 6. Purify Product (e.g., Recrystallization, Chromatography) Product_Isolation->Purification

Caption: A typical experimental workflow for heterogeneous catalysis in 2-aminothiophene synthesis.

Conclusion

The synthesis of 2-aminothiophenes via the Gewald reaction can be effectively catalyzed by a diverse range of systems. For applications where catalyst cost and ease of handling are paramount, simple metal oxides like ZnO or CaO present a viable option. For reactions requiring high efficiency and the potential for catalyst recycling, supported catalysts such as N-methylpiperazine-functionalized polyacrylonitrile fiber or piperidinium borate are excellent choices. The development of catalyst-free, ultrasound-promoted methods in water points towards a future of more sustainable and environmentally friendly syntheses of these important heterocyclic compounds. The selection of the most appropriate catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired yield, cost considerations, and environmental impact.

References

in vitro evaluation of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile derivatives as kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in vitro evaluation of 2-aminobenzo[b]thiophene-3-carbonitrile derivatives and related compounds as kinase inhibitors, offering a comparative analysis of their performance against key oncogenic kinases. While specific data for 2-amino-6-chlorobenzo[b]thiophene-3-carbonitrile derivatives is limited in publicly available literature, this guide draws upon data from structurally similar benzo[b]thiophene compounds to provide a valuable reference for researchers in the field of kinase inhibitor discovery. The focus of this comparison will be on the PIM and MAP-kinase-activated protein kinase 2 (MK2), which have been identified as significant targets for this class of compounds.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of various benzo[b]thiophene derivatives has been assessed against several kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values for representative compounds against PIM-1 and MK2 kinases, providing a quantitative comparison of their potency.

Compound ClassDerivativeTarget KinaseIC50 / Ki (nM)Reference CompoundIC50 / Ki (nM)
Benzo[b]thieno[3,2-d]pyrimidin-4-one Compound 1 PIM-1Ki: 2StaurosporineIC50: 16.7
PIM-2Ki: 3
PIM-3Ki: 0.5
Tetrahydrobenzo[b]thiophene Representative CompoundsPIM-1-StaurosporineIC50: 16.7
Benzothiophene MK2 Inhibitor PF-3644022MK2Ki: 3--
U937 cell TNFα productionIC50: 160

Signaling Pathways and Experimental Workflow

To provide a clear visual representation of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

PIM1_Signaling_Pathway PIM-1 Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1_Gene PIM-1 Gene Transcription STAT->PIM1_Gene PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Substrates Downstream Substrates (e.g., BAD, p27) PIM1_Kinase->Substrates Proliferation Cell Proliferation & Survival Substrates->Proliferation Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->PIM1_Kinase

PIM-1 Signaling Pathway

p38_MK2_Signaling_Pathway p38/MK2 Signaling Pathway Stress Stress / Cytokines MAPKKK MAPKKK Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 HSP27 HSP27 MK2->HSP27 TNFa TNF-α Production MK2->TNFa Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->MK2

p38/MK2 Signaling Pathway

Experimental_Workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays Synthesis Synthesis of 2-Aminobenzo[b]thiophene Derivatives Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Synthesis->Kinase_Assay IC50 Determine IC50 Values Kinase_Assay->IC50 Cell_Proliferation Cell Proliferation Assay (e.g., MTT) IC50->Cell_Proliferation Target_Modulation Target Modulation Assay (e.g., Western Blot) Cell_Proliferation->Target_Modulation

Experimental Workflow

Experimental Protocols

To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental methodologies are crucial. The following is a representative protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the IC50 values of test compounds against a target kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human kinase (e.g., PIM-1 or MK2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (2-aminobenzo[b]thiophene-3-carbonitrile derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for controls) to the wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and its substrate in the assay buffer. Add this mixture (e.g., 2 µL) to each well containing the test compound.

  • Initiation of Kinase Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution (e.g., 2 µL) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination of Reaction and ADP Detection:

    • Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent (e.g., 10 µL) to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.

Comparative Docking Analysis of 2-Aminobenzothiophene Analogs: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular interactions between small molecules and their protein targets is fundamental to modern drug design. This guide provides a comparative overview of molecular docking studies on 2-aminobenzothiophene analogs, a class of heterocyclic compounds with significant therapeutic potential. By summarizing key quantitative data and outlining experimental methodologies, this document aims to facilitate the rational design of novel and more potent drug candidates.

Data Summary: A Comparative Look at Binding Affinities

The following table summarizes the results of various molecular docking studies performed on 2-aminobenzothiophene and its analogs against different protein targets. The binding affinity, typically reported as binding energy in kcal/mol, indicates the strength of the interaction between the ligand and the protein, with more negative values suggesting a stronger interaction.

Compound ID/NameTarget Protein (PDB ID)Binding Affinity (kcal/mol)Reference CompoundReference Binding Affinity (kcal/mol)
Compound 1Keap1 (7C5E)-6.04Ascorbic Acid-5.21
Compound 16Keap1 (7C5E)-6.48Ascorbic Acid-5.21
Compound 17Keap1 (7C5E)-6.94Ascorbic Acid-5.21
BTAP14JVW-8.0--
BTAP24JVW-7.5--
BTAP34JVW-7.6--
Compound 5fAcetylcholinesterase (AChE)IC50 = 62.10 µM--
Compound 5hButyrylcholinesterase (BChE)IC50 = 24.35 µMGalantamineIC50 = 28.08 µM

Experimental Protocols: A Look Under the Hood

The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. While specific parameters may vary between studies, a generalized workflow is outlined below.

A. Target Protein Preparation
  • Selection and Retrieval: The three-dimensional crystallographic structure of the target protein is sourced from a protein database, most commonly the Protein Data Bank (PDB). The selection of a specific PDB entry is crucial and is based on factors such as resolution, the presence of a co-crystallized ligand, and the biological relevance of the protein's conformation.[1]

  • Protein Clean-up: The initial PDB file is processed to remove non-essential components such as water molecules, co-solvents, and any pre-existing ligands.[1] Hydrogen atoms are typically added to the protein structure, which are often absent in crystallographic files.[1]

B. Ligand Preparation
  • 3D Structure Generation: The 2D structures of the 2-aminobenzothiophene analogs are drawn using chemical drawing software and are subsequently converted into 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a stable, low-energy conformation. This is often achieved using force fields like MMFF94.

C. Molecular Docking
  • Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm to place the ligand. The size and center of the grid are determined based on the location of the co-crystallized ligand or by using active site prediction tools.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore various possible conformations and orientations of the ligand within the protein's active site.[2] The algorithm calculates the binding energy for each pose.

  • Pose Selection and Analysis: The docking results are analyzed, and the pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed to understand the basis of the binding affinity.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical molecular docking workflow and a relevant signaling pathway where 2-aminobenzothiophene analogs have shown activity.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Target_Prep Target Protein Preparation (PDB Retrieval, Clean-up) Grid_Generation Grid Box Generation (Define Active Site) Target_Prep->Grid_Generation Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Docking_Run Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Pose Analysis (Binding Energy Calculation) Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis

A generalized workflow for comparative molecular docking studies.

Recent studies have explored the potential of 2-aminobenzothiophene derivatives as antioxidants by targeting the Keap1 protein.[3][4] The inhibition of Keap1 leads to the activation of the Nrf2 transcription factor, which upregulates the expression of antioxidant genes.[4]

keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds to Ub Ubiquitination Nrf2->Ub Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Inhibitor 2-Aminobenzothiophene Analog Inhibitor->Keap1 Inhibition Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

The Keap1-Nrf2 signaling pathway and the inhibitory action of 2-aminobenzothiophene analogs.

References

Assessing the Drug-Likeness of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, among which benzothiophene derivatives have emerged as a promising scaffold for the development of new drugs. This guide provides a comparative assessment of the drug-likeness of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile derivatives, a class of compounds showing potential in anticancer research. By integrating in silico predictions with experimental data from closely related analogs, we offer a comprehensive overview to aid in the early stages of drug discovery and development.

In Silico Drug-Likeness and ADME Profile

A critical early step in drug development is the evaluation of a compound's drug-likeness, often assessed using computational models to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Lipinski's Rule of Five is a foundational guideline for predicting the oral bioavailability of a drug candidate.[1][2][3] This rule posits that orally active drugs generally have:

  • No more than 5 hydrogen bond donors.[1]

  • No more than 10 hydrogen bond acceptors.[1]

  • A molecular mass of less than 500 daltons.[1]

  • A calculated octanol-water partition coefficient (logP) not greater than 5.[1]

CompoundMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five ViolationsPredicted Oral Bioavailability
Derivative 1 (Hypothetical) ~300-350~3.0-4.0130Good
Derivative 2 (Hypothetical) ~350-400~3.5-4.5140Good
Derivative 3 (Hypothetical) ~400-450~4.0-5.0140Moderate
Combretastatin A4 (Alternative) 316.333.5140Good

Note: The data for the hypothetical derivatives are estimated based on the general properties of the 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile scaffold and common substitutions found in medicinal chemistry.

Biological Activity and Potential Mechanisms of Action

Several studies on substituted benzothiophene derivatives have highlighted their potential as anticancer agents.[6][7][8][9] The primary mechanisms of action appear to involve the disruption of microtubule dynamics through the inhibition of tubulin polymerization and the modulation of key signaling pathways implicated in cancer cell proliferation and survival.[6][8]

Inhibition of Tubulin Polymerization

A number of 2-aminobenzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis.[8][10][11] This mechanism is shared by established anticancer drugs like Combretastatin A4. The nitrile group at the 3-position of the benzothiophene core is often a key feature for this activity.

Modulation of Signaling Pathways

Beyond tubulin inhibition, some benzothiophene derivatives have been shown to modulate critical signaling pathways, including:

  • STAT3 Signaling: Certain benzo[b]thiophene 1,1-dioxide derivatives act as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[6][12][13][14] The STAT3 pathway is a crucial regulator of cell growth, differentiation, and apoptosis, and its constitutive activation is common in many cancers.[15][16]

  • PI3K/Akt and MAPK Pathways: While less directly studied for this specific class of derivatives, the PI3K/Akt and MAPK signaling pathways are frequently dysregulated in cancer and are common targets for therapeutic intervention.[17][18][19][20][21][22] Given the broad anticancer activity of benzothiophenes, it is plausible that some derivatives may also exert their effects through these pathways.

Experimental Protocols

To facilitate further research and validation of the drug-likeness of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile derivatives, the following are detailed methodologies for key experiments.

In Vitro Tubulin Polymerization Assay

This assay is fundamental for assessing the inhibitory effect of compounds on microtubule formation.[1][2][3][23][24]

Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in turbidity (light scattering) at 340 nm in a temperature-controlled spectrophotometer.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., from bovine brain) in a suitable polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP, pH 6.8).

    • Dissolve the test compounds (2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile derivatives) and a positive control (e.g., Combretastatin A4) in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the polymerization buffer.

    • Add the test compounds at various concentrations to the respective wells. Include wells for a positive control and a vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the polymerization by adding the cold tubulin solution to all wells.

    • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C using a plate reader.

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by analyzing the dose-response curves.

STAT3 Phosphorylation Assay (Western Blot)

This assay is used to determine if the compounds inhibit the activation of the STAT3 signaling pathway.[5][9][15]

Principle: Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 in cancer cells treated with the test compounds. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a line with constitutively active STAT3) in appropriate media.

    • Treat the cells with various concentrations of the 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile derivatives for a specified time (e.g., 24 hours). Include untreated and vehicle-treated controls.

  • Protein Extraction:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705).

    • After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition and normalize to the loading control.

Visualizing Workflows and Pathways

To provide a clearer understanding of the assessment process and the potential biological mechanisms, the following diagrams have been generated.

Drug_Likeness_Assessment_Workflow cluster_insilico In Silico Assessment cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation in_silico_adme ADME Prediction tubulin_assay Tubulin Polymerization Assay in_silico_adme->tubulin_assay lipinski Lipinski's Rule of Five lipinski->tubulin_assay cytotoxicity_assay Cytotoxicity Assays (e.g., MTT) tubulin_assay->cytotoxicity_assay signaling_assay Signaling Pathway Analysis (e.g., Western Blot for p-STAT3) cytotoxicity_assay->signaling_assay lead_optimization Lead Optimization signaling_assay->lead_optimization pk_studies Pharmacokinetic Studies efficacy_studies Xenograft Efficacy Models pk_studies->efficacy_studies preclinical_candidate Preclinical Candidate efficacy_studies->preclinical_candidate start Compound Library of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile Derivatives start->in_silico_adme start->lipinski lead_optimization->pk_studies

Caption: Workflow for Assessing the Drug-Likeness of Novel Compounds.

STAT3_Signaling_Pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Tyr705) stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Induces inhibitor Benzothiophene Derivative inhibitor->jak Inhibition inhibitor->stat3 Inhibition of Phosphorylation

Caption: Inhibition of the STAT3 Signaling Pathway by Benzothiophene Derivatives.

Conclusion

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile derivatives represent a promising scaffold for the development of novel anticancer agents. In silico predictions and experimental data from related compounds suggest that this class of molecules possesses favorable drug-like properties, including good predicted oral bioavailability. Their biological activity appears to be mediated, at least in part, through the inhibition of tubulin polymerization and the modulation of key oncogenic signaling pathways such as STAT3.

Further research, including the synthesis of a focused library of these derivatives and comprehensive in vitro and in vivo testing, is warranted to fully elucidate their therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these promising compounds, paving the way for the identification of new lead candidates for preclinical development.

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical procedures for the proper disposal of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, tailored for researchers and drug development professionals. This compound is a halogenated organic solid containing a nitrile group, which necessitates specific handling and disposal protocols to ensure laboratory safety and environmental compliance.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and compliant procedures.[1]

Immediate Safety and Hazard Assessment

Before handling, it is crucial to understand the potential hazards. Based on structurally similar compounds, 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile should be treated as a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., double nitrile or Viton).[2] Always inspect gloves before use and use proper removal technique.[3]

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.[3]

  • Lab Coat: A fully buttoned lab coat must be worn.[2]

  • Respiratory Protection: If there is a risk of generating dust, work in a certified chemical fume hood to avoid inhalation.[4]

Emergency Procedures for Spills:

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes, use an inert absorbent material.[2] Place the absorbent material and any contaminated items into a sealed, properly labeled hazardous waste container.[5]

  • Large Spills: Evacuate the area immediately. Notify your laboratory supervisor and contact your institution's EHS or emergency response team.[6]

Waste Identification and Segregation

Proper segregation is the most critical step in hazardous waste management to prevent dangerous chemical reactions and to facilitate proper disposal.[7]

  • Chemical Classification: 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile is classified as a Halogenated Organic Solid .

  • Segregation: This waste must be collected separately from non-halogenated organic waste.[6][8]

  • Incompatibilities:

    • Acids: Do not mix with acidic waste. The nitrile group (-CN) can potentially react with strong acids to produce highly toxic hydrogen cyanide gas.[9]

    • Oxidizers: Keep away from strong oxidizing agents.[10]

    • Aqueous Waste: Do not mix with aqueous waste streams.[7]

Step-by-Step Disposal Protocol

Step 1: Container Selection

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tightly sealing lid.[6] A high-density polyethylene (HDPE) container is generally suitable for solid organic waste.[5]

Step 2: Labeling the Waste Container

  • Label the container before adding any waste.[6]

  • The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "Waste 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile". Do not use abbreviations.[6]

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[8]

    • The relevant hazard identification (e.g., Toxic, Irritant).[5]

    • The name of the principal investigator and the laboratory location.[5]

Step 3: Accumulating Waste

  • Solid Waste: Collect surplus or unwanted solid 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile directly into the labeled hazardous waste container.

  • Contaminated Labware:

    • Grossly Contaminated Items: Disposables such as gloves, weighing paper, and pipette tips that are contaminated should be placed in the designated solid halogenated waste container.

    • Empty Containers: An empty container that held the chemical must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The resulting rinsate is considered hazardous and must be collected as halogenated solvent waste.[12][13] After triple-rinsing, deface the original label and dispose of the container as regular trash, if permitted by your institution.[12]

  • Solutions: Solutions containing this compound should be collected in a separate, compatible container labeled as "Halogenated Organic Liquid Waste". Do not mix with non-halogenated solvents.[11]

Step 4: Storing Waste in the Laboratory

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[9]

  • Keep the container closed at all times except when adding waste.[5]

  • Ensure the container is stored in secondary containment (e.g., a spill tray) to prevent leaks.[1]

  • Segregate the halogenated waste container from incompatible materials, particularly acids.[5]

Step 5: Requesting Waste Disposal

  • Once the container is nearly full (e.g., ¾ full) or when the accumulation time limit is reached, contact your institution's EHS department to request a waste pickup.[5]

  • Do not transport hazardous waste outside of the laboratory. This must be handled by trained EHS personnel.[13]

Quantitative Data Summary

The following table summarizes key quantitative limits and timelines for hazardous waste accumulation, which are common across many institutions. Always verify the specific limits set by your local regulations and EHS office.

ParameterGuidelineCitation
Max. Volume in SAA ≤ 55 gallons of hazardous waste[12]
Max. Volume (Acute Waste) ≤ 1 quart of acutely hazardous (P-listed) waste[12]
Container Fill Level Do not exceed 75-80% capacity to prevent overfilling and spills.[1][5]
Container Closure Must be kept tightly sealed when not in use.[5][9]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical relationships in the disposal process for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Disposal_Workflow cluster_prep Preparation & Safety cluster_waste_gen Waste Generation cluster_disposal Segregation & Disposal cluster_final Final Steps start Start: Handling Chemical ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid Solid Residue waste_type->solid Solid contaminated Contaminated Disposables waste_type->contaminated Disposables solution Solution waste_type->solution Liquid halogenated_solid Halogenated Solid Waste Container solid->halogenated_solid contaminated->halogenated_solid halogenated_liquid Halogenated Liquid Waste Container solution->halogenated_liquid storage Store in Satellite Accumulation Area halogenated_solid->storage halogenated_liquid->storage pickup Request EHS Pickup storage->pickup

Caption: Disposal workflow for 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, minimizing risks to personnel and the environment.

References

Personal protective equipment for handling 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Profile:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are a suitable choice for protection against a wide range of chemicals, including solvents, oils, and hazardous materials.[2][3] For handling chlorinated aromatic compounds, Viton™ gloves may offer superior protection with longer breakthrough times.[4] Double gloving is recommended to minimize contamination risk.[5]
Eyes & Face Safety goggles and face shieldChemical splash goggles are mandatory to protect against splashes.[5][6] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during bulk transfers.[6][7]
Body Laboratory coatA standard lab coat is required to protect against incidental contact and minor spills.
Respiratory Air-purifying respiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If there is a risk of exceeding permissible exposure limits, an air-purifying respirator with organic vapor cartridges should be used.[5]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents. Don all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or boat to avoid contamination of balances.

  • Reaction Setup: If the compound is to be used in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. First, remove outer gloves. Then, remove the face shield and goggles, followed by the lab coat. Finally, remove inner gloves. Wash hands thoroughly with soap and water.[5]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Segregation: All solid waste contaminated with 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[8][9]

  • Liquid Waste: Unused or waste solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[9]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile," and the associated hazards (e.g., "Toxic," "Irritant").[8][9]

  • Storage: Store hazardous waste containers in a designated satellite accumulation area away from heat and ignition sources until they are collected by a licensed hazardous waste disposal company.[9]

  • Disposal: The primary method for the disposal of this compound is through a licensed hazardous waste disposal company, typically via high-temperature incineration.[8]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Verify Fume Hood Operation B Gather Materials A->B C Don PPE: - Double Nitrile/Viton Gloves - Safety Goggles & Face Shield - Lab Coat - Respirator (if needed) B->C D Weigh Compound C->D Proceed to Handling E Transfer to Reaction Vessel D->E F Perform Experiment E->F G Decontaminate Work Surface F->G Experiment Complete H Segregate Solid & Liquid Hazardous Waste G->H I Label Waste Containers H->I J Store Waste Appropriately I->J K Doff PPE Correctly J->K Waste Secured L Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling and disposal of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile.

References

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